Product packaging for AMCA-6-dUTP(Cat. No.:)

AMCA-6-dUTP

Cat. No.: B12400360
M. Wt: 851.6 g/mol
InChI Key: JOYRMWPIHHXOPJ-CFQWBBOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMCA-6-dUTP is a useful research compound. Its molecular formula is C30H40N5O18P3 and its molecular weight is 851.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H40N5O18P3 B12400360 AMCA-6-dUTP

Properties

Molecular Formula

C30H40N5O18P3

Molecular Weight

851.6 g/mol

IUPAC Name

[[(2R,3S,5R)-5-[5-[(E)-3-[6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C30H40N5O18P3/c1-17-20-9-8-19(31)12-23(20)51-29(40)21(17)13-26(38)33-10-4-2-3-7-25(37)32-11-5-6-18-15-35(30(41)34-28(18)39)27-14-22(36)24(50-27)16-49-55(45,46)53-56(47,48)52-54(42,43)44/h5-6,8-9,12,15,22,24,27,36H,2-4,7,10-11,13-14,16,31H2,1H3,(H,32,37)(H,33,38)(H,45,46)(H,47,48)(H,34,39,41)(H2,42,43,44)/b6-5+/t22-,24+,27+/m0/s1

InChI Key

JOYRMWPIHHXOPJ-CFQWBBOESA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)NC/C=C/C3=CN(C(=O)NC3=O)[C@H]4C[C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)NCC=CC3=CN(C(=O)NC3=O)C4CC(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

Foundational & Exploratory

AMCA-6-dUTP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the properties and applications of AMCA-6-dUTP, a blue fluorescent nucleotide analog for DNA and cDNA labeling.

Introduction

This compound (Aminomethylcoumarin-6-dUTP) is a modified deoxyuridine triphosphate that is covalently labeled with the fluorescent dye AMCA. This analog can be enzymatically incorporated into DNA or cDNA as a substitute for its natural counterpart, deoxythymidine triphosphate (dTTP).[1][2] The resulting fluorescently labeled nucleic acid probes are valuable tools in a variety of molecular biology applications, including fluorescence in situ hybridization (FISH), microarray analysis, and PCR-based assays.[1][2] The AMCA fluorophore emits a vibrant blue fluorescence, making it a useful component in multicolor detection systems.[1]

Physicochemical and Spectroscopic Properties

This compound is a stable molecule that can be stored for extended periods under appropriate conditions. Key quantitative data are summarized in the table below.

PropertyValueReference
Molecular Formula C30H40N5O18P3 (free acid)
Molecular Weight 851.58 g/mol (free acid)
Exact Mass 851.16 g/mol (free acid)
Purity ≥ 95% (HPLC)
Excitation Wavelength (λexc) 350 nm
Emission Wavelength (λem) 450 nm
Molar Extinction Coefficient (ε) 19.0 L mmol-1 cm-1 (in Tris-HCl, pH 7.5)
Appearance Colorless to slightly yellow solution
Supplied as 1.0 - 1.1 mM solution in 10 mM Tris-HCl, pH 7.5 ±0.5
Storage Conditions Store at -20°C. Short-term exposure (up to 1 week cumulative) to ambient temperature is possible.
Shelf Life 12 months from date of delivery

Important Note: Protect the dye-labeled dUTP from exposure to light and conduct experimental procedures in low-light conditions to prevent photobleaching.

Experimental Applications and Protocols

This compound is primarily used for the enzymatic generation of fluorescently labeled DNA probes. The two most common methods for this are Polymerase Chain Reaction (PCR) and Nick Translation.

Polymerase Chain Reaction (PCR) Labeling

In this method, this compound is included in the PCR master mix along with the other dNTPs. During the amplification process, Taq polymerase or other suitable DNA polymerases incorporate the fluorescent nucleotide into the newly synthesized DNA strands.

ReagentRecommended Ratio
This compound 20-30% of total dTTP concentration
dTTP 70-80% of total dTTP concentration

Note: The optimal final concentration of this compound may vary depending on the specific application and assay conditions. For best results, it is recommended to perform an individual optimization of the this compound to dTTP ratio.

  • Reaction Setup: Prepare a PCR master mix containing the DNA template, primers, dNTPs (with the optimized this compound/dTTP ratio), PCR buffer, and a thermostable DNA polymerase.

  • Thermal Cycling: Perform PCR with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times) for the specific template and primers.

  • Purification: After PCR, purify the labeled probe to remove unincorporated nucleotides and primers. This can be achieved using commercially available PCR purification kits or through ethanol precipitation.

PCR_Workflow cluster_setup 1. Reaction Setup cluster_cycling 2. Thermal Cycling cluster_purification 3. Purification cluster_product 4. Final Product Template DNA Template Cycling Denaturation Annealing Extension Template->Cycling Primers Primers Primers->Cycling dNTPs dNTPs (with this compound) dNTPs->Cycling Polymerase DNA Polymerase Polymerase->Cycling Buffer PCR Buffer Buffer->Cycling Purify Remove unincorporated nucleotides Cycling->Purify Labeled_Probe AMCA-labeled DNA Probe Purify->Labeled_Probe

PCR Labeling Workflow
Nick Translation

Nick translation is a method for incorporating labeled nucleotides into double-stranded DNA. The process utilizes DNase I to create single-stranded "nicks" in the DNA backbone, and DNA Polymerase I to both remove existing nucleotides from the 5' side of the nick and add new nucleotides (including this compound) to the 3' side.

ReagentRecommended Ratio
This compound 30-50% of total dTTP concentration
dTTP 50-70% of total dTTP concentration
  • Reaction Setup: Combine the DNA template, a dNTP mix containing the optimized ratio of this compound to dTTP, a nick translation buffer, and an enzyme mix of DNase I and DNA Polymerase I.

  • Incubation: Incubate the reaction at 15°C. The incubation time will depend on the desired probe length.

  • Monitoring Probe Size: To monitor the size of the labeled fragments, an aliquot of the reaction can be run on an agarose gel.

  • Reaction Termination: Stop the reaction by adding EDTA and heating.

  • Purification: Purify the labeled probe to remove unincorporated nucleotides.

Nick_Translation_Workflow cluster_setup 1. Reaction Setup cluster_incubation 2. Incubation cluster_monitoring 3. Monitoring cluster_termination 4. Termination & Purification dsDNA dsDNA Template Incubate Incubate at 15°C dsDNA->Incubate dNTPs dNTPs (with this compound) dNTPs->Incubate Enzymes DNase I & DNA Pol I Enzymes->Incubate Buffer Nick Translation Buffer Buffer->Incubate Monitor Check probe size on agarose gel Incubate->Monitor Terminate Stop reaction (EDTA, heat) Monitor->Terminate Purify Purify labeled probe Terminate->Purify

Nick Translation Workflow
Fluorescence in situ Hybridization (FISH)

AMCA-labeled probes generated by PCR or nick translation are ideally suited for FISH applications. In FISH, the fluorescent probe is hybridized to a specific DNA sequence within a chromosome or cell, allowing for the visualization of that sequence.

  • Sample Preparation: Prepare the biological sample (e.g., metaphase chromosomes, tissue sections) on a microscope slide.

  • Denaturation: Denature the DNA in both the sample and the AMCA-labeled probe.

  • Hybridization: Apply the denatured probe to the denatured sample and incubate under conditions that promote sequence-specific binding.

  • Washing: Wash the slide to remove any unbound or non-specifically bound probe.

  • Counterstaining: Stain the nuclei with a counterstain (e.g., DAPI) to visualize all chromosomes.

  • Visualization: Visualize the sample using a fluorescence microscope equipped with the appropriate filter sets for AMCA and the counterstain.

FISH_Workflow cluster_prep 1. Preparation cluster_denaturation 2. Denaturation cluster_hybridization 3. Hybridization cluster_visualization 4. Visualization Sample_Prep Sample Preparation (e.g., chromosomes on slide) Denature_Sample Denature Sample DNA Sample_Prep->Denature_Sample Probe_Prep AMCA-labeled Probe Denature_Probe Denature Probe DNA Probe_Prep->Denature_Probe Hybridize Hybridize Probe to Sample Denature_Sample->Hybridize Denature_Probe->Hybridize Wash Wash to remove unbound probe Hybridize->Wash Counterstain Counterstain nuclei (e.g., DAPI) Wash->Counterstain Visualize Fluorescence Microscopy Counterstain->Visualize

Fluorescence in situ Hybridization (FISH) Workflow

Safety and Handling

This compound is intended for research use only. As with all laboratory chemicals, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this product. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and reliable reagent for the enzymatic labeling of DNA and cDNA. Its bright blue fluorescence, coupled with its efficient incorporation by common DNA polymerases, makes it an excellent choice for a range of applications in molecular biology, genomics, and cell biology. Careful optimization of labeling reactions will ensure the generation of high-quality fluorescent probes for sensitive and specific detection of nucleic acid sequences.

References

A Technical Guide to DNA Labeling with AMCA-6-dUTP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the principles and methodologies for labeling DNA with AMCA-6-dUTP (Aminomethylcoumarin-6-2'-deoxyuridine-5'-triphosphate). AMCA is a blue fluorescent dye valued for its brightness and large Stokes shift, making it a useful tool in various molecular biology applications. This document provides a comprehensive overview of the labeling mechanisms, detailed experimental protocols, and key quantitative data to assist researchers in successfully employing this compound for their specific needs.

Core Principles of this compound DNA Labeling

This compound is a modified deoxynucleotide triphosphate where the fluorescent dye AMCA is attached to the C5 position of the uridine base via a 6-carbon linker. This strategic placement of the dye and linker minimizes interference with the enzymatic incorporation of the nucleotide into a growing DNA strand. The primary mechanism of labeling involves the substitution of thymidine triphosphate (dTTP) with this compound in an enzymatic DNA synthesis reaction. DNA polymerases recognize this compound as an analog of dTTP and incorporate it opposite to adenine bases in the template DNA strand.

The efficiency of this incorporation is dependent on the chosen DNA polymerase. Generally, polymerases lacking a 3' to 5' exonuclease (proofreading) activity, such as Taq polymerase, are more efficient at incorporating modified nucleotides like this compound.[1] Proofreading polymerases, such as Pfu and KOD, tend to be less efficient as they may recognize the modified nucleotide as an error and excise it.[1]

Quantitative Data

The successful application of fluorescently labeled DNA probes relies on the photophysical properties of the dye and the efficiency of its incorporation. The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Excitation Wavelength (λex)350 nm[2]
Emission Wavelength (λem)450 nm[2]
Molar Extinction Coefficient (ε)19.0 L mmol⁻¹ cm⁻¹[2]
Recommended this compound:dTTP ratio (PCR)1:4 to 1:2 (20-30% this compound)
Recommended this compound:dTTP ratio (Nick Translation)1:2 to 1:1 (30-50% this compound)

Experimental Protocols

This section provides detailed methodologies for the most common enzymatic techniques used to label DNA with this compound. It is crucial to protect the dye-labeled dUTP from light and to perform experimental procedures in low-light conditions to prevent photobleaching.

Polymerase Chain Reaction (PCR) Labeling

This method allows for the amplification and simultaneous labeling of a specific DNA sequence.

Materials:

  • DNA template

  • Forward and reverse primers

  • Taq DNA polymerase (or another suitable non-proofreading polymerase)

  • 10X PCR buffer

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • This compound (1 mM solution)

  • Nuclease-free water

Protocol:

  • Reaction Setup: Prepare the PCR reaction mixture on ice. For a typical 50 µL reaction, combine the following components:

    • 10X PCR Buffer: 5 µL

    • dNTP mix (10 mM each of dATP, dCTP, dGTP; 7-8 mM dTTP): 1 µL

    • This compound (1 mM): 2-3 µL (final concentration 20-30 µM)

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • DNA Template (1-10 ng): 1 µL

    • Taq DNA Polymerase (5 U/µL): 0.25 µL

    • Nuclease-free water: to a final volume of 50 µL

  • PCR Amplification: Perform PCR using standard cycling conditions, optimized for the specific primers and template. A general protocol is as follows:

    • Initial Denaturation: 94°C for 2 minutes

    • 25-35 Cycles:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 50-65°C for 30 seconds (adjust based on primer Tm)

      • Extension: 72°C for 1 minute per kb of amplicon length

    • Final Extension: 72°C for 5 minutes

  • Purification: (Optional but recommended) Purify the labeled PCR product to remove unincorporated this compound and other reaction components using a PCR purification kit or ethanol precipitation.

  • Analysis: Analyze the labeled DNA by agarose gel electrophoresis. The labeled DNA can be visualized using a UV transilluminator.

Nick Translation Labeling

This method is suitable for labeling double-stranded DNA probes of at least 1 kb in length. It involves the simultaneous action of DNase I to introduce nicks and DNA Polymerase I to incorporate labeled nucleotides.

Materials:

  • Double-stranded DNA (1 µg)

  • 10X Nick Translation Buffer

  • dNTP mix (without dTTP)

  • This compound

  • DNA Polymerase I/DNase I enzyme mix

  • Nuclease-free water

  • 0.5 M EDTA

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • Double-stranded DNA: 1 µg

    • 10X Nick Translation Buffer: 5 µL

    • dNTP mix (0.5 mM each of dATP, dCTP, dGTP): 5 µL

    • This compound (0.3-0.5 mM): 1 µL

    • dTTP (0.3-0.5 mM): 1 µL

    • DNA Polymerase I/DNase I enzyme mix: 10 µL

    • Nuclease-free water: to a final volume of 50 µL

  • Incubation: Incubate the reaction at 15°C for 90-120 minutes.

  • Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Purification: Separate the labeled probe from unincorporated nucleotides using spin columns or ethanol precipitation.

3'-End Labeling with Terminal deoxynucleotidyl Transferase (TdT)

This method adds a tail of this compound to the 3'-hydroxyl ends of DNA fragments in a template-independent manner.

Materials:

  • DNA fragment with a 3'-OH end

  • Terminal deoxynucleotidyl Transferase (TdT)

  • 5X TdT Reaction Buffer

  • This compound

  • Nuclease-free water

Protocol:

  • Reaction Setup: Combine the following components in a microcentrifuge tube:

    • DNA fragment (1-10 pmol)

    • 5X TdT Reaction Buffer: 4 µL

    • This compound (1 mM): 1 µL

    • TdT (20 U/µL): 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubation: Incubate the reaction at 37°C for 60 minutes.

  • Termination: Stop the reaction by heating at 70°C for 10 minutes.

Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

DNA_Labeling_Mechanism cluster_0 DNA Synthesis cluster_1 Labeled Product Template Template DNA (with Adenine) Polymerase DNA Polymerase Template->Polymerase Binds Primer Primer Primer->Polymerase GrowingStrand Growing DNA Strand LabeledDNA AMCA-labeled DNA Polymerase->GrowingStrand Extends dNTPs dATP, dGTP, dCTP, dTTP dNTPs->Polymerase Substrate AMCA_dUTP This compound AMCA_dUTP->Polymerase Substrate (competes with dTTP) PCR_Labeling_Workflow start Start setup Prepare PCR Reaction Mix (Template, Primers, Polymerase, dNTPs, this compound) start->setup pcr Perform PCR Amplification (Denaturation, Annealing, Extension) setup->pcr purify Purify Labeled PCR Product (Optional) pcr->purify analyze Analyze by Gel Electrophoresis (UV Visualization) purify->analyze end End analyze->end Nick_Translation_Workflow start Start setup Prepare Nick Translation Mix (dsDNA, Buffer, dNTPs, This compound, Pol I/DNase I) start->setup incubate Incubate at 15°C setup->incubate terminate Terminate Reaction (Add EDTA) incubate->terminate purify Purify Labeled Probe terminate->purify end End purify->end

References

AMCA-6-dUTP for Non-Radioactive DNA Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AMCA-6-dUTP, a blue-fluorescent nucleotide analog for the non-radioactive labeling of DNA. It details its chemical and spectral properties, provides protocols for common labeling techniques, and presents a comparative analysis with other widely used labeling molecules. This document is intended to equip researchers with the necessary information to effectively utilize this compound in their experimental workflows, particularly in applications such as fluorescence in situ hybridization (FISH) and microarray analysis.

Introduction to Non-Radioactive DNA Labeling

The detection of specific nucleic acid sequences is fundamental to many molecular biology techniques. Historically, this was achieved using radioactively labeled probes. However, due to safety concerns, regulatory hurdles, and the inherent instability of radioisotopes, non-radioactive labeling methods have become the standard in most laboratories. These methods primarily involve the incorporation of a modified nucleotide, which can be either a fluorophore for direct detection or a hapten (like biotin or digoxigenin) for indirect detection.

This compound (Aminomethylcoumarin-6-2'-deoxyuridine-5'-triphosphate) is a derivative of dUTP that is conjugated to a blue-fluorescent aminomethylcoumarin dye. It can be enzymatically incorporated into DNA as a substitute for thymidine triphosphate (dTTP) by various DNA polymerases. The resulting fluorescently labeled DNA probes can be directly visualized using fluorescence microscopy, eliminating the need for secondary detection steps.

Properties of this compound and Comparative Molecules

The choice of a labeling molecule depends on several factors, including the excitation and emission characteristics of the fluorophore, its quantum yield, extinction coefficient, and the efficiency of its enzymatic incorporation. Below is a comparative summary of the key properties of this compound alongside other common labeling nucleotides.

PropertyThis compoundFluorescein-12-dUTPCy3-dUTPDigoxigenin-11-dUTP
Label AMCA (Aminomethylcoumarin)FluoresceinCyanine 3Digoxigenin (Hapten)
Detection Method Direct (Fluorescence)Direct (Fluorescence)Direct (Fluorescence)Indirect (Antibody-based)
Excitation Max (λex) 350 nm[1]492 nm[2]550 nm[3]Not Applicable
Emission Max (λem) 450 nm[1]517 nm[2]570 nmNot Applicable
Molar Extinction Coefficient (ε) 19,000 L·mol⁻¹·cm⁻¹83,000 L·mol⁻¹·cm⁻¹150,000 L·mol⁻¹·cm⁻¹8,800 L·mol⁻¹·cm⁻¹ (at 290 nm)
Quantum Yield (Φ) Not specified~0.79 (for fluorescein)>0.15Not Applicable
Molecular Weight (free acid) 851.58 g/mol 994.69 g/mol 1135.97 g/mol 1066.91 g/mol

Note: Quantum yield and photostability can be highly dependent on the local chemical environment.

Enzymatic Incorporation of this compound

This compound is designed to be a substrate for a variety of DNA polymerases. The efficiency of incorporation can be influenced by the specific polymerase used, the concentration of the labeled nucleotide, and the ratio of labeled to unlabeled dUTP in the reaction mixture.

General Workflow for Enzymatic DNA Labeling

The following diagram illustrates the general principle of incorporating a modified dUTP, such as this compound, into a DNA strand through enzymatic action.

G cluster_0 DNA Template Preparation cluster_1 Labeling Reaction cluster_2 Purification and Application Template DNA Template Denaturation Denaturation (if double-stranded) Template->Denaturation Incorporation Enzymatic Incorporation of this compound Denaturation->Incorporation ReactionMix Reaction Mix: - DNA Polymerase - dNTPs (dATP, dCTP, dGTP) - dTTP - this compound - Primers/Nicks ReactionMix->Incorporation LabeledProbe This compound Labeled DNA Probe Incorporation->LabeledProbe Purification Purification of Labeled Probe LabeledProbe->Purification Application Downstream Application (e.g., FISH, Microarray) Purification->Application

Workflow for enzymatic DNA labeling with this compound.

Experimental Protocols

Detailed methodologies for two common non-radioactive DNA labeling techniques using this compound are provided below. It is recommended to optimize the ratio of this compound to dTTP for specific applications and polymerases to achieve desired labeling density and product yield.

DNA Labeling by Polymerase Chain Reaction (PCR)

This method incorporates this compound into a specific DNA fragment during amplification.

Materials:

  • DNA template

  • Forward and reverse primers

  • Taq DNA polymerase or other suitable polymerase

  • 10x PCR buffer

  • dNTP mix (dATP, dCTP, dGTP at 10 mM each)

  • dTTP (10 mM)

  • This compound (1 mM)

  • Nuclease-free water

Procedure:

  • Prepare a dNTP/AMCA-6-dUTP Mix: For a final concentration of 20-30% this compound, mix the dNTPs, dTTP, and this compound. For example, to achieve a 25% labeling density in the final reaction, the dNTP mix for the PCR should contain:

    • dATP, dCTP, dGTP: 200 µM each

    • dTTP: 150 µM

    • This compound: 50 µM

  • Set up the PCR Reaction (50 µL total volume):

    • 10x PCR Buffer: 5 µL

    • dNTP/AMCA-6-dUTP Mix: 5 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • DNA Template (10-100 ng): 1 µL

    • Taq DNA Polymerase (5 U/µL): 0.5 µL

    • Nuclease-free water: to 50 µL

  • Perform Thermal Cycling:

    • Initial Denaturation: 95°C for 3-5 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (primer-dependent)

      • Extension: 72°C for 1 minute per kb of product length

    • Final Extension: 72°C for 5-10 minutes

    • Hold: 4°C

  • Purification: Purify the labeled PCR product using a PCR purification kit or ethanol precipitation to remove unincorporated nucleotides.

  • Verification: Analyze the labeled product on an agarose gel. The labeled DNA should migrate slightly slower than the unlabeled counterpart.

DNA Labeling by Nick Translation

This method introduces nicks into a double-stranded DNA, which are then filled in by a DNA polymerase using a mix of nucleotides that includes this compound.

Materials:

  • DNA template (e.g., plasmid, BAC)

  • 10x Nick Translation Buffer (e.g., 500 mM Tris-HCl, 100 mM MgSO₄, 1 mM DTT, pH 7.2)

  • DNase I

  • DNA Polymerase I

  • dNTP mix (dATP, dCTP, dGTP at 0.5 mM each)

  • dTTP (0.5 mM)

  • This compound (1 mM)

  • Stop Buffer (e.g., 0.5 M EDTA)

  • Nuclease-free water

Procedure:

  • Prepare the Reaction Mix: In a microcentrifuge tube, combine on ice:

    • DNA template (1 µg): x µL

    • 10x Nick Translation Buffer: 5 µL

    • dNTP mix (without dTTP): 5 µL

    • A mix of dTTP and this compound to achieve a 30-50% final concentration of the labeled nucleotide. For a 40% ratio:

      • 0.5 mM dTTP: 3 µL

      • 1 mM this compound: 2 µL

    • DNase I (diluted to an optimal concentration, to be determined empirically): 1 µL

    • DNA Polymerase I (10 U/µL): 1 µL

    • Nuclease-free water: to 50 µL

  • Incubation: Incubate the reaction at 15°C for 1-2 hours.

  • Stop the Reaction: Add 5 µL of Stop Buffer.

  • Purification: Purify the labeled probe using a spin column or ethanol precipitation.

Application Workflow: Fluorescence In Situ Hybridization (FISH)

This compound labeled probes are well-suited for FISH applications to visualize specific DNA sequences within chromosomes.

G cluster_0 Probe Preparation cluster_1 Sample Preparation cluster_2 Hybridization cluster_3 Detection ProbeLabeling Label DNA with This compound (PCR or Nick Translation) ProbePurification Purify Labeled Probe ProbeLabeling->ProbePurification Denaturation Denature Probe and Target DNA ProbePurification->Denaturation CellFixation Fix Cells/Tissues Permeabilization Permeabilize Cells CellFixation->Permeabilization Permeabilization->Denaturation Hybridization Hybridize Probe to Target DNA Denaturation->Hybridization Washing Post-Hybridization Washes Hybridization->Washing Counterstaining Counterstain with DAPI Washing->Counterstaining Microscopy Fluorescence Microscopy Counterstaining->Microscopy

Workflow for Fluorescence In Situ Hybridization (FISH) using an this compound labeled probe.

Advantages and Limitations of this compound

Advantages:

  • Direct Detection: As a fluorescently labeled nucleotide, it allows for the direct visualization of the probe, simplifying the experimental workflow by eliminating the need for secondary detection steps required for hapten-labeled probes.

  • Blue Emission: The blue fluorescence of AMCA provides a distinct spectral channel that can be used in multicolor imaging experiments alongside green, red, and far-red fluorophores.

  • Good Enzymatic Incorporation: The linker arm between the dUTP and the AMCA dye is optimized to facilitate efficient incorporation by DNA polymerases.

Limitations:

  • Lower Molar Extinction Coefficient: Compared to other common fluorophores like fluorescein and Cy3, AMCA has a lower molar extinction coefficient, which may result in lower signal intensity.

  • Photostability: Coumarin-based dyes like AMCA can be more susceptible to photobleaching compared to more modern fluorescent dyes, which may be a limiting factor in experiments requiring prolonged exposure to excitation light.

  • Autofluorescence: Biological samples often exhibit autofluorescence in the blue and green spectral regions, which can interfere with the detection of AMCA's signal. Careful selection of filters and background subtraction may be necessary.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no labeling Inefficient polymerase activityUse a polymerase known to be efficient with modified nucleotides. Optimize Mg²⁺ concentration.
Incorrect ratio of labeled to unlabeled dUTPOptimize the this compound:dTTP ratio. Too high a ratio can inhibit the polymerase.
Degraded this compoundStore this compound at -20°C and protect from light. Avoid repeated freeze-thaw cycles.
Weak fluorescent signal in application (e.g., FISH) Low labeling efficiencyVerify labeling efficiency on an agarose gel. Re-optimize the labeling reaction.
PhotobleachingMinimize exposure of the sample to excitation light. Use an anti-fade mounting medium.
High background autofluorescenceUse appropriate filter sets to minimize bleed-through from autofluorescence.
Non-specific signal Impure probeEnsure the labeled probe is properly purified to remove unincorporated nucleotides.
Hybridization conditions not optimalOptimize hybridization temperature, time, and stringency of washes.

Conclusion

This compound is a valuable tool for the non-radioactive labeling of DNA, offering the convenience of direct detection in the blue fluorescent channel. While it may not provide the brightest signal compared to some other fluorophores, its distinct spectral properties make it a useful option for multicolor applications. Successful implementation of this compound requires careful consideration of the experimental design, including the choice of polymerase, optimization of labeling conditions, and appropriate imaging settings to mitigate potential issues with photobleaching and autofluorescence. This guide provides the foundational knowledge and protocols to enable researchers to effectively integrate this compound into their molecular biology workflows.

References

AMCA-6-dUTP in PCR and Nick Translation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AMCA-6-dUTP and its applications in polymerase chain reaction (PCR) and nick translation for the enzymatic labeling of DNA probes. It is designed to equip researchers with the necessary technical details, including experimental protocols and quantitative data, to effectively utilize this blue fluorescent nucleotide in their work.

Introduction to this compound

This compound (Aminomethylcoumarin-6-2'-deoxyuridine-5'-triphosphate) is a modified deoxyuridine triphosphate analog that incorporates a bright and photostable blue fluorescent dye, AMCA (Aminomethylcoumarin Acetate). The AMCA fluorophore is attached to the C5 position of the uridine base via a 6-carbon spacer arm. This linker arm minimizes steric hindrance, facilitating the efficient incorporation of the nucleotide by DNA polymerases.

AMCA is characterized by its distinct blue fluorescence, with excitation and emission maxima typically around 350 nm and 450 nm, respectively. This spectral profile makes it an excellent choice for multicolor fluorescence applications, as its emission spectrum shows minimal overlap with commonly used green and red fluorophores. The fluorescence of AMCA is also notably stable across a wide pH range.

Data Presentation: Properties of this compound

The following table summarizes the key quantitative properties of this compound, essential for experimental design and data interpretation.

PropertyValueReference
Maximum Excitation Wavelength (λex) ~350 nm[1]
Maximum Emission Wavelength (λem) ~450 nm[1]
Molar Extinction Coefficient (ε) 19,000 L·mol⁻¹·cm⁻¹ (at λex in Tris-HCl, pH 7.5)[1]
Molecular Weight 851.58 g/mol (free acid)[1]

This compound in PCR Labeling

The incorporation of this compound during PCR allows for the generation of fluorescently labeled DNA probes. These probes can be subsequently used in various applications, including fluorescence in situ hybridization (FISH) and microarray analysis.

Experimental Protocol: PCR Labeling with this compound

This protocol provides a general framework for incorporating this compound into a PCR product. Optimization may be required depending on the specific template, primers, and DNA polymerase used.

Materials:

  • DNA template

  • Forward and reverse primers

  • Thermostable DNA polymerase (e.g., Taq polymerase)

  • 10x PCR buffer

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • This compound solution (1 mM)

  • Nuclease-free water

Procedure:

  • Prepare the PCR Master Mix: In a sterile microcentrifuge tube, prepare a master mix for the desired number of reactions. For a single 50 µL reaction, combine the following components:

ComponentVolumeFinal Concentration
10x PCR Buffer5 µL1x
dNTP Mix (10 mM each, without dTTP)1 µL200 µM each
dTTP (10 mM)0.7 µL140 µM
This compound (1 mM)3 µL60 µM
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
DNA Template (10-100 ng)1-5 µLAs needed
Thermostable DNA Polymerase (5 U/µL)0.5 µL2.5 units
Nuclease-free waterto 50 µL-
  • Aliquot and Add Template and Polymerase: Aliquot the master mix into individual PCR tubes. Add the DNA template and DNA polymerase to each tube.

  • Perform Thermal Cycling: Place the PCR tubes in a thermal cycler and perform the following program:

StepTemperatureTimeCycles
Initial Denaturation95°C3 minutes1
Denaturation95°C30 seconds30-35
Annealing55-65°C*30 seconds
Extension72°C1 minute/kb
Final Extension72°C5-10 minutes1
Hold4°C
  • Purification of Labeled Probe: After PCR, it is crucial to remove unincorporated this compound and other reaction components. This can be achieved using standard PCR purification kits or by ethanol precipitation.

Logical Workflow for PCR Labeling

PCR_Labeling_Workflow cluster_prep Reaction Preparation cluster_pcr Amplification cluster_purification Post-PCR Processing cluster_analysis Analysis prep_master_mix Prepare PCR Master Mix (including this compound) add_template_enzyme Add DNA Template and Polymerase prep_master_mix->add_template_enzyme thermal_cycling Perform Thermal Cycling add_template_enzyme->thermal_cycling purify_probe Purify Labeled Probe thermal_cycling->purify_probe analyze_probe Analyze Probe (e.g., Gel Electrophoresis) purify_probe->analyze_probe Nick_Translation_Workflow cluster_prep Reaction Setup cluster_incubation Labeling Reaction cluster_termination Termination and Purification prep_mix Prepare Reaction Mixture (DNA, Buffers, dNTPs, this compound) add_enzymes Add DNase I and DNA Polymerase I prep_mix->add_enzymes incubation Incubate at 15°C add_enzymes->incubation stop_reaction Stop Reaction (EDTA, Heat) incubation->stop_reaction purify_probe Purify Labeled Probe stop_reaction->purify_probe GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein G-Protein (α, β, γ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Ligand Ligand->GPCR Binds Downstream_Effect Downstream Cellular Response Second_Messenger->Downstream_Effect Initiates

References

AMCA-6-dUTP for Microarray Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microarray analysis remains a cornerstone of high-throughput genomic and transcriptomic research, enabling the simultaneous measurement of thousands of nucleic acid sequences. The choice of fluorescent label is critical to the success of these experiments, directly impacting sensitivity, specificity, and the overall quality of the data. AMCA-6-dUTP (Aminomethylcoumarin-6-2'-deoxyuridine-5'-triphosphate) is a blue fluorescent nucleotide analog used for the enzymatic labeling of DNA and cDNA probes for various molecular biology applications, including microarray analysis. This guide provides a comprehensive technical overview of this compound, its properties, and detailed methodologies for its application in microarray workflows, aimed at researchers, scientists, and professionals in drug development. While less common than green and red fluorescent dyes, blue fluorescent probes can be valuable for multiplexing and specialized applications.

Core Properties of this compound

Understanding the physicochemical and spectral properties of this compound is essential for designing experiments and optimizing instrumentation.

PropertyValueReference
Molecular Formula C₃₀H₄₀N₅O₁₈P₃
Molecular Weight 851.58 g/mol
Purity ≥ 95% (HPLC)
Excitation Maximum (λex) 350 nm
Emission Maximum (λem) 450 nm
Molar Extinction Coefficient (ε) 19,000 L·mol⁻¹·cm⁻¹
Appearance Colorless to slightly yellow solution
Storage -20°C, protected from light

Experimental Workflow for Microarray Analysis using this compound

The successful use of this compound in microarray analysis involves a multi-step process from probe labeling to data acquisition. Each step must be carefully executed to ensure high-quality, reproducible results.

experimental_workflow cluster_prep Probe Preparation cluster_hybridization Microarray Hybridization cluster_analysis Data Acquisition & Analysis RNA_Extraction 1. RNA/DNA Extraction QC1 2. Quality Control (Quantification & Integrity) RNA_Extraction->QC1 Labeling 3. Enzymatic Labeling with this compound QC1->Labeling Purification 4. Labeled Probe Purification Labeling->Purification QC2 5. Labeling Efficiency Assessment Purification->QC2 Prehybridization 6. Prehybridization of Microarray Slide QC2->Prehybridization Hybridization 7. Hybridization of Labeled Probe Prehybridization->Hybridization Washing 8. Post-Hybridization Washes Hybridization->Washing Scanning 9. Microarray Scanning (UV Excitation) Washing->Scanning Image_Analysis 10. Image & Data Extraction Scanning->Image_Analysis Data_Analysis 11. Normalization & Statistical Analysis Image_Analysis->Data_Analysis

Experimental workflow for microarray analysis using this compound.

Detailed Experimental Protocols

The following protocols are foundational and may require optimization based on the specific microarray platform, sample type, and experimental goals.

Enzymatic Labeling of cDNA Probes with this compound

This protocol describes the synthesis of AMCA-labeled cDNA from an RNA template using reverse transcriptase.

Materials:

  • Total RNA or mRNA

  • Oligo(dT) or random primers

  • Reverse transcriptase (e.g., SuperScript™ III)

  • 5X First-Strand Buffer

  • 0.1 M DTT

  • dNTP mix (10 mM each of dATP, dCTP, dGTP; 4 mM dTTP)

  • This compound (1 mM solution)

  • RNase inhibitor

  • Nuclease-free water

Procedure:

  • Prepare the RNA/Primer Mix: In a nuclease-free microcentrifuge tube, combine:

    • 1-10 µg of total RNA or 0.5-2 µg of mRNA

    • 1 µL of oligo(dT)₂₀ (50 µM) or random hexamers (50 ng/µL)

    • 1 µL of 10 mM dNTP mix (with reduced dTTP)

    • Nuclease-free water to a final volume of 12 µL.

  • Denaturation: Heat the mixture to 65°C for 5 minutes, then immediately place on ice for at least 1 minute.

  • Prepare the Labeling Master Mix: In a separate tube, combine:

    • 4 µL of 5X First-Strand Buffer

    • 1 µL of 0.1 M DTT

    • 1 µL of RNase inhibitor

    • 1.5 µL of this compound (1 mM)

    • 1 µL of Reverse Transcriptase (200 U/µL)

  • Labeling Reaction: Add 8 µL of the labeling master mix to the RNA/primer mix. The final volume is 20 µL.

  • Incubation: Incubate the reaction at 50°C for 1 hour.

  • Inactivation: Inactivate the enzyme by heating to 70°C for 15 minutes.

  • RNA Hydrolysis: Add 10 µL of 1 M NaOH and incubate at 65°C for 15 minutes to degrade the RNA template.

  • Neutralization: Add 10 µL of 1 M HCl to neutralize the reaction.

Purification of AMCA-Labeled Probes

It is crucial to remove unincorporated this compound, as it can contribute to high background fluorescence.

Materials:

  • PCR purification kit (column-based)

  • Nuclease-free water or TE buffer

Procedure:

  • Follow the manufacturer's protocol for the chosen PCR purification kit.

  • Bind the labeled cDNA to the column.

  • Wash the column to remove unincorporated nucleotides, salts, and enzymes.

  • Elute the purified AMCA-labeled cDNA probe in 30-50 µL of nuclease-free water or elution buffer.

Microarray Hybridization

Materials:

  • Purified AMCA-labeled cDNA probe

  • Microarray slide

  • 2X Hybridization buffer (containing formamide, SSC, and a blocking agent like salmon sperm DNA)

  • Humidified hybridization chamber

Procedure:

  • Probe Preparation: Combine the purified AMCA-labeled probe with an equal volume of 2X hybridization buffer.

  • Denaturation: Heat the probe mixture to 95°C for 5 minutes to denature the cDNA, then centrifuge briefly.

  • Hybridization: Apply the denatured probe solution to the microarray slide. Cover with a coverslip, avoiding air bubbles.

  • Incubation: Place the slide in a humidified hybridization chamber and incubate overnight (16-24 hours) at a temperature appropriate for your probe and array design (typically 42-65°C).

Post-Hybridization Washes and Signal Detection

Washing steps are critical for removing non-specifically bound probes and reducing background noise.

Materials:

  • Wash Buffer 1 (e.g., 2X SSC, 0.1% SDS)

  • Wash Buffer 2 (e.g., 0.1X SSC, 0.1% SDS)

  • Wash Buffer 3 (e.g., 0.1X SSC)

  • Centrifuge for drying slides

Procedure:

  • First Wash: Disassemble the hybridization chamber and place the slide in Wash Buffer 1 at the hybridization temperature for 5 minutes.

  • Second Wash: Transfer the slide to pre-warmed Wash Buffer 2 and incubate for 10 minutes at room temperature with gentle agitation.

  • Third Wash: Transfer the slide to Wash Buffer 3 for 5 minutes at room temperature.

  • Drying: Dry the slide by centrifugation (e.g., 1000 rpm for 3-5 minutes).

  • Scanning: Immediately scan the slide using a microarray scanner with a UV excitation source (around 350 nm) and an appropriate emission filter (around 450 nm).

Chemical Structure of this compound

The structure of this compound consists of a deoxyuridine triphosphate molecule modified with an aminomethylcoumarin (AMCA) fluorophore via a 6-carbon linker.

chemical_structure cluster_dUTP Deoxyuridine Triphosphate cluster_linker Linker cluster_amca AMCA Fluorophore U Uracil R Deoxyribose U->R N-glycosidic bond L 6-carbon aliphatic chain U->L C5 position P Triphosphate R->P AMCA Aminomethylcoumarin L->AMCA

Logical relationship of this compound components.

Applications in Research and Drug Development

While less prevalent than other dyes, this compound can be a valuable tool in specific contexts:

  • Multiplexing: In combination with green and red fluorescent dyes, this compound can enable three- or four-color microarray experiments, increasing the throughput and complexity of studies.

  • Specialized Arrays: For custom microarrays where spectral overlap with other components is a concern, the distinct spectral properties of AMCA can be advantageous.

  • Diagnostic Development: In the development of diagnostic microarrays, the use of multiple colors can allow for the simultaneous detection of different pathogens or genetic markers in a single sample.

Considerations and Troubleshooting

  • Photostability: Coumarin-based dyes like AMCA can be more susceptible to photobleaching than other classes of dyes. It is important to minimize exposure of the labeled probes and the microarray slide to light.

  • Signal Intensity: Blue fluorescent dyes often have lower quantum yields and can produce signals that are less intense than those of commonly used green and red dyes. Optimization of labeling efficiency and scanner settings is crucial.

  • Background Fluorescence: The use of a UV excitation source may increase the background fluorescence from some microarray substrates and blocking agents. Careful selection of materials and stringent washing protocols are necessary to maintain a good signal-to-noise ratio.

  • Dye Bias: As with any fluorescent dye, there is a potential for dye-specific biases in labeling and detection. It is important to perform appropriate experimental controls, such as dye-swap experiments, to identify and correct for such biases.

Conclusion

This compound is a viable, albeit specialized, fluorescent label for microarray analysis. Its unique spectral properties in the blue region open up possibilities for multiplexed experiments that are not achievable with the standard two-color systems. Successful implementation requires careful attention to the specific properties of the dye, including its excitation and emission characteristics and its potential for photobleaching. By following optimized protocols for labeling, hybridization, and signal detection, researchers can effectively incorporate this compound into their microarray workflows to generate high-quality data for a wide range of genomic and transcriptomic applications.

AMCA-6-dUTP: A Comprehensive Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for AMCA-6-dUTP (Aminomethylcoumarin-6-2'-deoxyuridine-5'-triphosphate), a fluorescently labeled nucleotide crucial for various molecular biology applications, including DNA and cDNA labeling. Understanding the stability profile of this reagent is paramount for ensuring experimental reproducibility and the integrity of research and development outcomes.

Core Stability & Storage Recommendations

Proper storage is critical to maintain the functionality of this compound. The following tables summarize the recommended storage conditions based on available data.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°CUp to 3 years[1]
Solution in Solvent-80°CUp to 1 year[1]
Solution in 10 mM Tris-HCl, pH 7.5-20°CUp to 12 months

Table 2: Short-Term and Shipping Stability

ConditionTemperatureDurationRecommendation
ShippingAmbientUp to 1 week (cumulative)Shipped on blue ice/gel packs is standard practice.
Short-term laboratory useAmbientUp to 1 week (cumulative)Minimize exposure; return to recommended storage promptly.

Factors Influencing Stability

The stability of this compound is primarily influenced by temperature, pH, and exposure to light.

Temperature Stability

As indicated in the storage recommendations, this compound is susceptible to degradation at higher temperatures. Long-term storage at room temperature is not advised. For frequent use, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the triphosphate chain.

pH Stability

This compound is typically supplied in a buffer with a pH of 7.5. The AMCA fluorophore itself is reported to have pH-independent fluorescence in a range of pH 4 to 10. However, the triphosphate chain of the dUTP moiety is susceptible to acid-catalyzed hydrolysis at lower pH values. Therefore, maintaining a slightly alkaline pH (around 7.5-8.0) is crucial for its long-term stability in solution.

Photostability

A key feature of the AMCA dye is its resistance to photobleaching. However, like all fluorescent molecules, prolonged and intense exposure to light, especially UV light, can lead to photodegradation. It is imperative to protect this compound solutions from light.

Recommendations for Handling:

  • Store in dark or amber-colored tubes.

  • Minimize exposure to ambient light during experimental procedures.

  • When possible, work in a low-light environment.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation can be inferred from the structure of dUTP and the AMCA dye. The primary points of vulnerability are the triphosphate chain and the fluorescent dye.

AMCA_dUTP This compound Hydrolysis Hydrolysis (Acidic pH, Heat) AMCA_dUTP->Hydrolysis Triphosphate cleavage Photodegradation Photodegradation (UV/Visible Light) AMCA_dUTP->Photodegradation Fluorophore breakdown AMCA_dUDP AMCA-6-dUDP + Pi Hydrolysis->AMCA_dUDP AMCA_dUMP AMCA-6-dUMP + PPi Hydrolysis->AMCA_dUMP Degraded_AMCA Degraded AMCA + dUTP Photodegradation->Degraded_AMCA Free_AMCA Free AMCA + 6-dUTP Photodegradation->Free_AMCA

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound. These should be adapted based on specific laboratory capabilities and requirements.

Protocol for Assessing Thermal Stability

This protocol evaluates the stability of this compound at various temperatures over time.

Methodology:

  • Prepare aliquots of this compound solution (e.g., 1 mM in 10 mM Tris-HCl, pH 7.5).

  • Store the aliquots at different temperatures: -80°C (control), -20°C, 4°C, and room temperature (20-25°C).

  • At specified time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each temperature.

  • Analyze the integrity of the this compound using the following methods:

    • HPLC Analysis: Use a suitable ion-exchange or reverse-phase HPLC method to separate and quantify the intact this compound from its potential degradation products (e.g., AMCA-6-dUDP, AMCA-6-dUMP).

    • Functional Assay: Incorporate the stored this compound into a standard enzymatic reaction (e.g., PCR or nick translation) and compare the labeling efficiency to a fresh or -80°C stored control.

    • Fluorimetry: Measure the fluorescence intensity of the solution to assess the integrity of the AMCA fluorophore.

Protocol for Assessing Photostability

This protocol is based on the ICH Q1B guidelines for photostability testing and is designed to evaluate the effect of light exposure.

Methodology:

  • Prepare two sets of this compound aliquots in clear, photochemically inert containers (e.g., quartz cuvettes or clear glass vials).

  • Wrap one set of aliquots completely in aluminum foil to serve as dark controls.

  • Expose both sets of samples to a light source that provides a combination of visible and UV light. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Maintain a constant temperature during the exposure period.

  • After the exposure period, analyze the light-exposed samples and the dark controls using HPLC, a functional assay, and fluorimetry as described in the thermal stability protocol.

  • Compare the results from the exposed samples to the dark controls to determine the extent of photodegradation.

cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results & Conclusion start Start: this compound Solution aliquot Aliquot into photochemically inert transparent containers start->aliquot split Divide into two sets aliquot->split light_exposure Expose to controlled light source (Visible + UV) split->light_exposure Test Samples dark_control Wrap in aluminum foil (Dark Control) split->dark_control Control Samples hplc HPLC Analysis light_exposure->hplc functional Functional Assay (e.g., PCR) light_exposure->functional fluorimetry Fluorimetry light_exposure->fluorimetry dark_control->hplc dark_control->functional dark_control->fluorimetry compare Compare results of Test vs. Control hplc->compare functional->compare fluorimetry->compare conclusion Determine Photostability compare->conclusion

Caption: Experimental workflow for photostability testing.

Chemical Structure of this compound

The structure of this compound consists of a 2'-deoxyuridine triphosphate molecule modified at the C5 position of the pyrimidine ring with an aminomethylcoumarin (AMCA) fluorophore via a six-atom linker.

cluster_dUTP dUTP Moiety cluster_linker Linker cluster_AMCA Fluorophore dUTP Deoxyuridine Triphosphate (dUTP) linker 6-atom spacer dUTP->linker AMCA Aminomethylcoumarin (AMCA) linker->AMCA

Caption: Schematic structure of this compound.

By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the long-term stability and performance of this compound, leading to more reliable and reproducible experimental results. For critical applications, it is always recommended to perform in-house stability testing under the specific conditions of use.

References

Methodological & Application

Application Notes and Protocols for AMCA-6-dUTP Nick Translation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nick translation is a widely used enzymatic method to label DNA probes for various molecular biology applications, including fluorescence in situ hybridization (FISH), microarrays, and blotting techniques. This process utilizes the concerted action of DNase I and DNA Polymerase I to introduce single-stranded "nicks" in a double-stranded DNA template and subsequently replace existing nucleotides with labeled analogs. AMCA-6-dUTP (Aminomethylcoumarin-6-2'-deoxyuridine-5'-triphosphate) is a blue fluorescently labeled nucleotide that can be incorporated into DNA probes via nick translation, enabling their detection with fluorescence microscopy.

These application notes provide a detailed protocol for the enzymatic labeling of DNA with this compound using the nick translation method. The protocol covers the preparation of reagents, the labeling reaction, and the purification of the labeled probe. Additionally, quantitative data and troubleshooting guidelines are provided to assist researchers in achieving optimal labeling efficiency and probe performance.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound nick translation protocol.

Table 1: Reagent Concentrations

ReagentStock ConcentrationFinal Concentration in Reaction
DNA Template1 µg/µL20 ng/µL
10x Nick Translation Buffer10x1x
dNTP Mix (dATP, dCTP, dGTP)10 mM each0.2 mM each
dTTP10 mM0.1 mM
This compound1 mM0.05 mM
DNase I1 U/µL0.01 - 0.1 U/µL (titration recommended)
DNA Polymerase I10 U/µL0.2 U/µL

Table 2: Recommended this compound to dTTP Ratios

ApplicationThis compound:dTTP Ratio
Standard FISH Probes1:2 to 1:4
High-Density Labeling1:1

Table 3: Expected Outcomes and Quality Control

ParameterExpected ResultQuality Control Method
Labeled Probe Size200 - 800 bp smearAgarose Gel Electrophoresis
Labeling Efficiency10-30 dyes per 1000 bpSpectrophotometry (A260/A350 ratio)
Probe Concentration> 20 ng/µLSpectrophotometry (A260)

Experimental Protocols

Materials and Reagents
  • DNA template (e.g., plasmid, BAC, fosmid, or purified PCR product)

  • This compound (1 mM solution)

  • Deoxynucleotide (dNTP) set (dATP, dCTP, dGTP, dTTP at 10 mM each)

  • DNase I (RNase-free)

  • DNA Polymerase I

  • 10x Nick Translation Buffer (0.5 M Tris-HCl, pH 7.8, 50 mM MgCl₂, 500 µg/mL BSA)

  • 0.5 M EDTA, pH 8.0

  • Nuclease-free water

  • DNA purification kit (e.g., spin column-based)

  • Agarose gel electrophoresis system

  • Spectrophotometer (e.g., NanoDrop)

Protocol: this compound Nick Translation

1. Preparation of Reagents:

  • dNTP Mix (without dTTP): Prepare a 10 mM mix of dATP, dCTP, and dGTP.

  • Working dNTP/AMCA-6-dUTP Mix: Prepare a working solution containing dATP, dCTP, dGTP, dTTP, and this compound at the desired final concentrations (see Table 1). For a standard reaction, a 1:2 ratio of this compound to dTTP is recommended.

  • DNase I Dilution: Prepare a fresh dilution of DNase I in 1x Nick Translation Buffer. The optimal concentration of DNase I should be determined empirically by performing a titration experiment to achieve the desired probe size.

2. Nick Translation Reaction Setup:

Assemble the following reaction components in a sterile microcentrifuge tube on ice:

ComponentVolume (for a 50 µL reaction)
DNA Template (1 µg)1 µL
10x Nick Translation Buffer5 µL
Working dNTP/AMCA-6-dUTP Mix5 µL
Diluted DNase IX µL (variable, for titration)
DNA Polymerase I (10 U/µL)1 µL
Nuclease-free waterto 50 µL

3. Incubation:

  • Mix the reaction gently by pipetting up and down.

  • Incubate the reaction at 15°C for 1-2 hours. The incubation time can be adjusted to optimize probe size. Longer incubation times will result in smaller probe fragments.

4. Reaction Termination:

  • Stop the reaction by adding 5 µL of 0.5 M EDTA, pH 8.0.

  • Heat the reaction at 65°C for 10 minutes to inactivate the enzymes.

5. Labeled Probe Purification:

  • Purify the this compound labeled probe from unincorporated nucleotides using a spin column-based DNA purification kit according to the manufacturer's instructions.

  • Elute the purified probe in a suitable buffer (e.g., TE buffer or nuclease-free water).

6. Quality Control of the Labeled Probe:

  • Probe Size Analysis: Run a small aliquot (e.g., 1-2 µL) of the purified probe on a 1-1.5% agarose gel to verify the size distribution. A smear of fragments between 200 and 800 bp is typically desired for FISH probes.[1]

  • Quantification and Labeling Efficiency:

    • Measure the absorbance of the purified probe at 260 nm (for DNA concentration) and 350 nm (for AMCA concentration) using a spectrophotometer.

    • Calculate the DNA concentration.

    • The ratio of A350 to A260 can be used to estimate the labeling efficiency.

Mandatory Visualizations

Nick_Translation_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis & Purification cluster_output Output DNA DNA Template Setup Reaction Setup DNA->Setup Reagents Reagents (Buffer, dNTPs, this compound, Enzymes) Reagents->Setup Incubation Incubation (15°C) Setup->Incubation 1-2 hours Termination Reaction Termination Incubation->Termination Add EDTA, Heat Purification Probe Purification Termination->Purification QC Quality Control (Gel & Spectrophotometry) Purification->QC Labeled_Probe This compound Labeled Probe QC->Labeled_Probe

Caption: Experimental workflow for this compound nick translation.

Caption: Mechanism of nick translation for DNA labeling.

References

Application Notes and Protocols for Optimal Labeling with AMCA-6-dUTP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of AMCA-6-dUTP in common molecular biology applications, including Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) for apoptosis detection, DNA labeling by PCR, and Nick Translation. The optimal concentration of this compound is critical for achieving high labeling efficiency and low background. The following sections offer recommended starting concentrations and detailed methodologies that can be optimized for specific experimental needs.

Data Presentation: Recommended Starting Concentrations for this compound

The following table summarizes the recommended starting concentrations and ratios for this compound in various labeling applications. It is crucial to note that these are starting points, and empirical optimization is highly recommended for each specific application and experimental setup to achieve the best results.[1]

ApplicationKey ParameterRecommended Starting Concentration/RatioNotes
TUNEL Assay Final Concentration1 - 10 µMThe optimal concentration should be determined empirically by titrating this compound.
PCR Labeling Ratio of this compound to dTTP1:3 to 1:4 (e.g., 50 µM this compound: 150 µM dTTP)The total dNTP concentration should typically be 200 µM for each nucleotide.
Nick Translation Ratio of this compound to dTTP1:2 to 1:1 (e.g., 10 µM this compound: 20 µM dTTP to 15 µM this compound: 15 µM dTTP)The ratio can be adjusted based on the desired labeling density.

Experimental Protocols and Methodologies

TUNEL Assay for Apoptosis Detection

The TUNEL assay is a widely used method to detect DNA fragmentation, a hallmark of apoptosis. This protocol provides a general framework for incorporating this compound to label the 3'-hydroxyl ends of fragmented DNA.

Materials:

  • This compound (1 mM stock solution)

  • Terminal deoxynucleotidyl Transferase (TdT) and TdT Reaction Buffer

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)

  • DNase I (for positive control)

  • Nuclease-free water

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Sample Preparation: Prepare cells or tissue sections on slides as per standard protocols.

  • Fixation: Fix the samples in 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the samples with Permeabilization Solution for 2-15 minutes at room temperature. The time may need to be optimized depending on the cell or tissue type.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Equilibration: Equilibrate the samples in TdT Reaction Buffer for 10-30 minutes at room temperature.

  • TUNEL Reaction Mixture Preparation: Prepare the TUNEL reaction mixture immediately before use. For a 50 µL reaction:

    • TdT Reaction Buffer: 10 µL

    • TdT Enzyme: 1 µL

    • This compound (1 mM stock): 0.5 µL (for a final concentration of 10 µM, adjust as needed for optimization)

    • Nuclease-free water: to a final volume of 50 µL

  • Labeling Reaction: Remove the equilibration buffer and add the TUNEL reaction mixture to the samples. Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Termination of Reaction: Wash the samples three times with PBS for 5 minutes each to stop the reaction.

  • Counterstaining (Optional): Counterstain with a nuclear stain like DAPI or Propidium Iodide if desired.

  • Mounting: Mount the slides with an antifade mounting medium.

  • Visualization: Visualize the samples using a fluorescence microscope with the appropriate filter set for AMCA (Excitation/Emission: ~350/450 nm).

Controls:

  • Positive Control: Treat a slide with DNase I (1 µg/mL) for 10-30 minutes at room temperature after permeabilization to induce DNA breaks.

  • Negative Control: Prepare a slide by omitting the TdT enzyme from the TUNEL reaction mixture.

TUNEL_Workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_visualization Visualization Sample Cells/Tissue on Slide Fixation Fixation (4% PFA) Sample->Fixation Wash1 Wash (PBS) Fixation->Wash1 Permeabilization Permeabilization (Triton X-100) Wash1->Permeabilization Wash2 Wash (PBS) Permeabilization->Wash2 Equilibration Equilibration (TdT Buffer) Wash2->Equilibration Labeling TUNEL Reaction (TdT + this compound) 37°C, 60 min Equilibration->Labeling Wash3 Wash (PBS) Labeling->Wash3 Counterstain Counterstain (Optional) Wash3->Counterstain Mount Mounting Counterstain->Mount Visualize Fluorescence Microscopy Mount->Visualize PCR_Labeling_Workflow cluster_reaction_setup Reaction Setup cluster_amplification Amplification cluster_post_pcr Post-PCR Processing dNTP_Mix Prepare Labeled dNTP Mix (dATP, dCTP, dGTP, dTTP, this compound) PCR_Mix Assemble PCR Reaction Mix dNTP_Mix->PCR_Mix PCR Perform PCR Amplification PCR_Mix->PCR Purification Purify Labeled Probe PCR->Purification Verification Verify Labeling (Gel Electrophoresis) Purification->Verification Nick_Translation_Workflow cluster_setup Reaction Setup cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Reaction_Mix Prepare Nick Translation Mix (DNA, Buffer, dNTPs, this compound, DNase I, DNA Pol I) Incubation Incubate at 15°C Reaction_Mix->Incubation Stop_Reaction Stop Reaction (EDTA) Incubation->Stop_Reaction Purification Purify Labeled Probe Stop_Reaction->Purification Analysis Analyze Probe Size Purification->Analysis

References

Application Notes and Protocols for AMCA-6-dUTP/dTTP Ratio in PCR Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing AMCA-6-dUTP for the labeling of PCR products. The protocols detailed below are intended to serve as a starting point for optimization in various molecular biology applications, including fluorescence in situ hybridization (FISH), microarrays, and other hybridization-based assays.

Introduction

This compound (5-(6-Aminocaproyl)aminoallyl-2'-deoxyuridine-5'-triphosphate) is a modified deoxyuridine triphosphate that contains a primary amine group. This functional group allows for the post-PCR covalent attachment of amine-reactive fluorescent dyes, such as NHS-esters. The incorporation of this compound in place of dTTP during PCR results in a DNA probe that is uniformly labeled along its length. The key to successful labeling is to find the optimal ratio of this compound to dTTP that balances high incorporation of the modified nucleotide with efficient PCR amplification. Complete substitution of dTTP with this compound can inhibit the PCR reaction.[1][2] Therefore, empirical determination of the ideal ratio is crucial for each specific application and target sequence.

Data Presentation: Recommended Starting Ratios for Optimization

The optimal ratio of this compound to dTTP is a compromise between labeling density and PCR product yield. Higher ratios of this compound lead to denser labeling but can decrease amplification efficiency. The following table provides recommended starting ratios for optimizing your PCR labeling experiment. It is highly recommended to test a range of ratios to determine the best conditions for your specific template, primers, and polymerase.[2]

This compound:dTTP RatioRecommended Application/GoalExpected OutcomeConsiderations
1:3 Standard labeling for most applications, initial optimizationGood balance of labeling and PCR yield.A good starting point for most experiments.
1:1 Higher density labeling for applications requiring stronger signalIncreased fluorescence signal.May see a slight decrease in PCR product yield.
3:1 High-density labeling for sensitive detection methodsMaximum incorporation of the label for the brightest signal.Significant reduction in PCR product yield is possible. Further optimization of MgCl₂ and polymerase concentrations may be required.
1:0 (100% this compound) Not generally recommendedPCR inhibition is highly likely, resulting in low or no product.[1][2]May work for very short amplicons or with specialized polymerases, but requires extensive optimization.

Experimental Protocols

This section provides a detailed protocol for incorporating this compound into a PCR product, followed by fluorescent labeling.

Part 1: PCR with this compound Incorporation

This protocol is a general guideline and should be optimized for your specific target and PCR conditions.

Materials:

  • DNA template

  • Forward and reverse primers

  • Thermostable DNA polymerase (e.g., Taq polymerase)

  • 10X PCR buffer (with or without MgCl₂)

  • MgCl₂ solution (if not in buffer)

  • dNTP mix (containing dATP, dCTP, dGTP at 10 mM each)

  • dTTP (10 mM)

  • This compound (1 mM)

  • Nuclease-free water

Procedure:

  • Prepare a dNTP/AMCA-6-dUTP Mix: Prepare a working stock of your desired this compound:dTTP ratio. For example, to prepare a 1:3 ratio mix:

    • 10 µL of 1 mM this compound

    • 3 µL of 10 mM dTTP

    • Adjust volumes as needed for your reaction scale.

  • Set up the PCR Reaction: Assemble the following components in a PCR tube on ice. The final volume is 50 µL.

ComponentVolumeFinal Concentration
10X PCR Buffer5 µL1X
MgCl₂ (50 mM)1.5 µL1.5 mM (optimize as needed)
dNTP mix (10 mM each of dATP, dCTP, dGTP)1 µL200 µM each
This compound/dTTP mix (from step 1)2 µLe.g., 50 µM this compound / 150 µM dTTP for a 1:3 ratio
Forward Primer (10 µM)1 µL0.2 µM
Reverse Primer (10 µM)1 µL0.2 µM
DNA TemplateX µL1-100 ng
Thermostable DNA Polymerase (5 U/µL)0.25 µL1.25 Units
Nuclease-free waterto 50 µL
  • Perform Thermal Cycling: The following cycling conditions are a starting point and should be optimized for your primers and template.

StepTemperatureTimeCycles
Initial Denaturation95°C2-5 min1
Denaturation95°C30 sec30-35
Annealing55-65°C30 sec
Extension72°C1 min/kb
Final Extension72°C5-10 min1
Hold4°C
  • Analyze PCR Product: Run a small aliquot (e.g., 5 µL) of the PCR product on an agarose gel to verify the size and yield of the amplicon.

Part 2: Purification of Aminoallyl-Modified PCR Product

It is crucial to remove unincorporated this compound and dNTPs before proceeding to the labeling step.

Materials:

  • PCR purification kit (e.g., spin column-based)

  • Nuclease-free water or elution buffer

Procedure:

  • Follow the manufacturer's protocol for the chosen PCR purification kit.

  • Elute the purified aminoallyl-DNA in a low-salt buffer or nuclease-free water.

Part 3: Labeling of Aminoallyl-DNA with an Amine-Reactive Dye

Materials:

  • Purified aminoallyl-DNA

  • Amine-reactive fluorescent dye (e.g., NHS-ester) dissolved in DMSO

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)

Procedure:

  • Prepare the Labeling Reaction:

    • To the purified aminoallyl-DNA, add the labeling buffer.

    • Add the amine-reactive dye solution. The amount of dye will depend on the amount of DNA and the desired labeling efficiency. A 10-20 fold molar excess of dye to incorporated aminoallyl-dUTP is a good starting point.

  • Incubate: Incubate the reaction in the dark at room temperature for 1-2 hours, or overnight at 4°C.

  • Purify the Labeled Probe: Remove the unreacted dye using a suitable purification method, such as a different PCR purification kit, ethanol precipitation, or gel filtration.

  • Determine Labeling Efficiency (Optional): The degree of labeling can be determined by measuring the absorbance of the DNA (at 260 nm) and the dye (at its specific excitation maximum) using a spectrophotometer.

Visualizations

PCR_Labeling_Workflow cluster_pcr Part 1: PCR Incorporation cluster_purification1 Part 2: Purification cluster_labeling Part 3: Fluorescent Labeling pcr_setup 1. PCR Reaction Setup (with this compound/dTTP mix) thermal_cycling 2. Thermal Cycling pcr_setup->thermal_cycling pcr_analysis 3. Agarose Gel Analysis thermal_cycling->pcr_analysis purify_aa_dna 4. Purify Aminoallyl-DNA pcr_analysis->purify_aa_dna labeling_reaction 5. Labeling with Amine-Reactive Dye purify_aa_dna->labeling_reaction purify_labeled_dna 6. Purify Labeled Probe labeling_reaction->purify_labeled_dna

Caption: Workflow for PCR labeling with this compound.

Ratio_Effect_Diagram cluster_high_ratio High Ratio (e.g., 3:1) cluster_low_ratio Low Ratio (e.g., 1:3) ratio This compound / dTTP Ratio high_labeling High Labeling Density ratio->high_labeling increases low_yield Low PCR Yield ratio->low_yield decreases low_labeling Low Labeling Density ratio->low_labeling decreases high_yield High PCR Yield ratio->high_yield increases

Caption: Effect of this compound/dTTP ratio on labeling and yield.

References

Enzymatic Incorporation of AMCA-6-dUTP: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic incorporation of AMCA-6-dUTP into DNA. This compound is a derivative of deoxyuridine triphosphate conjugated to the blue fluorescent dye, Aminomethylcoumarin Acetate (AMCA). This modified nucleotide can be used to generate fluorescently labeled DNA probes for a variety of molecular biology applications.

Introduction

This compound is a valuable reagent for generating blue fluorescent DNA probes. It serves as a substrate for various DNA polymerases and can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP). The resulting fluorescently labeled DNA is suitable for use in techniques such as fluorescence in situ hybridization (FISH), microarray analysis, and other applications requiring fluorescent DNA detection. AMCA exhibits an excitation maximum at approximately 350 nm and an emission maximum around 450 nm.[1][2] It is a bright and photostable fluorophore, though its blue emission is less readily detected by the human eye, making it well-suited for multicolor experiments with minimal spectral overlap with green and red fluorophores.[3][4]

Principle of Enzymatic Incorporation

The enzymatic incorporation of this compound relies on the ability of DNA polymerases to recognize and incorporate this modified nucleotide into a growing DNA strand opposite an adenine base in a template. The AMCA dye is attached to the C5 position of the uridine base via a six-atom linker, which minimizes interference with the polymerase's activity.[1] Common methods for enzymatic incorporation include Polymerase Chain Reaction (PCR) and Nick Translation.

Applications

This compound labeled probes are primarily used in:

  • Fluorescence In Situ Hybridization (FISH): Labeled probes can be hybridized to specific DNA sequences in chromosomes, cells, and tissues for visualization and localization.

  • Microarray Analysis: Fluorescently labeled cDNA or cRNA can be hybridized to microarrays for gene expression profiling.

  • DNA Mapping and Sizing: End-labeling of DNA fragments with fluorescent nucleotides allows for precise sizing and mapping.

Data Presentation

Spectroscopic Properties of AMCA
PropertyWavelength (nm)
Maximum Excitation (λexc)~350
Maximum Emission (λem)~450

Data sourced from various suppliers and publications.

Comparative Efficiency of DNA Polymerases with Modified dUTPs

The efficiency of incorporating modified nucleotides can vary significantly between different DNA polymerases. The following table summarizes the relative amplification efficiency of different polymerases when a portion of dTTP is replaced with a modified dUTP. While this data is for C5-modified dUTPs in general, it provides a strong indication of polymerase suitability for this compound.

DNA Polymerase FamilyDNA PolymeraseRelative PCR Efficiency with Modified dUTPs (% of dTTP)Key Characteristics
A Family Taq~50%Lacks 3'-5' exonuclease (proofreading) activity. Generally more tolerant of modified dNTPs than proofreading enzymes.
TthSimilar to TaqThermostable, lacks proofreading activity.
B Family Pfu~10-25%High-fidelity with 3'-5' exonuclease activity. Generally less efficient at incorporating modified dNTPs.
Vent~15%Possesses 3'-5' exonuclease activity.
Vent (exo-)High EfficiencyLacks the 3'-5' exonuclease domain, leading to significantly better incorporation of modified dUTPs.
Deep Vent (exo-)High EfficiencySimilar to Vent (exo-), lacks proofreading activity.

This table presents synthesized data from studies comparing various thermostable polymerases. The exact efficiency can depend on the specific modification and reaction conditions. For optimal incorporation of this compound, a non-proofreading polymerase like Taq or an exonuclease-minus B-family polymerase such as Vent (exo-) is recommended.

Experimental Protocols

Important Precaution: this compound is light-sensitive. All steps involving this reagent should be performed in low-light conditions or in the dark.

Protocol 1: DNA Labeling by PCR

This protocol is suitable for generating fluorescently labeled DNA from a specific template.

5.1.1. Materials

  • DNA Template (plasmid, BAC, or genomic DNA)

  • Forward and Reverse Primers

  • Thermostable DNA Polymerase (e.g., Taq or Vent (exo-))

  • 10X PCR Buffer

  • dNTP Mix (10 mM each of dATP, dCTP, dGTP)

  • dTTP (10 mM)

  • This compound (1 mM)

  • Nuclease-free water

5.1.2. Procedure

  • Set up the PCR reaction: On ice, combine the following in a PCR tube:

ComponentVolume (for 50 µL reaction)Final Concentration
10X PCR Buffer5 µL1X
dNTP Mix (10 mM each dATP, dCTP, dGTP)1 µL200 µM each
dTTP (10 mM)0.75 µL150 µM
This compound (1 mM)2.5 µL50 µM
Forward Primer (10 µM)2 µL0.4 µM
Reverse Primer (10 µM)2 µL0.4 µM
DNA Template1-100 ngVaries
DNA Polymerase1-2.5 unitsVaries
Nuclease-free waterto 50 µL-
  • Perform PCR amplification: Use a thermal cycler with the following general parameters, adjusting as needed for your specific primers and template.

StepTemperatureTimeCycles
Initial Denaturation94°C2 min1
Denaturation94°C30 sec30-35
Annealing5°C below primer Tm30 sec
Extension72°C1 min/kb
Final Extension72°C5 min1
Hold4°C
  • Analyze the PCR product: Run a small aliquot (5-10 µL) of the reaction on an agarose gel to verify the size and yield of the labeled product. The fluorescent product should be visible under UV illumination without the need for DNA-intercalating dyes.

Protocol 2: DNA Labeling by Nick Translation

This method is used to label an entire plasmid or other large DNA fragment.

5.2.1. Materials

  • High-quality DNA (1 µg)

  • Nick Translation Mix (containing DNA Polymerase I and DNase I) or individual enzymes

  • 10X Nick Translation Buffer

  • dNTP Mix (0.5 mM each of dATP, dCTP, dGTP)

  • dTTP (0.5 mM)

  • This compound (1 mM)

  • 0.5 M EDTA

  • Nuclease-free water

5.2.2. Procedure

  • Set up the Nick Translation reaction: Combine the following in a microcentrifuge tube:

ComponentVolume (for 50 µL reaction)Final Concentration
DNA1 µg20 ng/µL
10X Nick Translation Buffer5 µL1X
dNTP Mix (0.5 mM each dATP, dCTP, dGTP)4 µL40 µM each
dTTP (0.5 mM)2 µL20 µM
This compound (1 mM)5 µL100 µM
Nick Translation Enzyme MixVariesVaries
Nuclease-free waterto 50 µL-
  • Incubate: Incubate the reaction at 15°C for 90 minutes to 2 hours. The optimal time may vary.

  • Stop the reaction: Add 5 µL of 0.5 M EDTA and heat to 65°C for 10 minutes to inactivate the enzymes.

  • Determine probe size: Run a small aliquot on an agarose gel. The labeled fragments should typically be in the range of 200-500 base pairs for use in FISH.

Purification of Labeled Probes

It is crucial to remove unincorporated this compound from the labeling reaction to reduce background in downstream applications.

5.3.1. Ethanol Precipitation

  • Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the labeling reaction.

  • Add 2.5 volumes of cold 100% ethanol.

  • Incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed for 15-30 minutes at 4°C.

  • Carefully discard the supernatant.

  • Wash the pellet with 70% ethanol.

  • Air dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).

5.3.2. Column Purification

Commercially available PCR purification or gel filtration columns can be used according to the manufacturer's instructions. These are often more efficient at removing unincorporated nucleotides.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product yield Inhibition by this compoundDecrease the concentration of this compound and increase the concentration of dTTP. Optimize the ratio.
Suboptimal PCR conditionsOptimize annealing temperature, extension time, and template/primer concentrations.
Inefficient polymeraseUse a polymerase known to be efficient with modified dNTPs, such as an exo- variant.
High background in FISH/microarray Unincorporated this compoundEnsure thorough purification of the labeled probe. Consider a second round of ethanol precipitation or use a purification column.
Probe is too small/degradedCheck the integrity of the labeled probe on an agarose gel. Adjust nick translation incubation time if necessary.
Weak fluorescent signal Low incorporation efficiencyIncrease the ratio of this compound to dTTP (within optimal limits). Increase the number of PCR cycles.
PhotobleachingMinimize exposure of the labeled probe and hybridized samples to light.

Visualizations

Experimental_Workflow_PCR_Labeling cluster_0 Step 1: Reaction Setup cluster_1 Step 2: PCR Amplification cluster_2 Step 3: Analysis & Purification cluster_3 Step 4: Application Template DNA Template & Primers Mix Combine Reagents Template->Mix Reagents Polymerase, Buffer, dNTPs Reagents->Mix AMCA_dUTP This compound AMCA_dUTP->Mix PCR Thermal Cycling (Denaturation, Annealing, Extension) Mix->PCR Gel Agarose Gel Electrophoresis PCR->Gel Purify Purification (Ethanol Precipitation or Column) PCR->Purify Labeled_Probe Purified Labeled Probe Purify->Labeled_Probe FISH FISH Labeled_Probe->FISH Microarray Microarray Labeled_Probe->Microarray Nick_Translation_Workflow DNA_Template Double-Stranded DNA DNase DNase I DNA_Template->DNase Introduces nicks Nicked_DNA Nicked DNA DNase->Nicked_DNA PolI DNA Polymerase I Nicked_DNA->PolI Labeled_DNA AMCA-Labeled DNA Probe PolI->Labeled_DNA 5'-3' Synthesis & Nick Translation dNTPs dATP, dCTP, dGTP, dTTP dNTPs->PolI AMCA_dUTP This compound AMCA_dUTP->PolI

References

Revolutionizing Cellular Imaging: A Guide to Multicolor FISH using AMCA-6-dUTP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the principles and protocols of multicolor Fluorescence In Situ Hybridization (FISH) utilizing AMCA-6-dUTP for the detection of specific nucleic acid sequences. AMCA (Aminomethylcoumarin Acetate) is a blue fluorescent dye that, when conjugated to dUTP, can be enzymatically incorporated into DNA probes. Its distinct spectral properties make it an excellent choice for multicolor FISH experiments in combination with green and red fluorophores, enabling the simultaneous visualization of multiple targets within a single cell.

Key Fluorophore Properties

The selection of appropriate fluorophores is critical for successful multicolor FISH. The following table summarizes the key spectral properties of AMCA and commonly used partner fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)ColorQuantum YieldPhotostability
AMCA ~346-352~440-452BlueModerateModerate
Alexa Fluor 350 ~346~442BlueHighHigh
FITC (Fluorescein) ~495~519GreenHighLow to Moderate
TRITC (Tetramethylrhodamine) ~550~573RedModerateModerate

Note: Quantum yield and photostability are relative comparisons. Actual performance can vary depending on experimental conditions, including the mounting medium and illumination source. Alexa Fluor 350 is a more photostable alternative to AMCA.[1][2]

Applications of Multicolor FISH with AMCA

Multicolor FISH with AMCA-labeled probes has a wide range of applications in research and drug development, including:

  • Gene Mapping and Chromosome Identification: Simultaneously mapping multiple genes to their chromosomal locations.

  • Detection of Chromosomal Aberrations: Identifying translocations, deletions, and amplifications associated with various cancers and genetic disorders.[3][4]

  • Interphase Cytogenetics: Analyzing chromosomal abnormalities in non-dividing cells, which is particularly useful for tumor samples.

  • Co-localization Studies: Investigating the spatial relationship between different nucleic acid sequences within the nucleus.

Experimental Protocols

This section provides detailed protocols for probe labeling, multicolor FISH, and image acquisition.

I. Probe Labeling with this compound

DNA probes can be labeled with this compound using either nick translation or Polymerase Chain Reaction (PCR).

A. Nick Translation

This method introduces nicks into the DNA backbone, followed by the incorporation of labeled nucleotides by DNA polymerase I.

Materials:

  • DNA probe (plasmid, BAC, or cosmid DNA)

  • This compound

  • Nick Translation Enzyme Mix (DNA Polymerase I and DNase I)

  • 10X Nick Translation Buffer

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • Nuclease-free water

  • Ethanol (70% and 100%)

  • 3 M Sodium Acetate

Protocol:

  • In a microcentrifuge tube, combine the following:

    • 1 µg of DNA probe

    • 5 µL of 10X Nick Translation Buffer

    • 1 µL of dNTP mix (10 mM each of dATP, dCTP, dGTP; 5 mM dTTP)

    • 1 µL of this compound (1 mM)

    • 5 µL of Nick Translation Enzyme Mix

    • Nuclease-free water to a final volume of 50 µL

  • Mix gently and incubate at 15°C for 2-4 hours.

  • Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Precipitate the labeled probe by adding 1/10 volume of 3 M Sodium Acetate and 2.5 volumes of cold 100% ethanol.

  • Incubate at -20°C for at least 30 minutes.

  • Centrifuge at 12,000 x g for 30 minutes at 4°C.

  • Wash the pellet with 70% ethanol and air dry.

  • Resuspend the labeled probe in an appropriate volume of hybridization buffer.

B. PCR Labeling

This compound can be incorporated into DNA probes during PCR amplification.

Materials:

  • DNA template

  • Forward and reverse primers

  • Taq DNA Polymerase

  • 10X PCR Buffer

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • This compound

  • Nuclease-free water

Protocol:

  • Set up the PCR reaction as follows:

    • 10-100 ng of DNA template

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 5 µL of 10X PCR Buffer

    • 1 µL of dNTP mix (10 mM each of dATP, dCTP, dGTP; 6.5 mM dTTP)

    • 3.5 µL of this compound (1 mM)

    • 0.5 µL of Taq DNA Polymerase

    • Nuclease-free water to a final volume of 50 µL

  • Perform PCR using an optimized thermal cycling protocol for your specific template and primers.

  • Purify the PCR product using a PCR purification kit or ethanol precipitation.

II. Multicolor FISH Protocol

This protocol outlines the steps for a three-color FISH experiment using AMCA (blue), FITC (green), and TRITC (red) labeled probes.

Materials:

  • Labeled probes (AMCA, FITC, TRITC)

  • Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

  • Wash buffers (e.g., 50% formamide/2x SSC, 0.1x SSC)

  • DAPI or Hoechst counterstain

  • Antifade mounting medium[5]

  • Coverslips

  • Rubber cement

Protocol:

  • Slide Preparation: Prepare metaphase or interphase cell spreads on slides.

  • Pretreatment:

    • Treat slides with RNase A (100 µg/mL in 2x SSC) for 1 hour at 37°C to remove cellular RNA.

    • Wash slides in 2x SSC.

    • Digest with pepsin (0.005% in 10 mM HCl) for 5-10 minutes at 37°C to permeabilize the cells.

    • Wash in PBS.

    • Fix in 1% formaldehyde in PBS for 10 minutes.

    • Wash in PBS.

    • Dehydrate through an ethanol series (70%, 85%, 100%) and air dry.

  • Denaturation:

    • Denature the cellular DNA by immersing the slides in 70% formamide/2x SSC at 70-75°C for 2-5 minutes.

    • Immediately dehydrate through a cold ethanol series (70%, 85%, 100%) and air dry.

  • Hybridization:

    • Prepare a probe mixture containing the AMCA, FITC, and TRITC labeled probes in hybridization buffer.

    • Denature the probe mixture at 75°C for 5-10 minutes and then pre-anneal at 37°C for 30-60 minutes.

    • Apply the probe mixture to the denatured slide, cover with a coverslip, and seal with rubber cement.

    • Incubate in a humidified chamber at 37°C for 16-72 hours.

  • Post-Hybridization Washes:

    • Carefully remove the rubber cement and coverslip.

    • Wash the slides in 50% formamide/2x SSC at 45°C three times for 5 minutes each.

    • Wash in 0.1x SSC at 60°C three times for 5 minutes each.

    • Wash in 2x SSC at room temperature for 5 minutes.

  • Counterstaining and Mounting:

    • Counterstain the slides with DAPI or Hoechst solution.

    • Mount the coverslip using an antifade mounting medium.

Data Presentation and Visualization

Quantitative Data Summary
ParameterAMCAAlexa Fluor 350DAPI
Excitation Maximum (nm) ~346-352~346~358
Emission Maximum (nm) ~440-452~442~461
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~19,000~19,000~30,000
Relative Brightness ModerateHighModerate
Photostability ModerateHighHigh
Primary Use in Multicolor FISH Probe LabelProbe LabelCounterstain

Note: Data is compiled from various sources and should be used as a guide. Performance can vary based on the specific application and imaging conditions.

Experimental Workflow and Logical Relationship Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows.

ProbeLabelingWorkflow cluster_nick Nick Translation cluster_pcr PCR Labeling DNA_Probe DNA Probe Mix_Reagents Mix Labeling Reagents (this compound, dNTPs, Buffer) DNA_Probe->Mix_Reagents Enzyme_Addition Add Nick Translation Enzyme Mix Mix_Reagents->Enzyme_Addition Incubation_15C Incubate at 15°C Enzyme_Addition->Incubation_15C Stop_Reaction Stop Reaction (EDTA) Incubation_15C->Stop_Reaction Precipitation Ethanol Precipitation Stop_Reaction->Precipitation Labeled_Probe_NT Labeled Probe Precipitation->Labeled_Probe_NT DNA_Template DNA Template & Primers PCR_Mix Prepare PCR Mix (this compound, dNTPs, Taq) DNA_Template->PCR_Mix Thermal_Cycling Perform Thermal Cycling PCR_Mix->Thermal_Cycling Purification Purify PCR Product Thermal_Cycling->Purification Labeled_Probe_PCR Labeled Probe Purification->Labeled_Probe_PCR

Caption: Probe Labeling Workflows.

MulticolorFISHWorkflow Slide_Prep Slide Preparation (Metaphase/Interphase) Pretreatment Pretreatment (RNase, Pepsin, Formaldehyde) Slide_Prep->Pretreatment Denaturation_Cell Cellular DNA Denaturation (70% Formamide, 72°C) Pretreatment->Denaturation_Cell Hybridization Hybridization (37°C, 16-72h) Denaturation_Cell->Hybridization Probe_Prep Probe Preparation & Denaturation (AMCA, FITC, TRITC) Probe_Prep->Hybridization Post_Wash Post-Hybridization Washes Hybridization->Post_Wash Counterstain Counterstaining (DAPI) Post_Wash->Counterstain Mounting Mounting (Antifade) Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Multicolor FISH Experimental Workflow.

Troubleshooting

1. Weak or No Signal:

  • Check Probe Labeling Efficiency: Run an aliquot of the labeled probe on an agarose gel to confirm incorporation of the fluorescent dUTP.

  • Optimize Probe Concentration: Titrate the probe concentration to find the optimal balance between signal intensity and background.

  • Inadequate Denaturation: Ensure complete denaturation of both the probe and the target DNA by optimizing temperature and time.

  • Poor Permeabilization: Adjust the pepsin digestion time to ensure the probe can access the nuclear targets.

2. High Background:

  • Incomplete Blocking: Use Cot-1 DNA for blocking repetitive sequences in the genome.

  • Insufficient Washing: Increase the stringency of the post-hybridization washes by increasing the temperature or decreasing the salt concentration.

  • Probe Concentration Too High: Reduce the concentration of the labeled probe in the hybridization mix.

3. Spectral Bleed-through:

  • Use High-Quality Filters: Employ narrow bandpass filters specific for each fluorophore to minimize spectral overlap.

  • Sequential Image Acquisition: Capture images for each color channel sequentially rather than simultaneously.

  • Choose Fluorophores with Minimal Overlap: Select fluorophores with well-separated excitation and emission spectra.

  • Linear Unmixing: If available, use spectral imaging and linear unmixing software to computationally separate the signals from different fluorophores.

4. Photobleaching:

  • Use Antifade Reagents: Always use a high-quality antifade mounting medium to preserve the fluorescent signal.

  • Minimize Light Exposure: Limit the exposure of the sample to the excitation light.

  • Use a More Photostable Dye: Consider using Alexa Fluor 350 as a more photostable alternative to AMCA for demanding applications.

By following these detailed protocols and troubleshooting guidelines, researchers can successfully implement multicolor FISH using this compound to gain valuable insights into the organization and integrity of the genome.

References

AMCA-6-dUTP for Chromosome Painting: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of AMCA-6-dUTP in chromosome painting, a powerful technique for visualizing entire chromosomes. AMCA (Aminomethylcoumarin Acetate) is a blue fluorescent dye that can be enzymatically incorporated into DNA probes for use in fluorescence in situ hybridization (FISH).

I. Introduction to this compound in Chromosome Painting

Chromosome painting, a specific application of FISH, utilizes a cocktail of fluorescently labeled DNA probes that are homologous to the entire length of a specific chromosome. This allows for the visualization of the entire chromosome, making it an invaluable tool for detecting chromosomal abnormalities such as translocations, insertions, and aneuploidy.

This compound is a modified deoxyuridine triphosphate nucleotide that is conjugated to the AMCA fluorophore via a 6-carbon spacer arm. This spacer reduces the steric hindrance between the dye and the nucleotide, facilitating its incorporation into DNA by polymerases during probe labeling. The resulting AMCA-labeled probes emit a blue fluorescence, which can be visualized using a fluorescence microscope.

II. Key Properties of this compound

Understanding the spectral properties of this compound is crucial for successful imaging. The key spectral characteristics are summarized in the table below.

PropertyWavelength (nm)
Excitation Maximum346[1]
Emission Maximum434[1]

III. Experimental Protocols

This section provides a detailed protocol for chromosome painting using probes labeled with this compound. The overall workflow consists of three main stages: Probe Labeling, Chromosome Preparation and Hybridization, and Signal Detection and Analysis.

A. Probe Labeling with this compound via Nick Translation

This protocol describes the labeling of a whole chromosome-specific DNA probe with this compound using the nick translation method.

Materials:

  • Whole chromosome-specific DNA (e.g., from a sorted chromosome library)

  • This compound

  • dNTP mix (dATP, dCTP, dGTP)

  • Nick Translation Enzyme Mix (DNA Polymerase I, DNase I)

  • 10x Nick Translation Buffer

  • Nuclease-free water

  • Ethanol (100% and 70%)

  • 3 M Sodium Acetate

  • Purification column or magnetic beads

Protocol:

  • Reaction Setup: On ice, combine the following in a microcentrifuge tube:

    • 1 µg of whole chromosome-specific DNA

    • 5 µL of 10x Nick Translation Buffer

    • 1 µL of 0.5 mM dNTP mix (dATP, dCTP, dGTP)

    • 1 µL of 0.2 mM this compound

    • 1 µL of Nick Translation Enzyme Mix

    • Nuclease-free water to a final volume of 50 µL.

  • Incubation: Mix gently and incubate at 15°C for 2-4 hours. The optimal incubation time may need to be determined empirically.

  • Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Probe Purification: Purify the labeled probe from unincorporated nucleotides using a suitable purification column or magnetic beads according to the manufacturer's instructions.

  • Probe Precipitation: Precipitate the purified probe by adding 1/10th volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes.

  • Pelleting and Washing: Centrifuge at high speed for 30 minutes at 4°C. Carefully discard the supernatant and wash the pellet with 500 µL of cold 70% ethanol.

  • Resuspension: Air-dry the pellet and resuspend it in hybridization buffer.

Probe_Labeling_Workflow cluster_prep Probe Labeling start Start: Chromosome-Specific DNA reaction_setup Set up Nick Translation Reaction (DNA, this compound, dNTPs, Enzymes) incubation Incubate at 15°C termination Terminate Reaction (Add EDTA) purification Purify Labeled Probe precipitation Precipitate Probe (Ethanol) resuspension Resuspend in Hybridization Buffer end_probe End: AMCA-Labeled Probe

B. Chromosome Preparation and In Situ Hybridization

This protocol outlines the preparation of metaphase chromosome spreads and the subsequent hybridization with the AMCA-labeled probe.

Materials:

  • Metaphase cell suspension

  • Microscope slides

  • Coplin jars

  • 2x SSC (Saline-Sodium Citrate) buffer

  • Ethanol series (70%, 85%, 100%)

  • Denaturation solution (70% formamide in 2x SSC)

  • AMCA-labeled chromosome probe in hybridization buffer

  • Coverslips

  • Rubber cement

Protocol:

  • Slide Preparation: Drop the metaphase cell suspension onto clean, cold microscope slides and allow them to air dry.

  • Slide Aging: Age the slides by baking at 65°C for 1-2 hours or by storing them at room temperature for several days.

  • Denaturation of Chromosomes:

    • Immerse the slides in a Coplin jar containing denaturation solution pre-warmed to 70-75°C for 2-5 minutes.

    • Dehydrate the slides through a cold ethanol series (70%, 85%, 100%) for 2 minutes each and allow them to air dry.

  • Probe Denaturation: Denature the AMCA-labeled probe in hybridization buffer by heating at 75°C for 5-10 minutes, then immediately place it on ice.

  • Hybridization:

    • Apply 10-20 µL of the denatured probe mixture to the denatured area on the slide.

    • Carefully cover with a coverslip, avoiding air bubbles.

    • Seal the edges of the coverslip with rubber cement.

    • Incubate the slides in a humidified chamber at 37°C overnight.

C. Post-Hybridization Washes and Counterstaining

Materials:

  • Wash Buffer 1 (0.4x SSC with 0.3% NP-40)

  • Wash Buffer 2 (2x SSC with 0.1% NP-40)

  • DAPI or Propidium Iodide counterstain

  • Antifade mounting medium

Protocol:

  • Coverslip Removal: Carefully remove the rubber cement and gently slide off the coverslip.

  • Stringency Washes:

    • Wash the slides in Wash Buffer 1 at 72°C for 2 minutes.

    • Wash the slides in Wash Buffer 2 at room temperature for 1 minute.

  • Counterstaining:

    • Dehydrate the slides through an ethanol series (70%, 85%, 100%) and air dry.

    • Apply a drop of antifade mounting medium containing a counterstain (e.g., DAPI or Propidium Iodide).

    • Cover with a clean coverslip and seal.

  • Microscopy: Visualize the slides using a fluorescence microscope equipped with a suitable filter set for AMCA (Excitation: ~350 nm, Emission: ~450 nm) and the chosen counterstain.

Hybridization_Workflow cluster_hyb Hybridization and Detection start_hyb Start: Metaphase Slides & Labeled Probe denature_slides Denature Chromosomes on Slide denature_probe Denature AMCA-Labeled Probe hybridize Hybridize Probe to Chromosomes (Overnight) post_wash Post-Hybridization Washes counterstain Counterstain DNA (e.g., DAPI) imaging Fluorescence Microscopy end_hyb End: Chromosome Painting Image

IV. Troubleshooting

Weak or absent signals and high background are common issues in FISH experiments. The following table provides potential causes and solutions.

ProblemPossible CauseSuggested Solution
Weak or No Signal Inefficient probe labeling- Optimize the concentration of this compound in the labeling reaction. - Verify the activity of the nick translation enzymes.
Inadequate denaturation of chromosomes or probe- Ensure the denaturation solution is at the correct temperature (70-75°C).[2] - Increase the denaturation time in small increments.[2]
Suboptimal hybridization conditions- Increase the hybridization time.[2] - Check the temperature and humidity of the hybridization chamber.
Improper storage of probes or slides- Store probes at -20°C in the dark. - Use freshly prepared slides.
High Background Incomplete removal of unbound probe- Ensure the post-hybridization wash buffers are at the correct temperature and pH. - Increase the duration of the high-stringency wash.
Non-specific binding of the probe- Include blocking DNA (e.g., Cot-1 DNA) in the hybridization buffer, especially for probes with repetitive sequences.
Autofluorescence of the specimen- Use appropriate filters on the microscope to minimize autofluorescence.

V. Data Analysis and Interpretation

The analysis of chromosome painting results involves the examination of the fluorescent signals on the metaphase spreads. The AMCA-labeled probe will "paint" the target chromosome in blue. Any chromosomal rearrangements, such as translocations, will be visible as a chromosome that is partially painted blue and partially the color of the counterstain or another chromosome paint if multiplexing. The number of painted chromosomes can be counted to identify aneuploidies.

VI. Conclusion

This compound is a valuable reagent for labeling DNA probes for chromosome painting. Its blue fluorescence provides a distinct signal that can be used in single or multicolor FISH experiments. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can effectively utilize this compound to visualize chromosomal structure and identify abnormalities, aiding in genetic research and clinical diagnostics.

References

AMCA-6-dUTP for Gene Expression Profiling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMCA-6-dUTP (Aminomethylcoumarin-6-2'-deoxyuridine-5'-triphosphate) is a blue fluorescent nucleotide analog used for the non-radioactive labeling of DNA. Its bright fluorescence, significant Stokes shift, and high resistance to photobleaching make it a valuable tool in a variety of molecular biology applications, particularly in gene expression profiling.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in key techniques such as the TUNEL assay for apoptosis detection, Fluorescence In Situ Hybridization (FISH) for gene localization, and microarray analysis for large-scale gene expression studies.

Chemical and Spectroscopic Properties

This compound is an analog of deoxythymidine triphosphate (dTTP) and can be enzymatically incorporated into DNA strands by various DNA polymerases. The aminomethylcoumarin (AMCA) fluorophore is attached to the C5 position of the uridine base via a 6-carbon spacer arm. This linker minimizes steric hindrance, allowing for efficient enzymatic incorporation.[4]

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular Formula C30H40N5O18P3Jena Bioscience
Molecular Weight 851.58 g/mol Jena Bioscience
Excitation Maximum (λex) 345-350 nm[1] AAT Bioquest, Jena Bioscience
Emission Maximum (λem) 434-450 nmAAT Bioquest, Jena Bioscience
Molar Extinction Coefficient (ε) 17,400 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield (Φ) 0.91
Storage Store at -20°C, protect from lightJena Bioscience
Stability Stable for at least 12 months at -20°CJena Bioscience

Note: Spectral properties can be influenced by the local environment (e.g., solvent, pH, and conjugation to DNA).

Key Applications and Protocols

This compound is a versatile reagent for a range of applications that require fluorescently labeled DNA. Below are detailed protocols for its use in TUNEL assays, FISH, and microarray analysis.

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect DNA fragmentation, a hallmark of apoptosis. The enzyme Terminal deoxynucleotidyl Transferase (TdT) catalyzes the addition of labeled dUTPs, such as this compound, to the 3'-hydroxyl ends of fragmented DNA.

Workflow for TUNEL Assay

TUNEL_Workflow cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_detection Detection Fixation Fixation (e.g., 4% PFA) Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Equilibration Equilibration (Optional) Permeabilization->Equilibration TdT_Labeling TdT Labeling (TdT + this compound) Equilibration->TdT_Labeling Stop_Reaction Stop Reaction TdT_Labeling->Stop_Reaction Washing Washing Stop_Reaction->Washing Counterstaining Counterstaining (e.g., DAPI) Washing->Counterstaining Mounting Mounting Counterstaining->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy

Figure 1. Workflow of the TUNEL assay using direct fluorescent labeling.
Detailed Protocol for TUNEL Assay

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • This compound (1 mM stock)

  • Terminal deoxynucleotidyl Transferase (TdT) and reaction buffer

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Equilibration buffer (optional, as provided in some kits)

  • Stop/Wash buffer

  • DNase I (for positive control)

  • Mounting medium with or without a counterstain (e.g., DAPI)

Procedure:

  • Sample Preparation:

    • Adherent Cells: Fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

    • Tissue Sections: Deparaffinize and rehydrate, followed by fixation.

    • Wash samples twice with PBS.

  • Permeabilization:

    • Incubate samples in permeabilization solution for 5-15 minutes on ice.

    • Wash thoroughly with PBS.

  • Controls:

    • Positive Control: Treat a sample with DNase I (1 µg/mL) for 15-30 minutes to induce DNA fragmentation.

    • Negative Control: Prepare a sample that will not be treated with the TdT enzyme.

  • TdT Labeling Reaction:

    • (Optional) Incubate with Equilibration Buffer for 10 minutes.

    • Prepare the TdT reaction mixture. A common starting point is a 1:20 to 1:50 dilution of this compound in the TdT reaction buffer containing the TdT enzyme. The optimal concentration may need to be determined empirically.

    • Incubate the samples with the TdT reaction mixture in a humidified chamber for 60 minutes at 37°C.

  • Stop Reaction and Detection:

    • Stop the reaction by adding the Stop/Wash Buffer and incubating for 10 minutes.

    • Wash the samples 2-3 times with PBS.

    • If desired, counterstain with a suitable nuclear stain like DAPI.

  • Mounting and Visualization:

    • Mount the samples and visualize using a fluorescence microscope with appropriate filters for AMCA (Excitation ~350 nm, Emission ~450 nm) and the counterstain.

Troubleshooting for TUNEL Assay

Table 2: Common Issues and Solutions in TUNEL Assays

IssuePossible CauseRecommended Solution
No or Weak Signal Inefficient permeabilization.Optimize permeabilization time and detergent concentration.
Inactive TdT enzyme or degraded this compound.Use fresh reagents and include a positive control.
High Background Excessive TdT enzyme or this compound concentration.Titrate the concentration of TdT and labeled dUTP.
Autofluorescence of the sample.Treat with an autofluorescence quenching agent.
Insufficient washing.Increase the number and duration of wash steps.
Non-specific Staining DNA damage from harsh sample preparation.Use fresh tissues and optimize fixation and permeabilization steps.

Fluorescence In Situ Hybridization (FISH)

FISH is a powerful technique for visualizing the presence and location of specific DNA or RNA sequences within cells or tissues. This compound can be used to directly label DNA probes for FISH applications.

Workflow for Direct FISH Labeling and Hybridization

FISH_Workflow cluster_probe Probe Labeling cluster_sample Sample Preparation cluster_hyb Hybridization & Detection Probe_Labeling Enzymatic Labeling (e.g., Nick Translation or PCR) with this compound Denaturation Denaturation (Probe and Target DNA) Probe_Labeling->Denaturation Sample_Prep Cell/Tissue Preparation (Fixation, Permeabilization) Sample_Prep->Denaturation Hybridization Hybridization Denaturation->Hybridization Post_Hyb_Washes Post-Hybridization Washes Hybridization->Post_Hyb_Washes Mounting_Imaging Mounting and Imaging Post_Hyb_Washes->Mounting_Imaging

Figure 2. Workflow for direct labeling FISH.
Detailed Protocol for Direct FISH

Probe Labeling by Nick Translation:

  • Reaction Setup: In a microcentrifuge tube, combine:

    • 1 µg of probe DNA

    • 10x Nick Translation Buffer

    • dNTP mix (dATP, dCTP, dGTP)

    • This compound/dTTP mix (a common starting ratio is 1:3 to 1:1 of this compound to dTTP)

    • DNase I/DNA Polymerase I mix

    • Nuclease-free water to the final volume.

  • Incubation: Incubate at 15°C for 1-2 hours.

  • Purification: Purify the labeled probe using spin columns or ethanol precipitation.

Hybridization:

  • Sample Preparation: Prepare slides with fixed and permeabilized cells or tissue sections.

  • Denaturation: Denature the probe and the target DNA on the slide.

  • Hybridization: Apply the labeled probe to the slide, cover with a coverslip, and incubate overnight in a humidified chamber at 37°C.

  • Post-Hybridization Washes: Perform a series of stringent washes to remove unbound probe.

  • Mounting and Imaging: Mount with an antifade mounting medium and visualize under a fluorescence microscope.

Optimizing Signal-to-Noise in FISH

Table 3: Strategies to Improve Signal-to-Noise Ratio in FISH

StrategyRationaleRecommendation
Probe Design A well-designed probe is crucial for specific binding.Ensure the probe sequence is unique and free of repetitive elements.
Probe Concentration High probe concentrations can increase background.Titrate the probe to find the optimal concentration that maximizes signal and minimizes background.
Washing Stringency Removes non-specifically bound probes.Adjust the temperature and salt concentration of the post-hybridization washes.
Blocking Agents Reduce non-specific binding of the probe.Include blocking agents like Cot-1 DNA in the hybridization buffer.
Antifade Reagents AMCA can be susceptible to photobleaching.Use a high-quality antifade mounting medium.

Microarray Analysis

In microarray-based gene expression profiling, this compound can be used for the direct labeling of cDNA. This involves incorporating the fluorescently labeled dUTP during the reverse transcription of mRNA.

Workflow for Direct Labeling in Microarray Analysis

Microarray_Workflow cluster_labeling cDNA Labeling cluster_hybridization Hybridization & Scanning cluster_analysis Data Analysis RNA_Isolation RNA Isolation RT_Labeling Reverse Transcription with this compound RNA_Isolation->RT_Labeling Purification Purification of Labeled cDNA RT_Labeling->Purification Hybridization Hybridization to Microarray Purification->Hybridization Washing Washing Hybridization->Washing Scanning Microarray Scanning Washing->Scanning Image_Analysis Image Analysis Scanning->Image_Analysis Normalization Data Normalization Image_Analysis->Normalization Data_Interpretation Data Interpretation Normalization->Data_Interpretation

Figure 3. Workflow for microarray analysis with direct fluorescent labeling.
Protocol for Direct cDNA Labeling for Microarrays

Materials:

  • Total RNA or mRNA

  • This compound and other dNTPs

  • Reverse transcriptase and buffer

  • Random primers or oligo(dT) primers

  • RNase inhibitor

  • Purification kit for labeled cDNA

Procedure:

  • Reverse Transcription Reaction:

    • In a reaction tube, combine total RNA or mRNA with primers.

    • Denature at 70°C for 10 minutes and then place on ice.

    • Add the reverse transcription master mix containing reverse transcriptase, buffer, RNase inhibitor, dNTPs, and this compound.

    • Incubate at 42°C for 1-2 hours.

  • RNA Hydrolysis: Degrade the RNA template by adding NaOH and incubating at 65°C.

  • Purification: Purify the labeled cDNA using a suitable column-based kit to remove unincorporated nucleotides and other reaction components.

  • Hybridization and Analysis: The purified, labeled cDNA is now ready for hybridization to a microarray, followed by washing, scanning, and data analysis.

Comparison of Direct vs. Indirect Labeling for Microarrays

Table 4: Qualitative Comparison of Labeling Methods for Microarrays

FeatureDirect Labeling (e.g., this compound)Indirect Labeling (e.g., Aminoallyl-dUTP)
Workflow Simpler and faster.More steps and time-consuming.
Cost Can be more expensive due to the cost of labeled nucleotides.Generally more cost-effective.
Incorporation Efficiency Can be lower due to the steric hindrance of the large fluorophore.Typically higher incorporation of the smaller aminoallyl-dUTP.
Dye Bias Can be a concern in two-color experiments.Generally less dye bias.
Signal Intensity May be lower compared to indirect methods.Can achieve higher signal intensities.

Conclusion

This compound is a robust and versatile blue fluorescent probe for labeling DNA in a variety of applications central to gene expression profiling. Its bright fluorescence and favorable spectral properties make it a suitable choice for TUNEL assays, FISH, and microarray analysis. While direct labeling with this compound offers a streamlined workflow, researchers should consider factors such as potential steric hindrance and cost when choosing a labeling strategy. The protocols and troubleshooting guides provided here serve as a starting point for the successful implementation of this compound in your research.

References

Application Notes and Protocols: AMCA-6-dUTP for Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMCA-6-dUTP (7-Amino-4-methylcoumarin-6-carboxamidohexyl-2'-deoxyuridine-5'-triphosphate) is a blue-emitting fluorescent nucleotide analog that serves as a valuable tool for the site-specific labeling of DNA. Its enzymatic incorporation by various DNA polymerases allows for the preparation of fluorescently tagged DNA substrates suitable for a range of biophysical and biomedical research applications, with a particular utility in single-molecule imaging techniques. The coumarin-based fluorophore, AMCA, exhibits favorable photophysical properties for single-molecule detection, including a large Stokes shift which aids in the discrimination between excitation and emission signals.[1]

These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use in single-molecule imaging applications, including Single-Molecule Förster Resonance Energy Transfer (smFRET) and super-resolution microscopy.

Data Presentation

Photophysical Properties of this compound

The photophysical characteristics of this compound are critical for designing and interpreting single-molecule imaging experiments. The following table summarizes its key spectral properties.

PropertyValueReference
Excitation Maximum (λex)~350 nm[1][2]
Emission Maximum (λem)~450 nm[1][2]
Molar Extinction Coefficient (ε)~19,000 L·mol⁻¹·cm⁻¹
Recommended Excitation SourceUV lamp or 355 nm laser
Recommended Emission Filter430-480 nm bandpass
Quantum Yield (Φ)Not specified for dUTP conjugate; parent dye is ~0.5-0.8 depending on environment
Fluorescence Lifetime (τ)Not specified for dUTP conjugate; parent dye is typically 1-4 ns
DNA Polymerase Incorporation Efficiency of dUTP Analogs

The efficiency of this compound incorporation into a growing DNA strand is dependent on the chosen DNA polymerase. While specific data for the this compound conjugate is limited, the relative incorporation efficiency of the parent dUTP molecule provides a valuable guide for polymerase selection. Family A polymerases, such as Taq, generally show higher efficiency for incorporating dUTP and its analogs compared to Family B polymerases like Pfu and Vent.

DNA PolymeraseFamilyRelative dUTP Incorporation Efficiency (%)*Reference
Taq DNA PolymeraseA71.3
Klenow FragmentAHigh
Vent DNA PolymeraseB15.1
Pfu DNA PolymeraseB9.4
KOD DNA PolymeraseB12.3

*Relative to the incorporation of the natural nucleotide dTTP.

Experimental Protocols

Protocol 1: Enzymatic Labeling of DNA with this compound via PCR

This protocol describes the generation of internally labeled DNA fragments for single-molecule studies using the Polymerase Chain Reaction (PCR).

Materials:

  • DNA template

  • Forward and reverse primers

  • Thermostable DNA polymerase (e.g., Taq DNA polymerase)

  • 10X PCR buffer

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • This compound (1 mM solution)

  • Nuclease-free water

  • DNA purification kit

Procedure:

  • Reaction Setup: Prepare the PCR reaction mixture on ice. For a 50 µL reaction, combine the following components:

    • 10X PCR Buffer: 5 µL

    • dNTP Mix (10 mM each): 1 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • DNA Template (1-10 ng/µL): 1 µL

    • This compound (1 mM): 1-5 µL (adjust ratio with dTTP)

    • dTTP (10 mM): Adjust volume to achieve desired labeling density (e.g., 1:4 ratio of this compound to dTTP)

    • Thermostable DNA Polymerase (5 U/µL): 0.5 µL

    • Nuclease-free water: to a final volume of 50 µL

  • PCR Cycling: Perform PCR using the following general cycling conditions, optimizing annealing temperature and extension time based on the primers and template:

    • Initial Denaturation: 95°C for 2-5 minutes

    • 25-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 1 minute per kb of product length

    • Final Extension: 72°C for 5-10 minutes

    • Hold: 4°C

  • Purification: Purify the PCR product using a standard DNA purification kit to remove unincorporated nucleotides, primers, and the polymerase.

  • Quantification and Quality Control: Quantify the concentration of the labeled DNA using a spectrophotometer. The quality and labeling efficiency can be assessed by gel electrophoresis and fluorescence imaging.

PCR_Labeling_Workflow cluster_prep Reaction Preparation cluster_pcr PCR Amplification cluster_purify Purification & QC reagents Combine PCR Reagents: - DNA Template - Primers - dNTPs - this compound - Polymerase - Buffer pcr Thermal Cycling: - Denaturation - Annealing - Extension reagents->pcr Incorporate This compound purification Purify PCR Product pcr->purification qc Quantify & Assess Labeling purification->qc

PCR-based enzymatic labeling workflow with this compound.
Protocol 2: Single-Molecule FRET Imaging of this compound Labeled DNA

This protocol outlines a general procedure for smFRET imaging of surface-immobilized DNA molecules labeled with this compound as a donor and a suitable acceptor fluorophore.

Materials:

  • This compound labeled DNA (donor)

  • Acceptor-labeled DNA (e.g., via a labeled primer or a second fluorescent dNTP)

  • Biotinylated DNA strand for surface immobilization

  • Streptavidin-coated microscope slide

  • T50 buffer (10 mM Tris-HCl, 50 mM NaCl, pH 7.5)

  • Imaging buffer (T50 with an oxygen scavenging system, e.g., protocatechuic acid/protocatechuate-3,4-dioxygenase and Trolox)

  • Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

  • Surface Preparation: Functionalize a clean microscope coverslip with polyethylene glycol (PEG) and biotin-PEG to create a passivated surface that allows for specific immobilization of biotinylated molecules while minimizing non-specific binding.

  • Flow Cell Assembly: Assemble a flow cell using the functionalized coverslip and a microscope slide.

  • Streptavidin Coating: Introduce a solution of streptavidin into the flow cell and incubate to coat the surface. Wash with T50 buffer to remove unbound streptavidin.

  • DNA Immobilization: Introduce a dilute solution (pM range) of the biotinylated, dual-labeled DNA into the flow cell. Incubate to allow binding to the streptavidin-coated surface. Wash with T50 buffer to remove unbound DNA.

  • Imaging:

    • Mount the flow cell on the TIRF microscope.

    • Introduce the imaging buffer into the flow cell.

    • Excite the this compound donor fluorophore using a 355 nm laser.

    • Simultaneously collect fluorescence emission from both the donor (e.g., 430-480 nm) and acceptor channels using a dichroic mirror and appropriate emission filters.

    • Record movies of single-molecule fluorescence signals with a sensitive camera (e.g., EMCCD or sCMOS).

  • Data Analysis:

    • Identify single-molecule spots and extract the fluorescence intensity trajectories for the donor and acceptor channels.

    • Calculate the FRET efficiency (E_FRET) for each molecule over time using the formula: E_FRET = I_A / (I_D + I_A), where I_A and I_D are the acceptor and donor fluorescence intensities, respectively.

    • Analyze the FRET trajectories to study conformational dynamics or binding events.

smFRET_Workflow cluster_sample Sample Preparation cluster_surface Surface Immobilization cluster_imaging Single-Molecule Imaging cluster_analysis Data Analysis labeling Enzymatically Label DNA with this compound (Donor) & Acceptor biotinylation Biotinylate DNA for Surface Attachment labeling->biotinylation immobilize Immobilize Labeled DNA passivation PEG-Passivate Surface streptavidin Coat with Streptavidin passivation->streptavidin streptavidin->immobilize tirf TIRF Microscopy excitation Excite Donor (355 nm) tirf->excitation detection Detect Donor & Acceptor Emission excitation->detection trajectories Extract Intensity Trajectories fret Calculate FRET Efficiency trajectories->fret dynamics Analyze Conformational Dynamics fret->dynamics

Workflow for a single-molecule FRET experiment.
Protocol 3: Super-Resolution Imaging of DNA via DNA-PAINT with Enzymatically Incorporated Docking Strands

This protocol describes a strategy for DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography) where the "docking" strands are incorporated into a target DNA molecule via enzymatic labeling with a modified dUTP that contains a unique DNA sequence. This compound itself is not directly used for blinking in this context, but this protocol demonstrates how enzymatic labeling can be integrated into a super-resolution workflow. For this application, a dUTP analog conjugated to a short, specific oligonucleotide (the docking strand) would be used in place of this compound in the labeling reaction.

Conceptual Workflow:

  • Enzymatic Incorporation of Docking Strands:

    • Synthesize or obtain a dUTP analog that is conjugated to a short, single-stranded DNA oligonucleotide (the "docking strand").

    • Use a DNA polymerase to incorporate this modified dUTP into a target DNA molecule, similar to Protocol 1. This creates DNA with periodically spaced docking strands.

  • Sample Preparation for Imaging:

    • Immobilize the DNA containing the docking strands onto a microscope slide.

    • Prepare an imaging solution containing a short, complementary oligonucleotide labeled with a bright, photostable fluorophore (the "imager strand").

  • DNA-PAINT Imaging:

    • The imager strands transiently bind to the docking strands on the immobilized DNA.

    • Use a TIRF or similar microscope to image the sample. The transient binding events appear as "blinking" fluorescent spots.

    • Acquire a long series of images to capture thousands of these transient binding events.

  • Image Reconstruction:

    • Process the image series with localization software to determine the precise coordinates of each blinking event.

    • Reconstruct a super-resolved image of the DNA from the accumulated localizations.

DNAPAINT_Workflow cluster_label Enzymatic Labeling cluster_image DNA-PAINT Imaging cluster_reconstruct Image Reconstruction incorporation Incorporate Docking Strand-dUTP into DNA binding Transient Binding of Fluorescent Imager Strands incorporation->binding acquisition Acquire Image Series binding->acquisition localization Localize Blinking Events acquisition->localization reconstruction Generate Super-Resolved Image localization->reconstruction

Conceptual workflow for DNA-PAINT with enzymatic labeling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Suboptimal polymerase choice.Use a polymerase with higher tolerance for modified nucleotides (e.g., Taq).
Incorrect ratio of labeled to unlabeled dUTP.Optimize the ratio; start with a lower percentage of this compound.
Degraded this compound.Store this compound protected from light and at the recommended temperature.
High Background in Single-Molecule Imaging Non-specific binding of labeled DNA to the surface.Ensure proper surface passivation with PEG.
Unincorporated fluorescent nucleotides not fully removed.Repeat the purification step of the labeled DNA.
Rapid Photobleaching Absence of an effective oxygen scavenging system.Prepare fresh imaging buffer with an optimized oxygen scavenging system.
High laser power.Reduce laser power to the minimum required for single-molecule detection.

Conclusion

This compound is a versatile reagent for the enzymatic labeling of DNA for single-molecule imaging studies. Its blue emission and compatibility with common DNA polymerases make it a valuable tool for researchers in biophysics, molecular biology, and drug development. The protocols provided herein offer a starting point for the successful application of this compound in single-molecule FRET and as a conceptual framework for its integration into super-resolution microscopy workflows. Careful optimization of labeling reactions and imaging conditions will ensure high-quality data for elucidating the dynamics and interactions of single DNA molecules.

References

Application Notes and Protocols for AMCA-6-dUTP in DNA Labeling and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AMCA-6-dUTP

This compound (Aminomethylcoumarin-6-2'-deoxyuridine-5'-triphosphate) is a fluorescently labeled nucleotide analog. It incorporates the blue-fluorescing aminomethylcoumarin (AMCA) dye, which is attached to the C5 position of the uridine base via a 6-carbon spacer arm. This spacer minimizes steric hindrance, allowing for efficient enzymatic incorporation into DNA by various polymerases.

AMCA is one of the brightest blue fluorescent dyes, exhibiting a significant Stokes shift, high resistance to photobleaching, and pH-independent fluorescence between pH 4 and 10.[1] These properties make this compound a valuable reagent for generating fluorescently labeled DNA probes for applications such as fluorescence in situ hybridization (FISH), microarray analysis, and the detection of DNA fragmentation in apoptosis. Historically, blue fluorescent dyes like AMCA were also integral to the development of early automated DNA sequencing technologies.

Data Presentation: Properties of AMCA Dye

The following table summarizes the key quantitative properties of the AMCA fluorophore. This data is essential for configuring fluorescence detection instruments and for experimental design.

PropertyValueReference
Excitation Maximum (λex)~350 nm[2]
Emission Maximum (λem)~450 nm[2]
Molar Extinction Coefficient (ε)19,000 cm⁻¹M⁻¹[3]
Recommended Storage-20°C, protected from light[3]
Reactive Form for Primer LabelingAMCA-NHS Ester

Application in Automated DNA Sequencing (Historical Context)

In the early days of automated DNA sequencing, the Sanger chain-termination method was adapted to use fluorescent dyes instead of radioisotopes. One of the two primary methods developed was dye-primer sequencing . In this approach, four separate sequencing reactions were performed for a given template. Each of the four reactions used a primer labeled with a different colored fluorescent dye, corresponding to one of the four dideoxynucleotide terminators (ddA, ddC, ddG, ddT).

AMCA, with its distinct blue fluorescence, was one of the fluorophores used in these initial multi-color dye sets. The four reaction products were then pooled and co-electrophoresed in a single lane of a sequencing gel or a single capillary. A laser at the base of the sequencer would excite the dyes as the fragments passed by, and a detector would read the color of the fluorescence, thereby determining the terminal base for each fragment length and reconstructing the DNA sequence.

While modern automated sequencing predominantly uses dye-terminator chemistry with more advanced dyes, the principles of dye-primer sequencing are foundational. Below is a representative protocol for labeling a sequencing primer with an AMCA dye, which is the first step in a dye-primer sequencing workflow.

Experimental Protocol: Labeling of an Amine-Modified Sequencing Primer with AMCA-NHS Ester

This protocol describes the conjugation of an amine-reactive AMCA-NHS ester to a sequencing primer that has been synthesized with a 5' amino-modifier.

Materials:

  • Amine-modified oligonucleotide primer (e.g., with a C6 amino-linker)

  • AMCA-NHS Ester (succinimidyl-7-amino-4-methylcoumarin-3-acetic acid)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Nuclease-free water

  • Ethanol (100% and 70%)

  • 3 M Sodium Acetate, pH 5.2

  • Purification column (e.g., NAP-10 column) or HPLC for purification of the labeled primer

Procedure:

  • Primer Preparation: Resuspend the amine-modified oligonucleotide primer in nuclease-free water to a final concentration of 1 mg/mL.

  • Dye Preparation: Immediately before use, allow the vial of AMCA-NHS ester to equilibrate to room temperature. Dissolve the AMCA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: a. In a microcentrifuge tube, combine 100 µg of the amine-modified oligonucleotide with 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a final volume of 50 µL. b. Add 200 µg of the dissolved AMCA-NHS ester (20 µL of the 10 mg/mL solution) to the oligonucleotide solution. This represents a significant molar excess of the dye to ensure efficient labeling. c. Vortex the mixture thoroughly and incubate for 2-4 hours at room temperature, protected from light.

  • Purification of Labeled Primer: a. After incubation, precipitate the labeled primer by adding 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. b. Mix well and incubate at -20°C for at least 1 hour. c. Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C. d. Carefully decant the supernatant. Wash the pellet with 500 µL of cold 70% ethanol and centrifuge again for 10 minutes. e. Remove the supernatant and air-dry the pellet for 10-15 minutes to remove residual ethanol. f. For higher purity, which is recommended for sequencing, use a size-exclusion column (like a NAP-10 column) or reverse-phase HPLC to separate the labeled primer from unlabeled primer and free dye. Follow the manufacturer's instructions for the chosen purification method.

  • Quantification and Storage: a. Resuspend the purified, labeled primer in an appropriate volume of nuclease-free water or TE buffer. b. Determine the concentration by measuring the absorbance at 260 nm (for the oligonucleotide) and 350 nm (for the AMCA dye). c. Store the labeled primer at -20°C, protected from light.

Visualization: Dye-Primer Sequencing Workflow

Dye_Primer_Sequencing cluster_prep Reaction Preparation cluster_reactions Sanger Reactions (4 Tubes) cluster_analysis Analysis Template DNA Template + Polymerase + dNTPs A_rxn ddATP Terminated (Primer-AMCA) Template->A_rxn C_rxn ddCTP Terminated (Primer-Dye2) Template->C_rxn G_rxn ddGTP Terminated (Primer-Dye3) Template->G_rxn T_rxn ddTTP Terminated (Primer-Dye4) Template->T_rxn Pool Pool Reaction Products A_rxn->Pool C_rxn->Pool G_rxn->Pool T_rxn->Pool CE Capillary Electrophoresis Pool->CE Detect Laser Excitation & Fluorescence Detection CE->Detect Seq Generate Sequence (Chromatogram) Detect->Seq

Caption: Workflow for automated dye-primer DNA sequencing.

Other Key Applications and Protocols

While its use in automated sequencing is largely historical, this compound is a current and valuable reagent for other enzymatic DNA labeling techniques.

Application: DNA Labeling by Nick Translation

Nick translation is a method for incorporating labeled nucleotides into double-stranded DNA. It uses DNase I to create single-strand "nicks," creating a 3'-hydroxyl terminus. DNA Polymerase I then adds nucleotides to this 3' end while its 5'→3' exonuclease activity removes nucleotides ahead of it. By including this compound in the reaction, the new strand becomes fluorescently labeled.

Materials:

  • DNA template (1 µg, e.g., plasmid or PCR product)

  • 10X Nick Translation Buffer (0.5 M Tris-HCl pH 7.5, 0.1 M MgSO₄, 1 mM DTT)

  • dNTP mix (10X, containing dATP, dCTP, dGTP at 0.5 mM each)

  • dTTP (0.5 mM solution)

  • This compound (1 mM solution)

  • DNase I (diluted to 0.1 U/µL)

  • DNA Polymerase I (10 U/µL)

  • Nuclease-free water

  • 0.5 M EDTA, pH 8.0

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following:

    • DNA Template: 1 µg

    • 10X Nick Translation Buffer: 5 µL

    • 10X dNTP Mix (A,C,G): 5 µL

    • 0.5 mM dTTP: 3.5 µL (final concentration 35 µM)

    • 1 mM this compound: 7.5 µL (final concentration 150 µM)

    • DNase I (0.1 U/µL): 1 µL

    • DNA Polymerase I (10 U/µL): 1 µL

    • Nuclease-free water: to a final volume of 50 µL

    • Note: The optimal ratio of this compound to dTTP may require optimization but a 30-50% substitution is a good starting point.

  • Incubation: Mix gently and incubate the reaction at 15°C for 1 to 2 hours.

  • Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Purification: Purify the labeled DNA probe from unincorporated nucleotides using a spin column (e.g., G-50) or ethanol precipitation.

  • Storage: Store the labeled probe at -20°C, protected from light.

Nick_Translation cluster_input Inputs cluster_process Process cluster_output Output dsDNA dsDNA Template Nick DNase I creates a 'nick' in one strand dsDNA->Nick Reagents DNase I DNA Pol I dNTPs This compound Reagents->Nick Exo DNA Pol I removes nucleotides at 5' end of nick (Exonuclease) Poly DNA Pol I adds labeled dNTPs at 3' end (Polymerase) Nick->Poly Nick moves along DNA LabeledDNA AMCA-Labeled dsDNA Probe Poly->LabeledDNA Purify Purify Probe LabeledDNA->Purify

Caption: Workflow for DNA labeling via Nick Translation.

Application: 3'-End Labeling with Terminal deoxynucleotidyl Transferase (TdT)

Terminal deoxynucleotidyl Transferase (TdT) is a unique DNA polymerase that can add nucleotides to the 3'-hydroxyl end of a DNA strand without a template. This makes it ideal for 3'-end labeling of DNA fragments. This technique is the basis of the TUNEL (TdT dUTP Nick-End Labeling) assay for detecting DNA fragmentation in apoptotic cells.

Materials:

  • DNA fragments with 3'-OH ends (e.g., from apoptotic cells or restriction digest)

  • 5X TdT Reaction Buffer (e.g., 1 M potassium cacodylate, 125 mM Tris-HCl, 1.25 mg/mL BSA, pH 6.6)

  • CoCl₂ (e.g., 25 mM)

  • This compound (1 mM)

  • Terminal deoxynucleotidyl Transferase (TdT) (20 U/µL)

  • Nuclease-free water

  • 0.5 M EDTA, pH 8.0

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following:

    • DNA Sample: 1-10 pmol of 3' ends

    • 5X TdT Reaction Buffer: 10 µL

    • 25 mM CoCl₂: 10 µL

    • 1 mM this compound: 1 µL

    • TdT (20 U/µL): 1 µL

    • Nuclease-free water: to a final volume of 50 µL

  • Incubation: Mix gently and incubate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Purification: Purify the labeled DNA from unincorporated nucleotides using a spin column or ethanol precipitation.

  • Storage: Store the labeled DNA at -20°C, protected from light.

TdT_Labeling DNA_in DNA with free 3'-OH ends Incubate Incubate at 37°C DNA_in->Incubate Reagents TdT Enzyme This compound Reaction Buffer Reagents->Incubate Labeled_DNA DNA with AMCA tail at 3' end Incubate->Labeled_DNA Purify Purify Labeled DNA Labeled_DNA->Purify

References

Troubleshooting & Optimization

Troubleshooting low signal with AMCA-6-dUTP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AMCA-6-dUTP.

Troubleshooting Low Signal

This guide addresses common causes of low or no fluorescence signal when using this compound, particularly in Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assays.

FAQs and Troubleshooting Guide

Q1: Why am I getting no signal or a very weak signal in my TUNEL assay?

A weak or absent signal can stem from several factors throughout the experimental workflow.[1][2] A systematic check of your protocol and reagents is the best approach.

  • Reagent Integrity:

    • TdT Enzyme Inactivity: The Terminal deoxynucleotidyl transferase (TdT) enzyme is critical for incorporating this compound. Ensure it has not expired and has been stored correctly.[1][2] It's recommended to prepare the TUNEL reaction solution just before use and keep it on ice, as prolonged storage can lead to enzyme inactivation.[2]

    • Degraded this compound: Fluorescently labeled dUTPs can degrade over time. Store as recommended by the manufacturer, protected from light.

  • Sample Preparation and Handling:

    • Improper Fixation: Over-fixation of tissues can lead to fragility and abnormal staining. It is generally recommended to fix samples for no more than 24 hours.

    • Insufficient Permeabilization: The TdT enzyme needs to access the nuclear DNA. Inadequate permeabilization can prevent this. Optimization of Proteinase K concentration (typically 10–20 μg/mL) and incubation time (15–30 minutes) is often necessary. For cultured cells, 0.1%–0.5% Triton X-100 in PBS is a common starting point.

  • Assay Protocol:

    • Suboptimal Incubation Times: The TdT labeling reaction typically requires incubation at 37°C for 60 minutes. Shorter times may not be sufficient for robust signal generation.

    • Excessive Washing: While washing is necessary to reduce background, excessive or harsh washing steps can diminish a weak positive signal.

  • Signal Detection:

    • Photobleaching: AMCA, while relatively photostable, can still be susceptible to photobleaching (fading) with prolonged exposure to excitation light. Minimize light exposure during imaging.

    • Incorrect Filter Sets: Ensure the excitation and emission filters on your microscope are appropriate for AMCA.

Q2: How can I be sure my reagents are working correctly?

  • Positive Control: The most effective way to validate your reagents and protocol is to include a positive control. Treat a sample with DNase I (e.g., 1 µg/mL for 15-30 minutes) before the labeling step to induce DNA breaks. This sample should exhibit strong staining. If the positive control fails, it points to a problem with the reagents or the protocol execution.

  • Negative Control: A negative control, where the TdT enzyme is omitted from the reaction mix, is also essential. This helps to identify any non-specific binding of the fluorescent dUTP. This sample should show no signal.

Q3: My signal is present but very dim. How can I enhance it?

  • Optimize Reagent Concentrations: It may be necessary to adjust the concentration of the TdT enzyme or the this compound. A titration experiment can help determine the optimal concentrations for your specific sample type and conditions.

  • Increase Incubation Time: Extending the TdT labeling reaction time (e.g., up to 2 hours) can sometimes increase the signal, but be mindful that this may also increase background staining.

  • Use an Antifade Mounting Medium: To protect your signal from photobleaching during imaging, use a commercially available antifade mounting medium.

Q4: Could the this compound itself be the issue?

While AMCA is a bright blue fluorophore, the efficiency of incorporation of any modified dUTP can be influenced by the size of the attached label. Bulky labels can cause steric hindrance, potentially reducing the efficiency of the TdT enzyme. If you continue to have issues after troubleshooting other aspects of the assay, you might consider trying a dUTP labeled with a smaller tag.

Quantitative Data

The spectral properties of AMCA are crucial for successful imaging. Ensure your microscopy setup is optimized for these wavelengths.

PropertyWavelength/Value
Excitation Maximum~345-346 nm
Emission Maximum~434-450 nm
Common Filter Set DAPI filter set

Note: AMCA is known for its large Stokes shift and high resistance to photobleaching. Its fluorescence is also independent of pH in the range of 4 to 10.

Experimental Protocols

Generalized TUNEL Assay Protocol for Cultured Cells

This protocol provides a general framework. Optimization of fixation, permeabilization, and reagent concentrations may be necessary for your specific cell type.

  • Sample Preparation:

    • Grow adherent cells on coverslips. For suspension cells, cytospin onto slides.

    • Wash cells with Phosphate-Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Permeabilization:

    • Wash the fixed cells twice with PBS.

    • Permeabilize by incubating with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.

  • Controls (Essential):

    • Positive Control: Treat one sample with DNase I (1 µg/mL in a suitable buffer) for 15-30 minutes at room temperature to induce DNA breaks. Rinse thoroughly.

    • Negative Control: Prepare one sample that will not receive the TdT enzyme in the labeling step.

  • TdT Labeling Reaction:

    • Wash samples twice with PBS.

    • (Optional) Incubate samples with an equilibration buffer provided by your kit manufacturer for 10 minutes.

    • Prepare the TdT reaction mix according to your kit's instructions. This will typically include TdT enzyme, this compound, and reaction buffer.

    • Carefully remove the previous buffer and add the TdT reaction mix to the samples.

    • Incubate for 60 minutes at 37°C in a humidified chamber to prevent drying.

  • Stop Reaction and Wash:

    • Stop the reaction by adding a Stop/Wash Buffer (often a saline-sodium citrate buffer) and incubating for 10 minutes at room temperature.

    • Rinse the samples 2-3 times with PBS.

  • Counterstaining and Mounting:

    • If desired, counterstain the nuclei with a dye that has a different emission spectrum (e.g., Propidium Iodide or Ethidium Homodimer).

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the samples using a fluorescence microscope equipped with a suitable filter set for AMCA (e.g., a DAPI filter set).

    • Apoptotic cells will exhibit bright blue fluorescent nuclei.

    • Minimize exposure to the excitation light to prevent photobleaching.

Visualizations

TUNEL_Principle cluster_0 Apoptotic Cell Nucleus cluster_1 TUNEL Reaction Mix DNA_Frag Fragmented DNA with 3'-OH Ends Labeled_DNA Labeled DNA DNA_Frag->Labeled_DNA Incorporation TdT TdT Enzyme TdT->Labeled_DNA AMCA_dUTP This compound AMCA_dUTP->Labeled_DNA Fluorescence Blue Fluorescence (Ex: 345nm, Em: 450nm) Labeled_DNA->Fluorescence Detection

Caption: Principle of the TUNEL Assay using this compound.

Troubleshooting_Workflow Start Start: Low/No AMCA Signal CheckControls Check Controls: Positive (DNase I) & Negative (No TdT) Start->CheckControls ControlsOK Are Controls OK? CheckControls->ControlsOK ReagentIssue Problem: Reagent/Protocol Issue ControlsOK->ReagentIssue No SampleIssue Problem: Sample-Specific Issue ControlsOK->SampleIssue Yes CheckReagents Check Reagents: - TdT Enzyme Activity - dUTP Integrity ReagentIssue->CheckReagents CheckFixation Optimize Fixation: - Time & Concentration SampleIssue->CheckFixation CheckProtocol Check Protocol: - Incubation Times - Washing Steps CheckReagents->CheckProtocol End Signal Restored CheckProtocol->End CheckPerm Optimize Permeabilization: - Proteinase K/Triton X-100 CheckFixation->CheckPerm CheckImaging Optimize Imaging: - Correct Filters - Minimize Exposure - Use Antifade CheckPerm->CheckImaging CheckImaging->End

Caption: Troubleshooting Workflow for Low this compound Signal.

References

Technical Support Center: Non-specific Binding of AMCA-6-dUTP Probes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the non-specific binding of AMCA-6-dUTP probes in fluorescence in situ hybridization (FISH) experiments. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems leading to high background signals.

Troubleshooting Guide

High background fluorescence can obscure specific signals, leading to difficulties in data interpretation. The following guide provides a systematic approach to identifying and mitigating the causes of non-specific binding of your this compound probes.

Diagram: Troubleshooting Workflow for High Background

TroubleshootingWorkflow start High Background Observed check_autofluorescence Control: Unstained Sample start->check_autofluorescence autofluorescence_high High Autofluorescence check_autofluorescence->autofluorescence_high Yes autofluorescence_low Low Autofluorescence (Proceed to Probe Issues) check_autofluorescence->autofluorescence_low No remedy_autofluorescence Action: Autofluorescence Quenching (e.g., Sodium Borohydride, Sudan Black B) autofluorescence_high->remedy_autofluorescence check_probe_conc Issue: Probe Concentration autofluorescence_low->check_probe_conc final_check Re-evaluate Signal remedy_autofluorescence->final_check probe_conc_high Action: Titrate Probe Concentration check_probe_conc->probe_conc_high Too High probe_conc_ok Probe Concentration Optimal check_probe_conc->probe_conc_ok Optimal probe_conc_high->final_check check_blocking Issue: Inadequate Blocking probe_conc_ok->check_blocking blocking_inadequate Action: Optimize Blocking Step (Increase concentration/time, change agent) check_blocking->blocking_inadequate Yes blocking_ok Blocking is Sufficient check_blocking->blocking_ok No blocking_inadequate->final_check check_washing Issue: Insufficient Wash Stringency blocking_ok->check_washing washing_insufficient Action: Increase Wash Stringency (Higher temp, lower salt concentration) check_washing->washing_insufficient Yes washing_ok Washing is Adequate check_washing->washing_ok No washing_insufficient->final_check washing_ok->final_check

Caption: A flowchart to systematically troubleshoot high background signals.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with this compound probes?

Non-specific binding in FISH experiments can stem from several factors:

  • Inadequate Blocking: Failure to sufficiently block non-specific binding sites on the tissue or cells.[1]

  • Suboptimal Probe Concentration: Using a probe concentration that is too high can lead to excess probe binding non-specifically.[2]

  • Insufficient Washing: Washing steps that are not stringent enough may not effectively remove unbound or weakly bound probes.[2]

  • Tissue Autofluorescence: Some tissues have endogenous molecules that fluoresce in the same spectrum as AMCA, which can be mistaken for high background.[3]

  • Poor Sample Preparation: Improper fixation or permeabilization of the sample can expose sticky surfaces that non-specifically bind the probe.[4]

  • Probe Quality: Degraded or poorly synthesized probes can contribute to non-specific signals.

Q2: How can I differentiate between true signal and background noise?

A key strategy is the use of proper controls. A "no-probe" control, where the sample is processed through the entire FISH protocol without the addition of the this compound probe, is essential. If you observe fluorescence in this control, it indicates the presence of autofluorescence. Additionally, a sense probe control can be used; since it shouldn't bind to the target RNA, any signal observed is likely due to non-specific binding.

Q3: Are there any specific considerations for the AMCA fluorophore?

Yes, AMCA is a blue fluorescent dye with maximal excitation around 350 nm and emission around 450 nm. While it is one of the brightest blue fluorophores, it is also prone to photobleaching. To minimize photobleaching, reduce the exposure time to the excitation light and use an anti-fade mounting medium. Because blue fluorescence can be less readily detected by the human eye, it is recommended to use AMCA-conjugated probes for abundant targets in multicolor experiments.

Q4: Can the hybridization buffer composition affect non-specific binding?

Absolutely. The components of the hybridization buffer are critical for controlling the specificity of probe binding.

  • Formamide: This is a key component that lowers the melting temperature of the DNA, allowing for hybridization at a lower temperature and increasing the stringency of the probe binding.

  • Dextran Sulfate: This polymer effectively increases the local concentration of the probe, which can enhance the signal but may also increase background if not optimized.

  • Blocking Agents: The inclusion of blocking agents like Cot-1 DNA (for repetitive sequences), salmon sperm DNA, or yeast tRNA in the hybridization buffer is crucial to prevent the probe from binding to non-target sequences.

Quantitative Data Tables

Table 1: Comparison of Blocking Agents
Blocking AgentTypical ConcentrationIncubation TimeNotes
Bovine Serum Albumin (BSA)1-5%30-60 minCommonly used, but ensure it doesn't cross-react with your antibodies if using an amplification system.
Normal Serum (e.g., Donkey, Goat)5-10%30-60 minUse serum from the same species as the secondary antibody to block non-specific IgG binding sites.
Fish Skin Gelatin0.1-0.5%30-60 minA good alternative to mammalian-derived blockers to avoid cross-reactivity with mammalian antibodies.
Commercial Blocking SolutionsVaries by manufacturerAs per protocolOften proprietary formulations designed to minimize background across a range of applications.
Table 2: Optimization of Stringency Wash Conditions
ParameterLow StringencyHigh StringencyEffect of Increasing Stringency
Temperature Room Temperature - 42°C65°C - 75°CIncreases the removal of non-specifically bound probes.
Salt Concentration (SSC) 2x SSC0.1x - 0.4x SSCLower salt concentration increases stringency.
Formamide Concentration 0-25%50%Higher formamide concentration increases stringency.
Detergent (e.g., Tween-20) 0.05%0.1%Helps to reduce surface tension and remove non-specific binding.

Experimental Protocols

Protocol 1: Standard FISH Protocol for Paraffin-Embedded Tissue Sections

This protocol provides a general framework. Optimization of incubation times and reagent concentrations may be necessary for specific tissues and probes.

Diagram: FISH Experimental Workflow

FISH_Workflow start Start: FFPE Tissue Section deparaffinization 1. Deparaffinization (Xylene, Ethanol series) start->deparaffinization pretreatment 2. Pretreatment (Heat-induced epitope retrieval) deparaffinization->pretreatment digestion 3. Proteolytic Digestion (Pepsin or Proteinase K) pretreatment->digestion denaturation 4. Denaturation (Sample and Probe) digestion->denaturation hybridization 5. Hybridization (Overnight at 37°C) denaturation->hybridization washing 6. Post-Hybridization Washes (Stringency washes) hybridization->washing counterstaining 7. Counterstaining (DAPI) washing->counterstaining mounting 8. Mounting (Antifade medium) counterstaining->mounting imaging End: Fluorescence Microscopy mounting->imaging

Caption: A step-by-step workflow for a typical FISH experiment.

Materials:

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deparaffinization/Pretreatment Solution (e.g., citrate-based buffer, pH 6.0)

  • Protease Solution (e.g., Pepsin or Proteinase K)

  • Hybridization Buffer (containing formamide, dextran sulfate, and blocking agents)

  • This compound labeled probe

  • Stringency Wash Buffers (e.g., 2x SSC, 0.4x SSC with Tween-20)

  • DAPI counterstain

  • Antifade mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 minutes).

    • Rehydrate through a series of ethanol washes: 100% (2 x 5 minutes), 95% (1 x 5 minutes), 70% (1 x 5 minutes).

    • Rinse in distilled water.

  • Pretreatment (Heat-Induced Epitope Retrieval):

    • Immerse slides in pre-warmed pretreatment solution at 95-100°C for 15-30 minutes.

    • Allow slides to cool in the same solution for 20 minutes at room temperature.

    • Rinse in distilled water.

  • Proteolytic Digestion:

    • Incubate slides with a protease solution (e.g., pepsin at 37°C for 10-15 minutes). The optimal time will vary with tissue type and fixation.

    • Wash slides in PBS or a similar buffer to stop the digestion.

  • Dehydration:

    • Dehydrate the slides through an ethanol series: 70%, 95%, 100% (1 minute each).

    • Air dry the slides completely.

  • Denaturation and Hybridization:

    • Apply the this compound probe in hybridization buffer to the target area on the slide.

    • Cover with a coverslip and seal with rubber cement.

    • Co-denature the probe and target DNA on a hot plate at 75-85°C for 5-10 minutes.

    • Transfer the slides to a humidified chamber and incubate overnight at 37°C.

  • Post-Hybridization Washes:

    • Carefully remove the rubber cement and coverslip.

    • Perform a high-stringency wash: 0.4x SSC with 0.3% Tween-20 at 72°C for 2 minutes.

    • Perform a lower stringency wash: 2x SSC with 0.1% Tween-20 at room temperature for 1 minute.

  • Counterstaining and Mounting:

    • Dehydrate the slides again through an ethanol series.

    • Air dry in the dark.

    • Apply a drop of antifade mounting medium containing DAPI.

    • Coverslip and seal.

  • Imaging:

    • Visualize using a fluorescence microscope with appropriate filters for AMCA (Excitation ~350 nm, Emission ~450 nm) and DAPI.

Protocol 2: Autofluorescence Quenching

If autofluorescence is identified as a significant problem, the following step can be incorporated into the main protocol.

Procedure:

  • After rehydration (following deparaffinization), incubate the slides in a fresh solution of 0.1% sodium borohydride in PBS for 2 x 5 minutes at room temperature.

  • Wash thoroughly with PBS (3 x 5 minutes).

  • Proceed with the standard FISH protocol.

References

Technical Support Center: AMCA-6-dUTP Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the incorporation efficiency of AMCA-6-dUTP in enzymatic labeling reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (Aminomethylcoumarin-6-dUTP) is a fluorescently labeled deoxyuridine triphosphate. It is designed for the direct enzymatic labeling of DNA and cDNA, where it is incorporated as a substitute for its natural counterpart, dTTP.[1][2] The resulting fluorescently labeled DNA probes are commonly used in applications such as Fluorescence In Situ Hybridization (FISH) and microarray-based gene expression profiling.[1][2] The aminomethylcoumarin dye is excited by UV light at approximately 350 nm and emits blue fluorescence around 450 nm.[2]

Q2: Which DNA polymerases are recommended for incorporating this compound?

This compound can be incorporated by a variety of DNA polymerases. Taq polymerase is commonly used for PCR-based labeling, while E. coli DNA Polymerase I is utilized in nick translation protocols. Studies comparing various fluorescently labeled nucleotides have shown that Family A polymerases like Taq and Family B polymerases like Vent exo- are generally efficient at incorporating modified nucleotides. However, the efficiency can be dependent on the specific polymerase, the fluorophore, and the linker arm attaching it to the nucleotide. High-fidelity proofreading polymerases (Family B), such as Pfu, tend to exhibit lower incorporation efficiency for modified nucleotides like dUTP compared to non-proofreading polymerases (Family A) like Taq.

Q3: What is the recommended ratio of this compound to dTTP in a labeling reaction?

The optimal ratio of this compound to dTTP is crucial for achieving high incorporation rates and good product yield. The ideal ratio can vary depending on the specific application and experimental conditions. For optimal results, it is always recommended to perform an individual optimization. However, general starting recommendations are available.

Q4: How should I store this compound?

For long-term storage, this compound should be kept at -20°C. It is shipped on gel packs, and short-term exposure to ambient temperature for up to one week is generally acceptable. It is critical to protect the dye-labeled dUTP from light to prevent photobleaching and to conduct experiments in low-light conditions. Before use, it is recommended to briefly centrifuge the vial.

Troubleshooting Guide

This guide addresses common issues encountered during this compound incorporation experiments.

Problem: Low or no incorporation of this compound.

Troubleshooting_Low_Incorporation

Possible Cause Recommendation
Incorrect this compound:dTTP Ratio The ratio of modified to natural nucleotide is critical. Too high a concentration of this compound can inhibit the polymerase. Start with the recommended ratios (see Table 1) and perform a titration to find the optimal balance for your specific template and enzyme.
Suboptimal DNA Polymerase Not all polymerases incorporate modified nucleotides with the same efficiency. High-fidelity polymerases with 3' to 5' exonuclease (proofreading) activity can be less efficient at incorporating modified dUTPs. For PCR, Taq polymerase is a good starting point. For nick translation, use DNA Polymerase I.
Suboptimal MgCl₂ Concentration Magnesium concentration affects polymerase activity and fidelity. The optimal concentration can vary. It is recommended to perform a MgCl₂ titration, typically within the range of 1.5 mM to 4.5 mM, to find the ideal concentration for your reaction.
Degraded Reagents Ensure all reagents, especially the this compound and the DNA polymerase, have been stored correctly and are not expired. This compound is light-sensitive; minimize its exposure to light.
Incorrect Thermal Cycling/Incubation Conditions For PCR, optimize the annealing temperature for your primers. An incorrect or suboptimal annealing temperature can lead to poor or no amplification. Ensure the extension time is sufficient for the polymerase to incorporate the nucleotides, especially for longer targets. For nick translation, ensure the incubation temperature and time are optimal for DNAse I and DNA Polymerase I activity.

Quantitative Data

Table 1: Recommended Starting Ratios for this compound Incorporation
Labeling MethodRecommended this compound / dTTP Ratio
PCR 20-30% this compound / 80-70% dTTP
Nick Translation 30-50% this compound / 70-50% dTTP
Note: These are starting recommendations. Individual optimization is highly encouraged for best results.
Table 2: Relative dUTP Incorporation Efficiency of Various DNA Polymerases
DNA Polymerase FamilyEnzyme ExampleRelative dUTP Incorporation Efficiency (% of dTTP incorporation)Key Characteristics
Family A Taq Polymerase~71.3%No proofreading activity, generally efficient with modified nucleotides.
Family A Neq Polymerase~74.9%Thermostable, efficient dUTP utilization.
Family B (Proofreading) Pfu Polymerase~9.4%High-fidelity, proofreading activity often hinders modified nucleotide incorporation.
Family B (Proofreading) Vent Polymerase~15.1%High-fidelity, lower dUTP incorporation than Family A.
Family B (Proofreading) KOD Polymerase~12.3%High-fidelity, lower dUTP incorporation.
Data is based on the incorporation of standard dUTP and serves as a proxy for modified dUTP efficiency. Actual efficiency with this compound may vary.

Experimental Protocols

Protocol 1: PCR-Based Labeling with this compound

This protocol provides a general framework for incorporating this compound into a DNA fragment during PCR.

PCR_Workflow

1. Reaction Setup:

  • In a sterile, nuclease-free tube, prepare a master mix. For a 50 µL reaction, combine:

    • 10X PCR Buffer (without MgCl₂): 5 µL

    • 50 mM MgCl₂: 1.5 - 4.5 µL (for 1.5 - 4.5 mM final concentration, requires optimization)

    • dNTP mix (10 mM each of dATP, dCTP, dGTP): 1 µL

    • dTTP (10 mM): 0.7 µL (final concentration 140 µM)

    • This compound (1 mM): 3 µL (final concentration 60 µM) (This creates a ~30:70 ratio of this compound:dTTP, a good starting point)

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • Nuclease-free water: to 49.5 µL

  • Add 1-100 ng of template DNA.

  • Add 0.5 µL (2.5 units) of Taq DNA Polymerase.

  • Gently mix and centrifuge briefly.

2. Thermal Cycling:

  • Perform PCR using the following general conditions, optimizing the annealing temperature based on your primers' Tₘ:

    • Initial Denaturation: 95°C for 3 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: Tₘ - 5°C for 30 seconds

      • Extension: 72°C for 1 minute per kb of amplicon length

    • Final Extension: 72°C for 7 minutes

    • Hold: 4°C

3. Analysis:

  • Purify the labeled PCR product using a standard PCR purification kit to remove unincorporated nucleotides.

  • Analyze a small aliquot (e.g., 5 µL) on an agarose gel to confirm the size and yield of the product.

  • Quantify the incorporation of this compound using a fluorometer or spectrophotometer (λexc ~350 nm, λem ~450 nm).

Protocol 2: Nick Translation Labeling with this compound

This protocol is for labeling a DNA probe using the nick translation method.

1. Principle of Nick Translation: The nick translation method utilizes DNase I to introduce single-stranded breaks ("nicks") in the DNA backbone, creating free 3'-hydroxyl termini. E. coli DNA Polymerase I then binds to these nicks. Its 5'→3' polymerase activity adds new, labeled nucleotides, while its 5'→3' exonuclease activity simultaneously removes the existing nucleotides downstream.

Nick_Translation

1. Reaction Setup:

  • In a sterile, nuclease-free tube, combine the following:

    • 1 µg of DNA (e.g., linearized plasmid)

    • 10X Nick Translation Buffer: 5 µL

    • dNTP mix (0.5 mM each of dATP, dCTP, dGTP): 5 µL

    • dTTP (0.5 mM): 2.5 µL

    • This compound (1 mM): 2.5 µL (This creates a 50:50 ratio of this compound:dTTP)

    • DNase I/DNA Polymerase I enzyme mix: 5 µL

    • Nuclease-free water: to a final volume of 50 µL

  • Mix gently and centrifuge briefly.

2. Incubation:

  • Incubate the reaction at 15°C for 90 minutes. The low temperature helps to control the activity of DNase I.

3. Stopping the Reaction:

  • Stop the reaction by adding 5 µL of 0.5 M EDTA and heating to 65°C for 10 minutes to inactivate the enzymes.

4. Analysis and Purification:

  • Purify the labeled probe to remove unincorporated this compound. This can be done using ethanol precipitation or a spin column designed for DNA purification.

  • The size of the labeled fragments typically ranges from 200 to 500 nucleotides. This can be checked by running an aliquot on an agarose gel.

  • Determine labeling efficiency using a fluorometer.

References

Technical Support Center: Quenching of AMCA-6-dUTP Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AMCA-6-dUTP. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential causes of fluorescence quenching when using this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a derivative of deoxyuridine triphosphate (dUTP) that is covalently linked to the aminomethylcoumarin acetate (AMCA) fluorophore via a 6-carbon spacer arm. AMCA is a bright blue fluorescent dye.[1][2] It has an excitation maximum at approximately 346-350 nm and an emission maximum around 434-450 nm.[3][4] AMCA is known for its high resistance to photobleaching and its fluorescence is stable over a broad pH range of 4 to 10.[1]

Q2: What is fluorescence quenching?

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore. This can occur through various mechanisms, which are broadly categorized as either static or dynamic quenching. Both static and dynamic quenching require molecular contact between the fluorophore and the quenching agent.

Q3: My this compound signal is weak or absent. What are the potential causes?

A weak or nonexistent signal when using this compound can stem from several factors. These include problems with the enzymatic incorporation of the labeled nucleotide, degradation of the AMCA fluorophore, or the presence of quenching agents in your experimental setup. It is also important to ensure that your imaging equipment is set up with the correct filters for AMCA's excitation and emission wavelengths.

Q4: Can components of my reaction buffer quench AMCA fluorescence?

Yes, certain components commonly found in laboratory buffers can act as fluorescence quenchers. Halide ions, such as iodide (I-) and bromide (Br-), have been shown to quench the fluorescence of coumarin dyes, with iodide being a particularly strong quencher. Divalent metal ions can also quench the fluorescence of DNA-bound fluorophores. Additionally, some reducing agents may affect fluorophore stability.

Q5: How can I prevent photobleaching of the AMCA fluorophore?

AMCA is relatively photostable, but like all fluorophores, it can be susceptible to photobleaching with prolonged exposure to high-intensity light. To minimize photobleaching, you can reduce the exposure time and intensity of the excitation light source. Using an anti-fade mounting medium can also help to protect your sample from photobleaching, especially in microscopy applications.

Troubleshooting Guides

Guide 1: Low or No Fluorescence Signal in Enzymatic Labeling Reactions (e.g., PCR, Nick Translation, TUNEL)

If you are experiencing a low or absent signal after incorporating this compound into DNA, follow these troubleshooting steps:

Potential Cause & Troubleshooting Step

  • Inefficient Enzymatic Incorporation:

    • Verify Enzyme Activity: Ensure your DNA polymerase or terminal deoxynucleotidyl transferase (TdT) is active. Run a positive control reaction with a reliable labeled nucleotide if available.

    • Optimize dNTP Ratios: The presence of the bulky AMCA dye may hinder enzymatic incorporation. Try adjusting the ratio of this compound to unlabeled dTTP in your reaction mix.

    • Check Template/Primer Quality: Ensure the quality and concentration of your DNA template and primers are optimal for the reaction.

  • Degraded Reagents:

    • This compound Integrity: Protect the this compound from excessive exposure to light and multiple freeze-thaw cycles. Aliquot the reagent upon receipt.

    • Enzyme Integrity: Ensure the enzyme has been stored correctly and has not lost activity.

  • Incorrect Instrument Settings:

    • Filter Check: Confirm that the excitation and emission filters on your fluorescence microscope or plate reader are appropriate for AMCA (Excitation: ~350 nm, Emission: ~450 nm).

  • Presence of Quenchers:

    • Buffer Composition: Review the composition of all buffers used in your experiment. If they contain potential quenchers like high concentrations of halide ions (especially iodide), consider replacing them with alternative buffers.

    • Contaminants: Ensure all reagents and water are free from contaminants that could act as quenchers.

Guide 2: High Background Fluorescence in In Situ Hybridization (FISH)

High background can obscure your specific signal. Here are some steps to mitigate this issue:

Potential Cause & Troubleshooting Step

  • Non-specific Probe Binding:

    • Optimize Hybridization and Wash Conditions: Increase the stringency of your hybridization and wash steps by adjusting temperature and salt concentrations.

    • Blocking: Use appropriate blocking agents to prevent non-specific binding of the probe to the slide or tissue.

  • Autofluorescence:

    • Sample-Specific Autofluorescence: Some tissues or cells exhibit natural fluorescence. Image an unstained control sample to assess the level of autofluorescence. If it is significant, you may need to use an autofluorescence quenching kit or select a different fluorophore with a distinct emission spectrum.

  • Excess Probe:

    • Probe Concentration: Titrate your probe to find the optimal concentration that gives a strong specific signal with minimal background.

    • Washing: Ensure that your post-hybridization washes are sufficient to remove all unbound probe.

Quantitative Data on Potential Quenchers

Potential QuencherQuenching EfficiencyMechanismNotes
Iodide (I⁻) HighStatic and DynamicA very effective quencher of coumarin fluorescence.
Bromide (Br⁻) ModerateStatic and DynamicLess efficient than iodide but can still cause significant quenching.
Chloride (Cl⁻) Low to None-Generally considered a non-quencher for coumarin dyes.
Divalent Metal Ions (e.g., Cu²⁺, Ni²⁺, Co²⁺) VariesStatic and DynamicQuenching efficiency can depend on the specific metal ion.
Molecular Oxygen (O₂) ModerateDynamicA common collisional quencher for many fluorophores.
Dithiothreitol (DTT) Can affect some fluorescent dyesVariesWhile not a classical quencher, it can impact the fluorescence of certain dyes, particularly in qPCR applications. The effect on AMCA should be empirically determined.

Experimental Protocols

Protocol 1: General Assay to Test for Quenching of this compound Fluorescence

This protocol allows you to determine if a specific component in your experimental buffer is quenching the fluorescence of this compound.

Materials:

  • This compound

  • Nuclease-free water

  • Buffer of interest (the one you suspect might be causing quenching)

  • Control buffer (a buffer known not to cause quenching, e.g., 10 mM Tris-HCl, pH 7.5)

  • Fluorometer or fluorescence plate reader with appropriate filters for AMCA

Procedure:

  • Prepare a stock solution of this compound in nuclease-free water.

  • Prepare a series of dilutions of the suspected quenching agent in the control buffer.

  • In a microplate or cuvette, prepare the following samples:

    • Control: this compound in control buffer.

    • Test Samples: this compound in the control buffer containing different concentrations of the suspected quenching agent.

    • Blank: Control buffer only.

  • Measure the fluorescence intensity of each sample using the appropriate excitation and emission wavelengths for AMCA.

  • Data Analysis: Compare the fluorescence intensity of the test samples to the control. A significant decrease in fluorescence in the presence of the suspected agent indicates quenching. You can create a Stern-Volmer plot (I₀/I vs. [Quencher]) to analyze the quenching mechanism, where I₀ is the fluorescence intensity in the absence of the quencher and I is the intensity in the presence of the quencher.

Protocol 2: Troubleshooting Low Signal in a Terminal Transferase (TdT) Labeling Reaction

This protocol helps to diagnose issues with the enzymatic incorporation of this compound at the 3' end of DNA.

Materials:

  • DNA substrate (e.g., an oligonucleotide or fragmented DNA)

  • This compound

  • Unlabeled dATP

  • Terminal deoxynucleotidyl transferase (TdT) and reaction buffer

  • Nuclease-free water

  • Gel electrophoresis system (agarose or polyacrylamide)

  • UV transilluminator

Procedure:

  • Set up the following reactions in separate tubes:

    • Positive Control: DNA substrate + Unlabeled dATP + TdT in reaction buffer.

    • Test Reaction: DNA substrate + this compound + TdT in reaction buffer.

    • No Enzyme Control: DNA substrate + this compound in reaction buffer (without TdT).

  • Incubate the reactions according to the TdT manufacturer's instructions.

  • Stop the reactions.

  • Run the reaction products on a suitable gel.

  • Analysis:

    • Visualize the gel on a UV transilluminator.

    • The Positive Control lane should show a band shift upwards compared to the unreacted DNA, indicating successful addition of a poly(A) tail. This confirms the enzyme is active and the DNA is a suitable substrate.

    • The Test Reaction lane should show a fluorescent band (when excited with UV light) that has also shifted upwards. If there is a shift but no fluorescence, it suggests a problem with the AMCA fluorophore or the imaging system. If there is no shift and no fluorescence, the TdT is likely unable to incorporate the bulky this compound.

    • The No Enzyme Control should show no change in the DNA migration and no fluorescence.

Visualizations

Quenching_Mechanisms Mechanisms of Fluorescence Quenching cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching Excited Fluorophore (Excited State) Ground Fluorophore (Ground State) Excited->Ground Fluorescence Heat Heat (Non-radiative decay) Excited->Heat Collision Quencher Quencher Fluorophore_Ground Fluorophore (Ground State) Complex Non-fluorescent Ground-State Complex Fluorophore_Ground->Complex Binding Quencher_Static Quencher Quencher_Static->Complex Binding

Caption: Overview of dynamic and static fluorescence quenching mechanisms.

Troubleshooting_Workflow Troubleshooting Low this compound Signal Start Low or No Fluorescence Signal Check_Instrument Verify Instrument Settings (Filters, etc.) Start->Check_Instrument Instrument_OK Settings Correct? Check_Instrument->Instrument_OK Check_Reagents Assess Reagent Integrity (Enzyme, dUTP) Reagents_OK Reagents Valid? Check_Reagents->Reagents_OK Check_Protocol Review Experimental Protocol Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Instrument_OK->Check_Reagents Yes Redesign_Experiment Consider Redesigning Experiment (e.g., different buffer) Instrument_OK->Redesign_Experiment No Reagents_OK->Check_Protocol Yes Reagents_OK->Redesign_Experiment No Investigate_Quenching Investigate Potential Quenchers Protocol_OK->Investigate_Quenching Yes Optimize_Incorporation Optimize Enzymatic Incorporation Protocol_OK->Optimize_Incorporation No Investigate_Quenching->Redesign_Experiment Optimize_Incorporation->Redesign_Experiment

Caption: A decision tree for troubleshooting low fluorescence signals.

References

Optimizing Stringency Washes for AMCA-6-dUTP Probes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize stringency washes for AMCA-6-dUTP probes.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a stringency wash in fluorescence in situ hybridization (FISH)?

A1: Stringency washes are a critical step in FISH protocols, designed to remove non-specifically bound probes and probes that have bound to sequences with partial homology. This ensures that the fluorescent signal detected is only from the probe correctly hybridized to its intended target sequence, thereby reducing background and increasing the signal-to-noise ratio.

Q2: What are the key factors that influence the stringency of a wash?

A2: The three primary factors that determine the stringency of a wash are temperature, salt concentration (ionic strength), and the concentration of denaturing agents like formamide.[1][2][3]

  • Temperature: Increasing the temperature of the wash buffer increases stringency, helping to denature weakly bound probes.[2][3]

  • Salt Concentration: Lowering the salt concentration (e.g., using a lower concentration of SSC buffer) increases stringency. Positively charged sodium ions in the buffer stabilize the negatively charged DNA-probe hybrid; reducing these ions makes the hybrid less stable.

  • Formamide: Formamide is a chemical denaturant that lowers the melting temperature (Tm) of the DNA-probe hybrid. Increasing the formamide concentration increases stringency.

Q3: How do I determine the optimal stringency for my experiment?

A3: The optimal stringency is a balance between maximizing the specific signal and minimizing background noise. It is empirically determined and depends on factors such as the probe sequence (GC content and length), the target sequence, and the specific cell or tissue type. A good starting point is to use a standard, published protocol and then adjust the stringency up or down based on your initial results.

Q4: Can the principles for other fluorophores be applied to this compound?

A4: Yes, the general principles of optimizing stringency washes regarding temperature, salt concentration, and formamide are applicable to this compound probes. However, it is important to be mindful of the specific properties of AMCA, a blue fluorophore. This includes selecting appropriate microscope filters and being aware of potential autofluorescence from the sample in the blue channel, which might necessitate adjustments to the protocol to ensure a clear signal.

Troubleshooting Guide

Issue 1: High Background or Non-Specific Signal

High background fluorescence can obscure the specific signal from your this compound probe.

Possible Cause Recommended Solution
Insufficient Stringency Increase the stringency of the post-hybridization washes. You can achieve this by: 1. Increasing the temperature of the wash steps in 2-5°C increments. 2. Decreasing the salt concentration of the wash buffer (e.g., moving from 2x SSC to 0.5x SSC or lower). 3. Increasing the formamide concentration in the wash buffer.
Inadequate Washing Ensure complete immersion of the slides in the wash solution and provide gentle agitation. Increase the duration or the number of wash steps to ensure complete removal of unbound probes.
Probe Concentration Too High Reduce the concentration of the this compound probe used in the hybridization mix.
Sample Autofluorescence Some tissues or cells exhibit natural fluorescence, which can be prominent in the blue channel used for AMCA. Treat samples with autofluorescence-quenching reagents or consider spectral imaging to separate the specific signal from the background.
Improper Fixation Both under- and over-fixation of samples can lead to increased background. Optimize your fixation protocol for your specific sample type.

Issue 2: Weak or No Signal

A faint or absent signal can be due to a variety of factors, from probe issues to overly harsh wash conditions.

Possible Cause Recommended Solution
Stringency Too High If you observe weak or no signal, the wash conditions may be too harsh, stripping away the specifically bound probe. Decrease the stringency by: 1. Lowering the wash temperature. 2. Increasing the salt concentration of the wash buffer. 3. Decreasing or removing formamide from the wash buffer.
Poor Probe Labeling/Quality Verify the incorporation of this compound into your probe and check the probe's integrity.
Insufficient Probe Concentration Increase the concentration of the probe in the hybridization buffer.
Poor Probe Penetration For tissue samples, ensure adequate permeabilization steps (e.g., protease treatment) to allow the probe to reach its target.
Photobleaching AMCA, like many fluorophores, is susceptible to photobleaching. Minimize exposure to the excitation light source and use an anti-fade mounting medium.

Experimental Protocols

Standard Post-Hybridization Stringency Wash Protocol

This protocol serves as a starting point and should be optimized for your specific application.

Reagents and Buffers:

  • 20x SSC: 3 M NaCl, 0.3 M Sodium Citrate, pH 7.0

  • Wash Buffer I (Low Stringency): 2x SSC

  • Wash Buffer II (Medium Stringency): 0.5x SSC / 50% Formamide

  • Wash Buffer III (High Stringency): 0.1x SSC

Procedure:

  • Following hybridization, carefully remove the coverslip, avoiding scratching the sample. This can be done by immersing the slide in a coplin jar containing 2x SSC.

  • Wash the slides in Wash Buffer I (2x SSC) at room temperature for 5 minutes with gentle agitation.

  • Perform two washes in pre-warmed Wash Buffer II (0.5x SSC / 50% Formamide) at 42°C for 10 minutes each in a shaking water bath. Ensure the temperature is stable.

  • Wash the slides twice in pre-warmed Wash Buffer III (0.1x SSC) at 42°C for 5 minutes each.

  • Perform a final wash in 2x SSC at room temperature for 5 minutes.

  • Proceed with counterstaining (e.g., with DAPI, if compatible with your experimental design and filter sets) and mounting using an anti-fade medium.

Quantitative Data Summary for Stringency Wash Optimization

The following table provides a range of common concentrations and temperatures for key reagents in post-hybridization washes. Start with a mid-range condition and adjust based on your results.

Parameter Low Stringency Medium Stringency High Stringency
SSC Concentration 2x - 4x0.5x - 1x0.1x - 0.4x
Formamide Concentration 0% - 20%20% - 50%>50%
Temperature Room Temp - 42°C42°C - 65°C>65°C

Visualizations

experimental_workflow start Start: Hybridization Complete wash1 Initial Wash: 2x SSC, RT, 5 min start->wash1 wash2 Stringency Wash 1: 0.5x SSC / 50% Formamide 42°C, 2x10 min wash1->wash2 wash3 Stringency Wash 2: 0.1x SSC 42°C, 2x5 min wash2->wash3 wash4 Final Wash: 2x SSC, RT, 5 min wash3->wash4 imaging Counterstain, Mount & Image wash4->imaging analysis Analyze Signal vs. Background imaging->analysis node_optimal Optimal Signal analysis->node_optimal Good S/N Ratio node_high_bg High Background: Increase Stringency analysis->node_high_bg Poor S/N Ratio node_low_sig Low Signal: Decrease Stringency analysis->node_low_sig Poor S/N Ratio node_high_bg->wash2 e.g., Increase Temp or lower SSC node_low_sig->wash2 e.g., Decrease Temp or increase SSC

Caption: Workflow for optimizing stringency washes.

troubleshooting_guide cluster_legend Legend start Initial Result Analysis signal_check Is there a signal? start->signal_check background_check Is background high? signal_check->background_check Yes no_signal No Signal: - Check probe labeling - Decrease stringency - Increase probe conc. signal_check->no_signal No high_bg High Background: - Increase stringency - Decrease probe conc. - Check for autofluorescence background_check->high_bg Yes weak_signal Weak Signal: - Decrease stringency - Check for photobleaching background_check->weak_signal No, but signal is weak optimal Optimal Result no_signal->optimal high_bg->optimal weak_signal->optimal start_legend Start/End decision_legend Decision Point issue_legend Problem Identified solution_legend Potential Solution

References

Technical Support Center: AMCA-6-dUTP and Tissue Autofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AMCA-6-dUTP in tissue-based fluorescence experiments. The content is tailored for scientists and drug development professionals encountering challenges with tissue autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (Aminomethylcoumarin-6-2'-deoxyuridine-5'-triphosphate) is a nucleotide analog conjugated to a blue-emitting fluorophore, AMCA. It is primarily used for the non-radioactive enzymatic labeling of DNA. A common application is the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay, which detects DNA fragmentation, a hallmark of apoptosis.[1][2] In this assay, the enzyme Terminal Deoxynucleotidyl Transferase (TdT) incorporates this compound into the 3'-hydroxyl ends of DNA breaks.[1][3]

Q2: I am observing high background fluorescence in my tissue samples when using this compound. What is causing this?

High background fluorescence when using a blue dye like AMCA is often due to endogenous autofluorescence from the tissue itself. This phenomenon is the natural emission of light by biological structures and is a common challenge in fluorescence microscopy. Several components within the tissue can contribute to this background signal, making it difficult to distinguish the specific AMCA signal from the noise.

Q3: What are the common sources of tissue autofluorescence in the blue spectrum?

Tissue autofluorescence is particularly prominent in the blue to green region of the spectrum (approximately 350–550 nm). This directly overlaps with the emission of AMCA. Common sources include:

  • Fixatives: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can induce autofluorescence by creating cross-links with proteins. Glutaraldehyde is known to cause more autofluorescence than paraformaldehyde.

  • Endogenous Molecules: Several native compounds in tissues fluoresce in the blue-green range. These include:

    • Collagen and Elastin: These structural proteins are major sources of autofluorescence. Collagen, in particular, has a strong emission spectrum in the blue region.

    • NADH: Nicotinamide adenine dinucleotide (NADH) is a metabolic coenzyme with a peak emission around 460 nm.

    • Lipofuscin: These aggregates of oxidized proteins and lipids accumulate with age and are highly autofluorescent across a broad spectrum, including the blue channel.

  • Red Blood Cells: The heme group in red blood cells can cause broad-spectrum autofluorescence.

Data Presentation: Spectral Overlap

The significant overlap between AMCA's emission and the emission of common autofluorescent molecules is a primary challenge. The table below summarizes their spectral properties.

Fluorophore / MoleculeExcitation Max (nm)Emission Max (nm)Notes
AMCA ~344~440Blue-emitting dye, subject to high background from tissue.
Collagen ~340-370~390-460A major source of autofluorescence in connective tissue.
NADH (reduced) ~340~460A key metabolic cofactor found in most cells.
Lipofuscin ~345-490~460-670"Wear-and-tear" pigment that accumulates in aged cells.
Elastin ~340-360~400-450Structural protein found in connective tissue.

Troubleshooting Guides

Issue 1: High Background Fluorescence Obscuring AMCA Signal

This is the most common issue when using blue fluorophores for tissue staining. The goal is to either reduce the autofluorescence or increase the specific signal-to-noise ratio.

start High Background with this compound unstained_control Run Unstained Control (Tissue only, no labels) start->unstained_control assess_af Assess Autofluorescence (AF) in Blue Channel unstained_control->assess_af is_af_high Is AF High? assess_af->is_af_high protocol_opt Protocol Optimization is_af_high->protocol_opt Yes chem_quench Chemical Quenching is_af_high->chem_quench Yes alt_fluoro Alternative Fluorophore is_af_high->alt_fluoro Yes, Recommended end_good Problem Solved: Clear Signal is_af_high->end_good No fixation Optimize Fixation (e.g., reduce time, use non-aldehyde fixative) protocol_opt->fixation perfusion Perfuse with PBS (to remove red blood cells) protocol_opt->perfusion quenching_agent Apply Quenching Agent (e.g., Sudan Black B, NaBH4) chem_quench->quenching_agent switch_color Switch to Red/Far-Red dUTP (e.g., CF®594, CF®640R) alt_fluoro->switch_color fixation->end_good perfusion->end_good end_bad Problem Persists: Consider non-fluorescent detection quenching_agent->end_bad switch_color->end_good

Caption: Troubleshooting workflow for high background fluorescence.
  • Confirm Autofluorescence with Controls: Always include an unstained tissue control in your experiment. This sample undergoes the entire process (fixation, permeabilization) but without the addition of this compound or other labels. Observing this slide under the microscope in the blue channel will reveal the baseline level of autofluorescence.

  • Optimize Sample Preparation:

    • Perfusion: If possible, perfuse the animal with phosphate-buffered saline (PBS) before fixation to remove red blood cells, a significant source of autofluorescence.

    • Fixation: Minimize fixation time, as prolonged exposure to aldehydes increases autofluorescence. Consider using a non-aldehyde fixative like chilled methanol or ethanol if compatible with your target.

  • Chemical Quenching:

    • Sodium Borohydride (NaBH₄): This agent can reduce aldehyde-induced autofluorescence. However, its effects can be variable.

    • Sudan Black B: This dye is effective at quenching lipofuscin-related autofluorescence. Note that Sudan Black B can introduce its own fluorescence in the far-red spectrum.

    • Commercial Reagents: Several commercial kits (e.g., TrueVIEW®) are available to quench autofluorescence from various sources.

  • Switch to a Different Fluorophore (Highly Recommended): The most effective strategy is to avoid the blue spectrum altogether. Autofluorescence is significantly lower in the red and far-red regions of the spectrum. Consider using dUTP conjugates with fluorophores like:

    • Green: Fluorescein (FITC), CF®488A

    • Red/Orange: CF®594, Texas Red

    • Far-Red: CF®640R, ATTO™ 647N

Issue 2: Weak or No Specific Signal from this compound

If the background is low but the specific signal is still weak or absent, the problem may lie with the labeling reaction itself.

  • Verify Enzyme Activity with a Positive Control: To ensure the TdT enzyme is active and the labeling reaction is working, include a positive control. Treat a control slide with DNase I before the TdT labeling step. This will create numerous DNA breaks, and the cells on this slide should exhibit very strong staining.

  • Include a Negative Control: Prepare a sample that goes through the entire protocol but where the TdT enzyme is omitted from the reaction mix. This control should show no signal and confirms that the fluorescence is due to the enzymatic incorporation of the labeled dUTP.

  • Optimize Permeabilization: The TdT enzyme is relatively large and requires effective permeabilization to reach the DNA within the nucleus. You may need to optimize the concentration and incubation time of your permeabilization agent (e.g., Triton X-100 or Proteinase K).

  • Check Reagent Concentrations: Ensure that the concentrations of this compound and TdT enzyme are optimal as per the manufacturer's recommendations or published protocols.

Experimental Protocols

Protocol: TUNEL Assay for Detecting Apoptosis in Tissue Sections

This protocol provides a general framework for performing a TUNEL assay on paraffin-embedded tissue sections. It is crucial to optimize steps like permeabilization for your specific tissue type. This protocol is written for a direct fluorescence method and can be adapted for this compound or, preferably, a red/far-red dUTP conjugate.

TUNEL_Workflow cluster_prep Sample Preparation cluster_labeling TUNEL Reaction cluster_final Visualization Deparaffinize 1. Deparaffinize & Rehydrate Antigen_Retrieval 2. Antigen Retrieval (Optional) Deparaffinize->Antigen_Retrieval Permeabilize 3. Permeabilize (Proteinase K) Antigen_Retrieval->Permeabilize Equilibrate 4. Equilibrate Permeabilize->Equilibrate TdT_Reaction 5. TdT Labeling Reaction (TdT Enzyme + Labeled dUTP) Equilibrate->TdT_Reaction Stop_Reaction 6. Stop Reaction TdT_Reaction->Stop_Reaction Counterstain 7. Counterstain (e.g., DAPI) Stop_Reaction->Counterstain Mount 8. Mount Coverslip Counterstain->Mount Image 9. Image with Microscope Mount->Image

Caption: Step-by-step workflow for a TUNEL assay on tissue sections.

Materials:

  • Deparaffinization reagents (Xylene, Ethanol series)

  • Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, pH 6.0)

  • Permeabilization Solution: Proteinase K (20 µg/mL in PBS)

  • Equilibration Buffer (as supplied in a TUNEL kit, or a buffer containing potassium cacodylate and CoCl₂)

  • TdT Reaction Mix:

    • TdT Enzyme

    • Fluorescently labeled dUTP (e.g., this compound)

    • Reaction Buffer

  • Stop/Wash Buffer (e.g., SSC buffer)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (2 x 5 minutes).

    • Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse with distilled water.

  • Antigen Retrieval (Optional but Recommended):

    • Perform heat-induced epitope retrieval by incubating slides in Sodium Citrate Buffer at 95-100°C for 10-20 minutes. This can improve signal.

    • Allow slides to cool to room temperature.

  • Permeabilization:

    • Rinse slides in PBS.

    • Incubate with Proteinase K solution for 10-20 minutes at room temperature. The exact time must be optimized.

    • Rinse slides thoroughly with PBS.

  • Equilibration:

    • (Optional) Incubate the tissue with Equilibration Buffer for 10 minutes at room temperature. This primes the DNA ends for the enzyme.

  • TdT Labeling Reaction:

    • Carefully remove the equilibration buffer.

    • Add the prepared TdT Reaction Mix to the tissue section.

    • Incubate for 60 minutes at 37°C in a humidified chamber to prevent the sample from drying out.

  • Stop Reaction:

    • Add Stop/Wash Buffer and incubate for 10 minutes at room temperature.

    • Rinse the slides 2-3 times with PBS.

  • Counterstaining:

    • Incubate with a nuclear counterstain like DAPI for 5-10 minutes to visualize all cell nuclei.

    • Rinse with PBS.

  • Mounting and Imaging:

    • Carefully mount a coverslip using an antifade mounting medium.

    • Image using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore and counterstain.

References

Technical Support Center: Preventing Aggregation of AMCA-6-dUTP Labeled Probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of aggregation of AMCA-6-dUTP labeled probes. Aggregation of fluorescently labeled probes can lead to significant experimental artifacts, including reduced fluorescence, altered spectral properties, and decreased hybridization efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (Aminomethylcoumarin-6-2'-deoxyuridine-5'-triphosphate) is a blue fluorescently labeled deoxynucleotide. It is enzymatically incorporated into DNA as a substitute for thymidine triphosphate (dTTP). Probes labeled with this compound are commonly used in a variety of molecular biology applications, including:

  • Fluorescence in situ Hybridization (FISH): For visualizing the location of specific DNA sequences on chromosomes.

  • Polymerase Chain Reaction (PCR): For the generation of fluorescently labeled amplicons.

  • Microarrays: For gene expression analysis.

  • Nick Translation: For labeling DNA probes.

Q2: What are the primary causes of fluorescent probe aggregation?

Aggregation of fluorescent probes, including those labeled with this compound, is a common issue that can arise from several factors:

  • High Probe Concentration: Increased concentration promotes intermolecular interactions, leading to aggregation.

  • Hydrophobic Interactions: The aromatic rings of the fluorescent dye can interact with each other, especially in aqueous solutions.

  • Inappropriate Buffer Conditions: pH, ionic strength, and the presence of certain ions can influence probe solubility and stability.

  • Improper Storage: Freeze-thaw cycles and exposure to light can degrade the probe and promote aggregation.[1]

  • Presence of Divalent Cations: Certain divalent cations can promote the aggregation of negatively charged DNA molecules.

Q3: How can I detect if my this compound labeled probes are aggregated?

Several indicators can suggest probe aggregation:

  • Visual Precipitation: The most obvious sign is the presence of visible particles or cloudiness in the probe solution.

  • Reduced Fluorescence Intensity: Aggregation often leads to fluorescence quenching, resulting in a weaker signal than expected.

  • Spectral Shifts: Aggregation can cause changes in the absorption and emission spectra of the fluorophore.

  • Inconsistent Experimental Results: Poor hybridization efficiency, high background, or non-specific signals in applications like FISH or microarrays can be a symptom of probe aggregation.

  • Low Incorporation Efficiency: In labeling reactions like PCR, aggregated dNTPs may not be efficiently incorporated by the polymerase.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to the aggregation of this compound labeled probes.

Issue 1: Low or No Fluorescent Signal

Possible Cause: Aggregation-induced fluorescence quenching.

Troubleshooting StepDetailed Recommendation
1. Check Probe Concentration High concentrations are a primary driver of aggregation. Dilute your stock probe solution and re-measure the fluorescence. For labeling reactions, optimize the ratio of labeled to unlabeled dUTP.
2. Optimize Buffer Conditions The composition of your storage and hybridization buffers is critical. Adjust the pH and ionic strength. Sometimes, a lower salt concentration can reduce aggregation.
3. Add Anti-Aggregation Agents Incorporate additives into your buffers to prevent aggregation (see table below for examples).
4. Check for Photobleaching AMCA, while relatively photostable, can still photobleach. Minimize exposure of your probes to light during storage and experiments.[1]
5. Verify Probe Integrity Run a small aliquot of your labeled probe on a denaturing polyacrylamide gel to check for degradation.

Table 1: Common Anti-Aggregation Additives for Fluorescent Probes

AdditiveRecommended ConcentrationMechanism of Action
Bovine Serum Albumin (BSA) 0.1 - 1 mg/mLBlocks non-specific binding sites and can help to keep probes in solution.
Detergents (e.g., Tween-20, Triton X-100) 0.05 - 0.2% (v/v)Reduce hydrophobic interactions between probe molecules.
Formamide 10 - 50% (v/v) in hybridization buffersLowers the melting temperature of nucleic acid duplexes and can help to keep probes denatured and less prone to aggregation.
Denhardt's Solution 1X - 5XA mixture of Ficoll, polyvinylpyrrolidone, and BSA that blocks non-specific binding and can improve probe solubility.
Salmon Sperm DNA 100 µg/mLActs as a blocking agent to reduce non-specific binding of the probe to other surfaces.
Issue 2: High Background or Non-Specific Staining in FISH

Possible Cause: Aggregated probes sticking non-specifically to the slide or cellular components.

Troubleshooting StepDetailed Recommendation
1. Purify Labeled Probes After the labeling reaction, it is crucial to remove unincorporated this compound and small, aggregated probe fragments. Use a spin column or ethanol precipitation.
2. Optimize Hybridization Temperature A suboptimal hybridization temperature can lead to non-specific binding. Perform a temperature optimization experiment.
3. Increase Stringency of Washes Increase the temperature and/or decrease the salt concentration of your post-hybridization washes to remove non-specifically bound probes.
4. Use Blocking Agents Pre-hybridize your slides with blocking agents like Denhardt's solution and salmon sperm DNA to reduce background.
5. Centrifuge Probe Solution Before applying the probe to the slide, centrifuge it at high speed (e.g., >10,000 x g) for 1-2 minutes to pellet any large aggregates. Use the supernatant for hybridization.

Experimental Protocols

Protocol: PCR Labeling of DNA Probes with this compound

This protocol is for generating a 200-500 bp this compound labeled DNA probe via PCR.

1. Reaction Setup:

ComponentVolume (for 50 µL reaction)Final Concentration
10X PCR Buffer (without MgCl₂)5 µL1X
50 mM MgCl₂1.5 µL1.5 mM
10 mM dATP, dCTP, dGTP mix1 µL200 µM each
10 mM dTTP0.5 µL100 µM
1 mM this compound 1 µL 20 µM
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
DNA Template (10 ng/µL)1 µL10 ng
Taq DNA Polymerase (5 U/µL)0.5 µL2.5 units
Nuclease-free Waterto 50 µL-

2. PCR Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C3 min1
Denaturation95°C30 sec30-35
Annealing55-65°C*30 sec
Extension72°C30-60 sec
Final Extension72°C5 min1
Hold4°C

* Annealing temperature should be optimized for the specific primer pair.

3. Probe Purification:

  • After PCR, purify the labeled probe from unincorporated nucleotides and primers using a PCR purification kit or ethanol precipitation.

4. Quantification and Storage:

  • Measure the concentration of the labeled probe using a spectrophotometer.

  • Store the purified probe at -20°C in a light-proof container. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.[1]

Visualizations

experimental_workflow Workflow for Preventing this compound Probe Aggregation cluster_prep Probe Preparation & Storage cluster_labeling Labeling Reaction (e.g., PCR) cluster_application Application (e.g., FISH) cluster_troubleshooting Troubleshooting storage Store this compound at -20°C, protected from light handling Handle on ice, minimize freeze-thaw cycles storage->handling buffer Use appropriate storage buffer (e.g., TE buffer) handling->buffer ratio Optimize ratio of This compound to dTTP buffer->ratio polymerase Use compatible DNA polymerase (e.g., Taq) ratio->polymerase purify Purify labeled probe (spin column) polymerase->purify hyb_buffer Use hybridization buffer with anti-aggregation agents purify->hyb_buffer centrifuge Centrifuge probe before use hyb_buffer->centrifuge optimize Optimize hybridization and wash conditions centrifuge->optimize low_signal Low Signal optimize->low_signal high_bg High Background optimize->high_bg low_signal->ratio high_bg->purify high_bg->hyb_buffer

Caption: Workflow for preventing this compound probe aggregation.

signaling_pathway Logical Flow for Troubleshooting Low Signal start Low or No Fluorescent Signal check_conc Is the probe concentration too high? start->check_conc dilute Dilute the probe check_conc->dilute Yes check_buffer Are the buffer conditions optimal? check_conc->check_buffer No dilute->check_buffer optimize_buffer Optimize pH and ionic strength check_buffer->optimize_buffer No additives Are anti-aggregation additives being used? check_buffer->additives Yes optimize_buffer->additives add_additives Incorporate additives (e.g., BSA, Tween-20) additives->add_additives No check_storage Has the probe been stored correctly? additives->check_storage Yes add_additives->check_storage new_probe Use a fresh aliquot or new probe check_storage->new_probe No success Signal Improved check_storage->success Yes new_probe->success fail Signal Still Low

Caption: Troubleshooting logic for low fluorescent signal issues.

References

AMCA-6-dUTP compatibility with other fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AM-CA-6-dUTP and its applications in multicolor fluorescence experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of AMCA-6-dUTP in conjunction with other fluorophores.

Spectral Properties of Common Fluorophores

A critical aspect of designing multicolor fluorescence experiments is understanding the spectral properties of the chosen fluorophores to minimize spectral overlap, also known as bleed-through or crosstalk.[1][2] Below is a table summarizing the excitation and emission maxima for this compound and other commonly used fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Color
This compound ~350 ~450 Blue
FITC (Fluorescein)~495~518Green
TRITC (Tetramethylrhodamine)~547~572Yellow
Texas Red~590~615Red
Cy3~550~570Yellow
Cy5~650~670Far-Red
GFP (Green Fluorescent Protein)~488~509Green
RFP (Red Fluorescent Protein)~558~583Red

FAQs: this compound Compatibility and Usage

Q1: What is this compound and what is it used for?

This compound (Aminomethylcoumarin-6-deoxyuridine triphosphate) is a nucleotide analog labeled with the blue fluorescent dye AMCA. It is primarily used for the enzymatic labeling of DNA and cDNA probes for applications such as fluorescence in situ hybridization (FISH).

Q2: Which fluorophores are spectrally compatible with this compound for multicolor experiments?

Due to its excitation in the ultraviolet (UV) range and emission in the blue region of the spectrum, AMCA is well-suited for multicolor applications with minimal spectral overlap with green and longer-wavelength emitting fluorophores.[3] Good candidates for combination with AMCA include:

  • Green Fluorophores: FITC, GFP, Alexa Fluor 488

  • Yellow/Orange Fluorophores: TRITC, Cy3, RFP

  • Red/Far-Red Fluorophores: Texas Red, Cy5, Alexa Fluor 647

Q3: I am observing a signal from my AMCA-labeled probe in the green channel. What is happening and how can I fix it?

This phenomenon is known as spectral bleed-through, where the emission of one fluorophore is detected in the channel intended for another.[1] While AMCA has minimal overlap with green fluorophores, some bleed-through can occur, especially with high expression of the AMCA-labeled target.

Troubleshooting Steps:

  • Sequential Imaging: Acquire images for each channel sequentially rather than simultaneously. This prevents the emission of one dye from being captured while another is being excited.

  • Optimize Filter Sets: Ensure that your excitation and emission filters are well-matched to the spectral profiles of your chosen fluorophores to minimize the detection of off-target emissions.[4]

  • Single-Stain Controls: Prepare control samples stained with only the AMCA-labeled probe and image it in all channels. This will help you determine the degree of bleed-through into the green channel.

  • Linear Unmixing: If your imaging software supports it, you can use linear unmixing to computationally correct for the bleed-through based on the spectral profiles of each fluorophore obtained from your single-stain controls.

Q4: My signal from the this compound labeled probe is weak. How can I improve it?

Weak signals from blue fluorophores like AMCA can be a common issue. Here are several ways to enhance your signal:

  • Increase Probe Concentration: Titrate the concentration of your this compound labeled probe to find the optimal concentration for your experiment.

  • Use an Antifade Reagent: AMCA can be susceptible to photobleaching. Using a commercially available antifade mounting medium can help preserve the fluorescent signal.

  • Optimize Imaging Settings: Increase the exposure time or the gain of your detector. However, be mindful that this can also increase background noise.

  • Choose a More Photostable Dye: If photobleaching is a persistent issue, consider using a more photostable blue fluorophore if your experimental design allows.

  • Signal Amplification: For FISH experiments, consider using a signal amplification system, such as tyramide signal amplification (TSA), to enhance the signal from your probe.

Q5: How can I minimize photobleaching of my AMCA-labeled sample?

Photobleaching is the irreversible photochemical destruction of a fluorophore. To minimize this effect:

  • Reduce Exposure Time and Excitation Intensity: Use the lowest possible laser power and exposure time that still provides a detectable signal.

  • Use Antifade Reagents: As mentioned previously, these reagents are crucial for protecting your fluorophores from photobleaching.

  • Image a Fresh Field of View: For static samples, avoid repeatedly imaging the same area. Move to a new field of view for each image acquisition.

Experimental Protocols

Detailed Protocol for 3-Color Fluorescence In Situ Hybridization (FISH)

This protocol outlines a general procedure for performing a three-color FISH experiment using an this compound labeled probe (blue), a FITC-labeled probe (green), and a Cy3-labeled probe (yellow/orange).

1. Probe Labeling:

  • Label your DNA probes with this compound, FITC-dUTP, and Cy3-dUTP respectively, using a standard nick translation or random priming protocol.

  • Purify the labeled probes to remove unincorporated nucleotides.

2. Sample Preparation:

  • Prepare your cells or tissue sections on microscope slides.

  • Fix the samples with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the samples three times with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the samples three times with 2x SSC.

3. Hybridization:

  • Prepare a hybridization mixture containing the three labeled probes in a suitable hybridization buffer.

  • Denature the probes and the target DNA on the slides by heating at 75-80°C for 5-10 minutes.

  • Apply the hybridization mixture to the slides, cover with a coverslip, and seal to prevent evaporation.

  • Incubate the slides in a humidified chamber at 37°C overnight.

4. Post-Hybridization Washes:

  • Carefully remove the coverslips.

  • Wash the slides in 2x SSC with 50% formamide at 42°C for 15 minutes.

  • Wash the slides in 2x SSC at 42°C for 15 minutes.

  • Wash the slides in 1x SSC at room temperature for 10 minutes.

5. Counterstaining and Mounting:

  • If a nuclear counterstain is desired and is spectrally distinct from the probes (e.g., DAPI is not ideal here as it overlaps with AMCA), apply it at this stage.

  • Mount the slides with an antifade mounting medium.

6. Imaging:

  • Image the slides using a fluorescence microscope equipped with appropriate filter sets for AMCA (UV excitation, blue emission), FITC (blue excitation, green emission), and Cy3 (green excitation, yellow/orange emission).

  • It is highly recommended to acquire images sequentially for each channel to minimize spectral bleed-through.

Detailed Protocol for 3-Color Immunofluorescence

This protocol provides a general workflow for a three-color immunofluorescence experiment using a primary antibody detected with an AMCA-conjugated secondary antibody (blue), and two other primary antibodies from different species detected with FITC-conjugated (green) and TRITC-conjugated (red) secondary antibodies.

1. Cell/Tissue Preparation:

  • Grow cells on coverslips or prepare tissue sections.

  • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes (if targeting intracellular antigens).

  • Wash three times with PBS.

2. Blocking:

  • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

3. Primary Antibody Incubation:

  • Prepare a cocktail of the three primary antibodies (from different host species, e.g., mouse, rabbit, rat) in the blocking buffer.

  • Incubate the samples with the primary antibody cocktail overnight at 4°C in a humidified chamber.

4. Secondary Antibody Incubation:

  • Wash the samples three times with PBS.

  • Prepare a cocktail of the three fluorophore-conjugated secondary antibodies (e.g., Goat anti-Mouse-AMCA, Goat anti-Rabbit-FITC, Goat anti-Rat-TRITC) in the blocking buffer. Ensure the secondary antibodies are highly cross-adsorbed to prevent cross-reactivity.

  • Incubate the samples with the secondary antibody cocktail for 1 hour at room temperature in the dark.

5. Washing and Mounting:

  • Wash the samples three times with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

6. Imaging:

  • Visualize the staining using a fluorescence microscope with the appropriate filter sets for AMCA, FITC, and TRITC.

  • Acquire images sequentially for each channel to avoid spectral bleed-through.

Visualizing Experimental Concepts

To aid in the understanding of the experimental design and potential issues, the following diagrams have been generated.

Spectral_Overlap cluster_AMCA AMCA Channel cluster_FITC FITC Channel AMCA_Exc UV Excitation (~350 nm) AMCA_Em Blue Emission (~450 nm) AMCA_Exc->AMCA_Em Stokes Shift FITC_Exc Blue Excitation (~495 nm) AMCA_Em->FITC_Exc Potential Bleed-through FITC_Em Green Emission (~518 nm) FITC_Exc->FITC_Em Stokes Shift

Caption: Spectral overlap between AMCA and FITC channels.

Experimental_Workflow cluster_Prep Sample Preparation cluster_Staining Staining cluster_Imaging Imaging Fixation Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody (AMCA, FITC, TRITC) Primary_Ab->Secondary_Ab Mounting Mounting with Antifade Secondary_Ab->Mounting Sequential_Acquisition Sequential Image Acquisition Mounting->Sequential_Acquisition

Caption: Workflow for a 3-color immunofluorescence experiment.

References

AMCA-6-dUTP degradation and shelf-life issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and shelf-life of AMCA-6-dUTP.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound to ensure its stability?

A1: Proper storage is critical to maintaining the integrity and performance of this compound. It is essential to adhere to the following storage guidelines:

  • Long-term Storage: For long-term stability, this compound should be stored at -20°C.

  • Working Aliquots: To minimize the impact of repeated freeze-thaw cycles, it is advisable to prepare small, single-use aliquots. Frequent freeze-thaw cycles can lead to the hydrolysis of the phosphate groups, reducing the concentration of active dNTPs.[1]

  • Protection from Light: this compound is light-sensitive. It is imperative to store it in a dark container or wrapped in foil to prevent photobleaching of the AMCA fluorophore.[2][3]

Q2: What is the expected shelf-life of this compound?

A2: The shelf-life of this compound is dependent on its form and storage conditions. The following table summarizes the typical shelf-life information provided by manufacturers:

Form of this compoundStorage TemperatureExpected Shelf-Life
Lyophilized Powder-20°CUp to 3 years
Solution in Buffer-20°CAt least 12 months
Diluted Working Solution-20°CUp to 1 week

Q3: How does pH affect the stability and fluorescence of this compound?

A3: The stability of the dUTP component and the fluorescence of the AMCA moiety are both influenced by pH.

  • dUTP Stability: dNTP solutions are most stable at a slightly alkaline pH, typically around 7.5 to 8.5. Acidic conditions can lead to the hydrolysis of the triphosphate chain.

  • AMCA Fluorescence: The AMCA fluorophore exhibits pH-independent fluorescence in the range of pH 4 to 10. However, extreme pH values outside of this range can affect the fluorescence intensity.

Q4: Is this compound sensitive to light exposure?

A4: Yes, this compound is sensitive to light. The aminocoumarin dye can undergo photobleaching upon prolonged exposure to light, leading to a decrease in fluorescence signal.[2][3] It is crucial to minimize light exposure during all handling and experimental procedures.

Troubleshooting Guides

This section addresses common issues encountered during experiments using this compound.

Issue 1: Low or No Fluorescence Signal in Labeling Reactions (e.g., PCR, Nick Translation)

Possible Causes and Solutions:

CauseRecommended Action
Degradation of this compound Verify the age and storage conditions of your this compound stock. If it is old or has been subjected to multiple freeze-thaw cycles, it may be degraded. Consider using a fresh aliquot or a new batch. Perform a quality control check as described in the "Experimental Protocols" section.
Photobleaching Minimize light exposure during all steps of the experiment. Use opaque tubes and work in a dimly lit environment.
Incorrect dNTP Ratio Optimize the ratio of this compound to the corresponding natural dNTP (dTTP) in your reaction. A high concentration of the fluorescent dNTP can inhibit some DNA polymerases.
Suboptimal Enzyme Activity Ensure that the DNA polymerase or other enzymes used are active and compatible with the incorporation of modified nucleotides. Some polymerases have lower efficiency for incorporating bulky fluorescent dNTPs.
Incorrect Filter Sets Confirm that the excitation and emission filters on your imaging system are appropriate for the AMCA dye (Excitation max ~350 nm, Emission max ~450 nm).
Issue 2: High Background Fluorescence

Possible Causes and Solutions:

CauseRecommended Action
Unincorporated this compound Purify the labeled probe to remove unincorporated fluorescent nucleotides. This can be achieved using spin columns, ethanol precipitation, or gel filtration.
Probe Concentration Too High Titrate the concentration of the labeled probe to find the optimal balance between signal and background.
Non-specific Probe Binding Optimize hybridization and washing conditions (e.g., temperature, salt concentration) to increase stringency and reduce non-specific binding.

Experimental Protocols

Protocol 1: Quality Control of this compound by PCR and Gel Electrophoresis

This protocol allows for a functional assessment of the quality of this compound by verifying its incorporation into a PCR product.

Materials:

  • This compound solution (1 mM)

  • Standard dNTP mix (10 mM each)

  • Forward and reverse primers for a known target

  • DNA template

  • Taq DNA polymerase and reaction buffer

  • Thermocycler

  • Agarose gel and electrophoresis system

  • UV transilluminator or gel imaging system with appropriate filters for AMCA

Procedure:

  • Set up two PCR reactions:

    • Test Reaction: Include this compound in the dNTP mix. A common starting point is a 1:3 ratio of this compound to dTTP.

    • Control Reaction: Use only the standard dNTP mix.

  • Perform PCR using standard cycling conditions for your target.

  • Run the PCR products on an agarose gel.

  • Visualize the gel:

    • First, visualize the gel using a UV transilluminator or a gel imager with an excitation wavelength around 350 nm and an emission filter around 450 nm to detect the fluorescence of the incorporated this compound. A band should be visible in the lane with the test reaction.

    • After imaging the fluorescence, stain the gel with a standard DNA stain (e.g., ethidium bromide or SYBR Green) and image again to visualize the DNA from both the test and control reactions.

  • Analyze the results: The presence of a fluorescent band in the test reaction lane confirms that the this compound is being successfully incorporated by the polymerase. The intensity of the fluorescent band can give a qualitative measure of the incorporation efficiency.

Visualizations

degradation_pathway cluster_storage Storage and Handling cluster_degradation Degradation Pathways cluster_products Degradation Products AMCA_dUTP_stock This compound (Lyophilized or Solution) Working_Aliquot Working Aliquot AMCA_dUTP_stock->Working_Aliquot Aliquot to avoid freeze-thaw cycles Hydrolysis Hydrolysis (Acidic pH, Freeze-Thaw) Working_Aliquot->Hydrolysis Photobleaching Photobleaching (Light Exposure) Working_Aliquot->Photobleaching Enzymatic_Degradation Enzymatic Degradation (Nuclease Contamination) Working_Aliquot->Enzymatic_Degradation AMCA_dUDP AMCA-6-dUDP/dUMP Hydrolysis->AMCA_dUDP Bleached_AMCA Non-fluorescent AMCA moiety Photobleaching->Bleached_AMCA Degraded_Nucleotide Degraded Nucleotide Enzymatic_Degradation->Degraded_Nucleotide troubleshooting_workflow Start Low/No Fluorescence Signal Check_Storage Check this compound storage and age Start->Check_Storage QC_Protocol Perform QC Protocol 1 Check_Storage->QC_Protocol Improper Check_Light Review light exposure during experiment Check_Storage->Check_Light Proper New_Reagent Use fresh this compound QC_Protocol->New_Reagent Optimize_Ratio Optimize dNTP ratio Check_Light->Optimize_Ratio Minimal Modify_Protocol Modify experimental protocol Check_Light->Modify_Protocol Excessive Check_Enzyme Verify enzyme activity and compatibility Optimize_Ratio->Check_Enzyme Check_Filters Confirm correct microscope filters Check_Enzyme->Check_Filters Consult_Expert Consult technical support Check_Filters->Consult_Expert All OK

References

Validation & Comparative

AMCA-6-dUTP vs. Biotin-dUTP: A Comparative Guide for DNA Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of labeling method for DNA probes is a critical decision that impacts experimental outcomes. This guide provides an objective comparison of two common deoxyuridine triphosphate (dUTP) analogs used for non-radioactive DNA labeling: AMCA-6-dUTP and Biotin-dUTP. We will delve into their performance characteristics, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.

Executive Summary

This compound offers a direct fluorescence detection method, simplifying experimental workflows. In contrast, Biotin-dUTP relies on an indirect detection approach, typically involving a streptavidin conjugate, which allows for significant signal amplification. The choice between these two labeling reagents hinges on the specific requirements of the application, such as the need for rapid results, high sensitivity, or the potential for signal amplification.

Performance Comparison

The following tables summarize the key quantitative and qualitative differences between this compound and Biotin-dUTP.

FeatureThis compoundBiotin-dUTP
Labeling Method Direct (Covalent incorporation of a fluorescent molecule)Indirect (Incorporation of biotin, followed by detection with a labeled streptavidin)
Detection Method Direct fluorescenceIndirect, requires secondary detection with streptavidin conjugated to a fluorophore, enzyme (e.g., HRP, AP), or other reporters.[1]
Workflow Complexity Simpler, fewer stepsMore complex, involves additional incubation and wash steps for secondary detection.[1]
Signal Amplification NoneSignificant signal amplification is possible, especially with methods like Tyramide Signal Amplification (TSA).[1][2]
Steric Hindrance Lower potential due to the smaller size of the AMCA molecule.Higher potential due to the bulkier biotin molecule, which can sometimes affect DNA polymerase incorporation efficiency. Some polymerases may preferentially incorporate unlabeled nucleotides.[3]
Photostability Moderate; susceptible to photobleaching and requires protection from light.Photostability depends on the chosen fluorophore for the streptavidin conjugate. Alexa Fluor dyes, for example, are known for their high photostability.
Flexibility in Detection Limited to the fluorescence properties of AMCA.High flexibility; a wide range of streptavidin conjugates with different fluorophores (e.g., FITC, Alexa Fluor dyes) or enzymes (for colorimetric or chemiluminescent detection) are available.

Table 1: Qualitative Comparison of this compound and Biotin-dUTP.

ParameterThis compoundBiotin-dUTP with Streptavidin-Alexa Fluor 488
Excitation Wavelength (max) ~350 nm~495 nm
Emission Wavelength (max) ~450 nm~519 nm
Relative Brightness ModerateHigh (Alexa Fluor 488 is significantly brighter than fluorescein).
Photostability Lower (more prone to photobleaching).Higher (Alexa Fluor 488 is significantly more photostable than fluorescein).

Table 2: Spectroscopic and Performance Data Comparison.

Experimental Workflows and Signaling Pathways

The choice between this compound and Biotin-dUTP fundamentally alters the experimental workflow for DNA labeling and detection.

This compound: Direct Detection Workflow

The workflow for this compound is straightforward, involving the enzymatic incorporation of the fluorescently labeled nucleotide followed by direct visualization.

AMCA_Workflow cluster_labeling Enzymatic Labeling cluster_detection Detection DNA DNA Template Labeled_DNA AMCA-labeled DNA DNA->Labeled_DNA dNTPs dNTPs + this compound dNTPs->Labeled_DNA Polymerase DNA Polymerase Polymerase->Labeled_DNA Microscope Fluorescence Microscope Labeled_DNA->Microscope Signal Blue Fluorescent Signal Microscope->Signal

Caption: Workflow for direct DNA labeling and detection using this compound.

Biotin-dUTP: Indirect Detection Workflow

The workflow for Biotin-dUTP involves a multi-step process, including the initial labeling, followed by incubation with a streptavidin conjugate for signal detection. This indirect method allows for signal amplification.

Biotin_Workflow cluster_labeling Enzymatic Labeling cluster_detection Indirect Detection DNA DNA Template Biotin_DNA Biotinylated DNA DNA->Biotin_DNA dNTPs dNTPs + Biotin-dUTP dNTPs->Biotin_DNA Polymerase DNA Polymerase Polymerase->Biotin_DNA Detected_Complex Detected DNA Complex Biotin_DNA->Detected_Complex Streptavidin Streptavidin-Fluorophore (e.g., Alexa Fluor 488) Streptavidin->Detected_Complex Microscope Fluorescence Microscope Detected_Complex->Microscope Signal Green Fluorescent Signal Microscope->Signal

Caption: Workflow for indirect DNA labeling and detection using Biotin-dUTP.

Key Experimental Protocols

Below are representative protocols for DNA labeling using PCR and for detecting apoptosis via the TUNEL assay with both this compound and Biotin-dUTP.

Protocol 1: PCR-based DNA Probe Labeling

Objective: To generate a labeled DNA probe for use in applications such as Fluorescence In Situ Hybridization (FISH).

Materials:

  • DNA template

  • Forward and reverse primers

  • Taq DNA polymerase and reaction buffer

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • This compound or Biotin-16-dUTP

  • Nuclease-free water

Procedure:

  • Prepare the PCR Reaction Mix:

    • For a 50 µL reaction, combine the following in a PCR tube:

      • 5 µL 10x PCR Buffer

      • 1 µL 10 mM dNTP mix (without dTTP)

      • 1 µL 10 mM dGTP

      • 1 µL 10 mM dCTP

      • 0.5 µL 10 mM dTTP

      • 3.5 µL 1 mM this compound or 1.75 µL 1 mM Biotin-16-dUTP and 1.75 µL 1mM dTTP

      • 1 µL 10 µM Forward Primer

      • 1 µL 10 µM Reverse Primer

      • 1 µL DNA Template (10-100 ng)

      • 0.5 µL Taq DNA Polymerase (5 U/µL)

      • Nuclease-free water to 50 µL

  • Perform PCR Amplification:

    • Use a standard thermal cycling program, for example:

      • Initial Denaturation: 95°C for 3 minutes

      • 30-35 Cycles:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-65°C for 30 seconds (primer-dependent)

        • Extension: 72°C for 1 minute/kb

      • Final Extension: 72°C for 5 minutes

  • Purify the Labeled Probe:

    • Purify the PCR product using a PCR purification kit or ethanol precipitation to remove unincorporated nucleotides.

  • Verify Labeling (Optional):

    • For this compound, labeling can be confirmed by running a small aliquot on an agarose gel and visualizing the fluorescence under UV light.

    • For Biotin-dUTP, a dot blot followed by streptavidin-HRP detection can be used to confirm incorporation.

Protocol 2: TUNEL Assay for Apoptosis Detection

Objective: To detect DNA fragmentation in apoptotic cells.

Materials:

  • Fixed and permeabilized cells or tissue sections

  • Terminal deoxynucleotidyl transferase (TdT) and reaction buffer

  • This compound or Biotin-16-dUTP

  • Streptavidin-Alexa Fluor 488 (for Biotin-dUTP detection)

  • Wash buffers (e.g., PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Sample Preparation:

    • Fix cells or tissue sections with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100 in PBS.

  • TdT Labeling Reaction:

    • Prepare the TdT reaction mix according to the manufacturer's instructions. For a typical reaction, combine:

      • TdT Reaction Buffer

      • TdT Enzyme

      • This compound or Biotin-16-dUTP

    • Incubate the samples with the TdT reaction mix in a humidified chamber at 37°C for 1 hour.

  • Stop Reaction:

    • Stop the reaction by washing the samples with a stop/wash buffer or PBS.

  • Detection (for Biotin-dUTP only):

    • Incubate the samples with Streptavidin-Alexa Fluor 488 (or another desired conjugate) diluted in a blocking buffer for 30-60 minutes at room temperature in the dark.

    • Wash the samples thoroughly with PBS to remove unbound streptavidin.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the samples with an anti-fade mounting medium.

  • Imaging:

    • Visualize the samples using a fluorescence microscope with the appropriate filter sets for AMCA (blue fluorescence) or the chosen fluorophore for biotin detection (e.g., green fluorescence for Alexa Fluor 488) and DAPI (blue/violet fluorescence).

Conclusion

Both this compound and Biotin-dUTP are valuable tools for non-radioactive DNA labeling.

  • This compound is the preferred choice for applications requiring a simple and rapid workflow with direct detection. Its primary limitation is the lack of signal amplification and moderate photostability.

  • Biotin-dUTP excels in applications demanding high sensitivity due to the potential for significant signal amplification. The indirect detection method also offers greater flexibility in the choice of the final detection signal (colorimetric, chemiluminescent, or a wide array of fluorescent colors). However, this comes at the cost of a more complex and time-consuming protocol and the potential for steric hindrance to affect labeling efficiency.

The selection between these two labeling strategies should be guided by the specific experimental goals, the abundance of the target DNA sequence, and the instrumentation available. For abundant targets where a quick result is desired, this compound is a strong candidate. For detecting low-abundance targets or when maximizing the signal-to-noise ratio is critical, the signal amplification capabilities of the Biotin-dUTP system are highly advantageous.

References

Choosing the Right Label for In Situ Hybridization: A Comparison of AMCA-6-dUTP and Digoxigenin-dUTP

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in in situ hybridization (ISH), the choice of nucleotide label is a critical determinant of experimental success, influencing sensitivity, specificity, and workflow complexity. This guide provides a detailed comparison of two common labeling agents: AMCA-6-dUTP, a fluorescently labeled nucleotide for direct detection, and Digoxigenin-dUTP (DIG-dUTP), a hapten-labeled nucleotide for indirect detection. This objective overview, supported by experimental considerations, will assist researchers, scientists, and drug development professionals in selecting the optimal labeling strategy for their specific needs.

At a Glance: Key Differences

FeatureThis compoundDigoxigenin-dUTP
Detection Method Direct FluorescenceIndirect (Antibody-based)
Workflow Complexity Simpler, fewer stepsMore complex, multiple incubation and wash steps
Signal Amplification None (inherent to fluorophore)Enzymatic (e.g., AP, HRP) or fluorophore-conjugated antibodies
Potential for Background Autofluorescence from tissue in the blue channelEndogenous enzyme activity or non-specific antibody binding
Photostability Prone to photobleachingSignal is generally stable (chromogenic) or depends on the secondary fluorophore
Multiplexing Capability Possible with other spectrally distinct fluorophoresWell-established for multi-color detection with different haptens

Performance Characteristics and Considerations

The decision between a directly labeled fluorescent probe like this compound and an indirectly detected hapten-labeled probe such as Digoxigenin-dUTP hinges on the specific requirements of the experiment, including the abundance of the target nucleic acid, the inherent properties of the tissue sample, and the available imaging equipment.

This compound: The Direct Approach

AMCA (Aminomethylcoumarin) is a blue fluorescent dye. This compound is a deoxyuridine triphosphate analog that can be enzymatically incorporated into a DNA probe. The key advantage of this method is its simplicity; once the probe is hybridized to the target sequence, it can be visualized directly via fluorescence microscopy.

  • Workflow Efficiency: The direct detection method significantly shortens the experimental timeline by eliminating the need for secondary antibody incubations and subsequent wash steps.[1]

  • Potential for Lower Background: By avoiding the use of antibodies and enzymatic reactions, direct detection can circumvent issues related to non-specific antibody binding or endogenous enzyme activity.[1]

  • Challenges of Blue Fluorescence: AMCA's emission is in the blue region of the spectrum (excitation ~350 nm, emission ~450 nm), which can be problematic due to higher levels of autofluorescence in many biological tissues.[2] This can lead to a reduced signal-to-noise ratio, making it challenging to detect low-abundance targets.

  • Photostability: Coumarin dyes like AMCA are known to be susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.[3][4] This can be a limiting factor for experiments requiring prolonged imaging sessions or quantitative analysis.

Digoxigenin-dUTP: The Power of Indirect Detection

Digoxigenin is a steroid hapten found exclusively in Digitalis plants, making it an ideal label for ISH as it is not endogenous to most animal tissues, resulting in low background. Probes are labeled with DIG-dUTP and then detected using an anti-digoxigenin antibody conjugated to an enzyme (e.g., alkaline phosphatase [AP] or horseradish peroxidase [HRP]) or a fluorophore.

  • Signal Amplification: The primary advantage of the indirect method is the potential for significant signal amplification. When using an enzyme-conjugated antibody, each enzyme molecule can convert multiple substrate molecules into a detectable signal (either a colored precipitate or a fluorescent product), thereby enhancing the sensitivity of the assay. This makes DIG-dUTP particularly well-suited for detecting low-copy nucleic acid sequences.

  • Versatility in Detection: The detection system for DIG-labeled probes is highly versatile. Researchers can choose between chromogenic detection, which produces a stable, colored precipitate visible under a bright-field microscope, or fluorescent detection using a fluorophore-conjugated secondary antibody.

  • Established Protocols and Multiplexing: DIG-dUTP has a long history of use in ISH, and as a result, protocols are well-established and extensively troubleshooted. It is also a cornerstone of many multiplexing strategies, where different haptens (e.g., DIG, biotin, fluorescein) are used to label different probes, which are then detected with distinct antibodies and fluorophores.

  • Workflow Complexity: The multi-layered nature of indirect detection, involving blocking steps, primary and secondary antibody incubations, and multiple washes, adds complexity and length to the experimental protocol.

Experimental Protocols

Below are generalized protocols for probe labeling and detection using this compound and Digoxigenin-dUTP.

Probe Labeling (Common for Both)

DNA probes can be labeled with either this compound or Digoxigenin-dUTP using standard enzymatic methods such as PCR, nick translation, or random priming. The ratio of labeled dUTP to unlabeled dTTP needs to be optimized for efficient incorporation and subsequent detection. For example, a recommended starting ratio for PCR labeling with this compound is 20-30% this compound to 80-70% dTTP. For DIG-11-dUTP in a random primed labeling reaction, a ratio of 35% DIG-11-dUTP to 65% dTTP is often used.

In Situ Hybridization Workflow: this compound (Direct Detection)

AMCA_ISH_Workflow cluster_prehybridization Pre-hybridization cluster_hybridization Hybridization cluster_posthybridization Post-hybridization & Detection tissue_prep Tissue Preparation & Permeabilization probe_application Apply AMCA-labeled Probe tissue_prep->probe_application hybridization Hybridize (e.g., overnight) probe_application->hybridization post_washes Post-hybridization Washes hybridization->post_washes mounting Mount with Antifade Medium post_washes->mounting imaging Fluorescence Microscopy (UV excitation) mounting->imaging

This compound ISH Workflow
  • Tissue Preparation and Pre-hybridization: Prepare and permeabilize tissue sections as per standard protocols to ensure probe accessibility.

  • Hybridization: Apply the this compound labeled probe to the tissue section and incubate overnight in a humidified chamber at the appropriate temperature to allow for hybridization.

  • Post-hybridization Washes: Perform a series of stringent washes to remove the unbound probe.

  • Mounting and Visualization: Mount the slides with an antifade mounting medium, preferably one that does not absorb UV light. Visualize the signal using a fluorescence microscope equipped with a UV filter set (e.g., ~350 nm excitation and ~450 nm emission).

In Situ Hybridization Workflow: Digoxigenin-dUTP (Indirect Detection)

DIG_ISH_Workflow cluster_prehybridization Pre-hybridization cluster_hybridization Hybridization cluster_posthybridization Post-hybridization & Detection tissue_prep Tissue Preparation & Permeabilization probe_application Apply DIG-labeled Probe tissue_prep->probe_application hybridization Hybridize (e.g., overnight) probe_application->hybridization post_washes Post-hybridization Washes hybridization->post_washes blocking Blocking Step post_washes->blocking primary_ab Incubate with Anti-DIG Antibody (e.g., Anti-DIG-AP) blocking->primary_ab ab_washes Wash primary_ab->ab_washes detection Add Substrate (e.g., NBT/BCIP) ab_washes->detection stop_reaction Stop Reaction & Mount detection->stop_reaction imaging Bright-field Microscopy stop_reaction->imaging

Digoxigenin-dUTP ISH Workflow
  • Tissue Preparation and Pre-hybridization: Prepare and permeabilize tissue sections according to standard protocols.

  • Hybridization: Apply the DIG-dUTP labeled probe and incubate overnight.

  • Post-hybridization Washes: Perform stringent washes to remove the unbound probe.

  • Blocking: Incubate the sections in a blocking solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) or a fluorophore.

  • Washes: Wash to remove unbound primary antibody.

  • Detection (for enzymatic detection): Add the appropriate substrate (e.g., NBT/BCIP for alkaline phosphatase) and incubate until the desired signal intensity is reached.

  • Stop Reaction and Mounting: Stop the color development reaction and mount the slides.

  • Visualization: Image the results using a bright-field microscope for chromogenic detection or a fluorescence microscope for fluorescent detection.

Conclusion: Making an Informed Decision

The choice between this compound and Digoxigenin-dUTP for in situ hybridization is a trade-off between simplicity and sensitivity.

Choose this compound if:

  • Your target nucleic acid is highly abundant.

  • You need a rapid and straightforward protocol.

  • Your tissue has low autofluorescence in the blue channel.

  • You are performing multiplexing with other directly labeled probes in different colors.

Choose Digoxigenin-dUTP if:

  • Your target nucleic acid is of low abundance and requires signal amplification.

  • You require high sensitivity and specificity.

  • You are working with tissues that have high autofluorescence, and chromogenic detection is a better option.

  • You are using established, well-validated protocols for multiplexing with other hapten-labeled probes.

Ultimately, the optimal choice will depend on a careful consideration of the experimental goals, the nature of the biological sample, and the available resources. For critical applications, a pilot experiment comparing both methods may be warranted to determine the most effective approach for your specific research needs.

References

A Comparative Guide to AMCA-6-dUTP and Other Fluorescent dUTPs for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of molecular biology, the precise detection and visualization of DNA are paramount. Fluorescently labeled deoxynucleoside triphosphates (dNTPs) are indispensable tools for achieving this, enabling a wide array of applications from DNA sequencing to cellular imaging. Among the choices available, AMCA-6-dUTP, a blue fluorescent dye, offers a distinct spectral profile. This guide provides an objective comparison of this compound with other commonly used fluorescent dUTPs, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.

Quantitative Comparison of Fluorescent dUTPs

The selection of a fluorescent dUTP is often dictated by its spectral properties, brightness, and compatibility with existing instrumentation and experimental workflows. The following table summarizes the key quantitative data for this compound and its common alternatives.

PropertyThis compoundFluorescein-12-dUTPRhodamine-12-dUTPCy3-dUTPCy5-dUTP
Excitation Max (nm) ~350~492~505~550~649
Emission Max (nm) ~450~517~530~570~670
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~19,000~83,000~85,000~150,000~250,000
Quantum Yield (Φ) ~0.49 (for AMCA-DNA)[1]ModerateHighHighHigh
Color BlueGreenOrange-RedOrange-RedFar-Red
Photostability ModerateModerateHighHighModerate to Low[2]

Note: The quantum yield and photostability can be influenced by the local environment, including the DNA sequence and buffer conditions. The quantum yield for this compound is reported for AMCA conjugated to DNA.

Performance in Key Applications

The practical utility of a fluorescent dUTP is best assessed by its performance in common molecular biology techniques.

Fluorescence In Situ Hybridization (FISH): In FISH applications, the brightness and photostability of the fluorophore are critical for signal detection. While this compound provides a unique blue signal, which can be advantageous in multicolor experiments, dyes like Cy3 and Rhodamine often provide higher sensitivity due to their superior brightness and photostability.[2][3] For instance, a qualitative comparison of various alkynyl dUTPs conjugated to different fluorochromes for FISH revealed that the cyanine dye Cy3 provided the highest sensitivity.[3]

Polymerase Chain Reaction (PCR): The efficiency of incorporation by DNA polymerases is a key factor in PCR-based labeling. While most common DNA polymerases can incorporate a range of modified dUTPs, the efficiency can vary. It is often necessary to optimize the ratio of the fluorescently labeled dUTP to its unlabeled counterpart (dTTP) to achieve a balance between labeling efficiency and PCR product yield. For some polymerases, bulky dyes may cause steric hindrance, reducing incorporation efficiency.

DNA Sequencing: In automated DNA sequencing, a set of four different fluorescent dyes is typically used to label the four ddNTPs. While not a direct comparison with dUTPs, the principles of spectral separation and brightness are crucial. The distinct emission spectrum of AMCA can be valuable in developing custom multicolor imaging setups.

Experimental Protocols

Detailed methodologies are essential for the successful application of fluorescent dUTPs. Below are generalized protocols for enzymatic DNA labeling, which should be optimized for specific experimental conditions.

Protocol 1: PCR-Based DNA Probe Labeling

This protocol describes the generation of fluorescently labeled DNA probes using PCR.

Materials:

  • DNA template

  • Forward and reverse primers

  • dNTP mix (dATP, dCTP, dGTP)

  • Unlabeled dTTP

  • Fluorescent dUTP (e.g., this compound)

  • Taq DNA polymerase and reaction buffer

  • Nuclease-free water

Procedure:

  • Set up the PCR reaction on ice. A typical 50 µL reaction would include:

    • 10x PCR Buffer: 5 µL

    • dNTP mix (10 mM each of dATP, dCTP, dGTP): 1 µL

    • dTTP (10 mM): 0.5 µL

    • Fluorescent dUTP (1 mM): 1-5 µL (optimize ratio)

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • DNA Template (10-100 ng): 1 µL

    • Taq DNA Polymerase (5 U/µL): 0.5 µL

    • Nuclease-free water: to 50 µL

  • Gently mix the components and briefly centrifuge.

  • Perform PCR using an appropriate cycling program. A typical program includes an initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Analyze the labeled PCR product by agarose gel electrophoresis. Visualize the fluorescent signal using a suitable imaging system before staining with a nucleic acid stain like ethidium bromide.

  • Purify the labeled probe to remove unincorporated nucleotides using a PCR purification kit.

Optimization Note: The optimal ratio of fluorescent dUTP to dTTP can vary depending on the dye and the polymerase used. It is recommended to start with a ratio of 1:2 to 1:5 (fluorescent dUTP:dTTP) and optimize as needed.

Workflow for PCR-Based DNA Probe Labeling

PCR_Labeling cluster_0 Reaction Setup cluster_1 Thermal Cycling cluster_2 Analysis & Purification Mix Prepare PCR Mix (Buffer, dNTPs, Primers, Template, Polymerase) Add_dUTP Add Fluorescent dUTP and dTTP Mix->Add_dUTP Combine Reagents PCR Perform PCR Amplification Add_dUTP->PCR Run Protocol Gel Agarose Gel Electrophoresis PCR->Gel Analyze Product Visualize Visualize Fluorescence Gel->Visualize Image Gel Purify Purify Labeled Probe Visualize->Purify Proceed if successful

Caption: Workflow for PCR-based fluorescent DNA probe labeling.

Protocol 2: Nick Translation-Based DNA Labeling

This protocol is suitable for labeling double-stranded DNA probes.

Materials:

  • dsDNA template (1 µg)

  • 10x Nick Translation Buffer

  • dNTP mix (dATP, dCTP, dGTP)

  • Unlabeled dTTP

  • Fluorescent dUTP (e.g., this compound)

  • DNase I

  • DNA Polymerase I

  • Nuclease-free water

Procedure:

  • In a microcentrifuge tube on ice, combine:

    • dsDNA template: 1 µg

    • 10x Nick Translation Buffer: 5 µL

    • dNTP mix (0.5 mM each of dATP, dCTP, dGTP): 1 µL

    • dTTP (0.5 mM): 0.5 µL

    • Fluorescent dUTP (0.5 mM): 1-5 µL (optimize ratio)

    • DNase I (diluted): 1 µL

    • DNA Polymerase I (10 U/µL): 1 µL

    • Nuclease-free water: to 50 µL

  • Mix gently and incubate at 15°C for 1-2 hours.

  • Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Purify the labeled probe using a spin column to remove unincorporated nucleotides.

Logical Flow of Nick Translation Labeling

Nick_Translation Start Start with dsDNA DNaseI DNase I creates nicks Start->DNaseI PolymeraseI DNA Polymerase I binds to nicks DNaseI->PolymeraseI Exonuclease 5'->3' Exonuclease activity removes existing nucleotides PolymeraseI->Exonuclease Polymerase_act 5'->3' Polymerase activity incorporates new nucleotides, including fluorescent dUTPs Exonuclease->Polymerase_act Labeled_DNA Result: Fluorescently labeled dsDNA Polymerase_act->Labeled_DNA

Caption: The enzymatic steps of nick translation for DNA labeling.

Protocol 3: Fluorescence In Situ Hybridization (FISH)

This is a generalized protocol for using a fluorescently labeled probe for FISH on chromosome preparations.

Materials:

  • Slides with chromosome preparations

  • Labeled DNA probe

  • Hybridization mix (e.g., 50% formamide, 10% dextran sulfate in 2x SSC)

  • Wash buffers (e.g., formamide/SSC washes)

  • DAPI counterstain

  • Antifade mounting medium

Procedure:

  • Probe Preparation: Denature the labeled probe in the hybridization mix at 70-80°C for 5-10 minutes, then immediately place on ice.

  • Slide Preparation: Denature the chromosomal DNA on the slide by incubating in a 70% formamide/2x SSC solution at 70°C for 2 minutes, followed by dehydration in an ethanol series.

  • Hybridization: Apply the denatured probe to the slide, cover with a coverslip, and seal. Incubate in a humidified chamber at 37°C overnight.

  • Washing: Remove the coverslip and wash the slides in a series of stringent wash buffers to remove the non-specifically bound probe. Typically, this involves washes with formamide/SSC solutions at elevated temperatures.

  • Counterstaining: Stain the chromosomes with DAPI.

  • Mounting and Visualization: Mount the slide with an antifade medium and visualize using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

FISH Experimental Workflow

FISH_Workflow Start Prepare Labeled Probe and Chromosome Slides Denaturation Denature Probe and Target DNA Start->Denaturation Hybridization Hybridize Probe to Target DNA Denaturation->Hybridization Washing Stringent Washes to Remove Unbound Probe Hybridization->Washing Counterstain Counterstain with DAPI Washing->Counterstain Mount Mount with Antifade Counterstain->Mount Visualize Visualize with Fluorescence Microscope Mount->Visualize

Caption: A streamlined workflow for Fluorescence In Situ Hybridization.

Troubleshooting

Common issues in fluorescent labeling experiments include low signal intensity, high background, and non-specific signals.

ProblemPossible CauseSuggested Solution
Low/No Fluorescent Signal - Inefficient incorporation of fluorescent dUTP. - Photobleaching of the fluorophore. - Incorrect filter set on the microscope.- Optimize the ratio of fluorescent dUTP to dTTP. - Use a different DNA polymerase that is more efficient with modified nucleotides. - Use fresh reagents and protect from light. - Use an antifade mounting medium. - Verify the excitation and emission spectra of the dye and use the correct filters.
High Background - Incomplete removal of unincorporated fluorescent dUTPs. - Non-specific binding of the probe. - Autofluorescence of the sample.- Ensure thorough purification of the labeled probe. - Increase the stringency of the post-hybridization washes in FISH. - Include blocking agents in the hybridization buffer. - Use a different fluorophore with a distinct spectrum from the sample's autofluorescence.
Altered DNA Migration in Gel - The attached fluorophore can alter the size and charge of the DNA fragment.- This is a known phenomenon. Run an unlabeled control alongside the labeled product to accurately assess the size of the unlabeled DNA.

Conclusion

The choice of a fluorescent dUTP is a critical decision that depends on the specific requirements of the experiment. This compound, with its blue fluorescence, provides a valuable option for multicolor imaging and experiments where spectral separation from green and red fluorophores is necessary. However, for applications demanding the highest sensitivity and photostability, other dyes such as Cy3 and certain rhodamine derivatives may offer superior performance. By understanding the quantitative properties of each fluorophore and optimizing the experimental protocols, researchers can successfully leverage the power of fluorescent dUTPs to achieve their scientific goals.

References

A Head-to-Head Comparison: AMCA-6-dUTP vs. Cascade Blue dUTP for Fluorescent DNA Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals selecting the optimal fluorescently labeled deoxynucleotide for their experiments, a detailed comparison of available options is crucial. This guide provides an in-depth, objective analysis of two popular blue-emitting fluorescent labels for DNA: AMCA-6-dUTP and Cascade Blue dUTP. We will delve into their performance characteristics, supported by available experimental data, and provide detailed protocols for their use in common molecular biology applications.

At a Glance: Key Performance Characteristics

To facilitate a quick comparison, the table below summarizes the key quantitative data for this compound and Cascade Blue dUTP.

PropertyThis compoundCascade Blue dUTP
Excitation Maximum (λex) ~350 nm~396-401 nm
Emission Maximum (λem) ~450 nm~410-419 nm
Quantum Yield (Φ) ~0.91 (for AMCA dye)Good to excellent
Molar Extinction Coefficient (ε) 19,000 L·mol⁻¹·cm⁻¹~23,000-30,000 M⁻¹cm⁻¹ (at ~400 nm)[1]
Photostability High resistance to photobleachingGenerally considered photostable
pH Sensitivity Fluorescence is pH-independent from pH 4 to 10Not appreciably sensitive to pH[1]

In-Depth Analysis

Spectroscopic Properties

AMCA (Aminomethylcoumarin Acetate) is a coumarin-based dye known for its brightness and large Stokes shift, which is the difference between the excitation and emission maxima.[2] This large shift is advantageous in multicolor imaging as it minimizes spectral overlap with other fluorophores. The AMCA fluorophore in this compound exhibits an excitation maximum around 350 nm and an emission maximum around 450 nm.[3] A notable feature of AMCA is its high fluorescence quantum yield, which for the free dye is approximately 0.91, indicating very efficient conversion of absorbed light into fluorescence.[3] Furthermore, its fluorescence is stable across a wide pH range (4-10), a valuable characteristic for various biological buffers.

Cascade Blue, a pyrene-based dye, has a distinct spectral profile with an excitation peak around 396-401 nm and an emission peak in the 410-419 nm range. It is characterized by high absorptivity and is described as being highly fluorescent with a good to excellent quantum yield. One of the key advantages of Cascade Blue is its narrower spectral bandwidth compared to other blue dyes, which can be beneficial in reducing bleed-through in multiplexing experiments.

dot

Caption: Spectral properties of this compound and Cascade Blue dUTP.

Enzymatic Incorporation

Both this compound and Cascade Blue dUTP are designed for enzymatic incorporation into DNA as substitutes for their natural counterpart, dTTP. This is typically achieved through methods such as Polymerase Chain Reaction (PCR), nick translation, or random priming.

dot

enzymatic_incorporation cluster_workflow DNA Labeling Workflow DNA_Template DNA Template Labeled_DNA Fluorescently Labeled DNA Probe DNA_Template->Labeled_DNA dNTPs dATP, dGTP, dCTP dNTPs->Labeled_DNA Fluorescent_dUTP This compound or Cascade Blue dUTP Fluorescent_dUTP->Labeled_DNA DNA_Polymerase DNA Polymerase (e.g., Taq, Klenow) DNA_Polymerase->Labeled_DNA Incorporation

Caption: Enzymatic incorporation of fluorescent dUTPs into a DNA probe.

Experimental Protocols

Below are detailed protocols for two common methods of labeling DNA probes with fluorescent dUTPs.

Protocol 1: PCR-Based Labeling of DNA Probes

This method allows for the simultaneous amplification and labeling of a specific DNA fragment.

Materials:

  • DNA template

  • Forward and reverse primers

  • dNTP mix (dATP, dGTP, dCTP, dTTP)

  • This compound or Cascade Blue dUTP (1 mM stock)

  • Taq DNA polymerase and corresponding buffer

  • Nuclease-free water

Procedure:

  • Reaction Setup: Prepare the PCR reaction mixture in a sterile microcentrifuge tube on ice. For a 50 µL reaction, a typical setup would be:

    • 10x PCR Buffer: 5 µL

    • dNTP mix (10 mM each of dATP, dGTP, dCTP; 7 mM dTTP): 1 µL

    • This compound or Cascade Blue dUTP (1 mM): 3 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • DNA Template (1-10 ng): 1 µL

    • Taq DNA Polymerase (5 U/µL): 0.5 µL

    • Nuclease-free water: to 50 µL

    Note: The ratio of fluorescently labeled dUTP to unlabeled dTTP may need to be optimized for your specific application. A common starting point is a 1:2 to 1:4 ratio of labeled to unlabeled dUTP.

  • PCR Amplification: Perform PCR using standard cycling conditions, for example:

    • Initial denaturation: 95°C for 2-5 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (primer-dependent)

      • Extension: 72°C for 1 minute per kb of product

    • Final extension: 72°C for 5-10 minutes

  • Purification: Purify the labeled PCR product using a PCR purification kit or ethanol precipitation to remove unincorporated nucleotides, primers, and enzyme.

  • Verification: Analyze an aliquot of the purified product on an agarose gel to confirm the size and estimate the concentration. The incorporation of the fluorescent label can be visualized using a UV transilluminator.

Protocol 2: Nick Translation-Based Labeling of DNA Probes

This method is suitable for labeling larger DNA fragments, such as plasmids or cosmids.

Materials:

  • DNA template (1 µg)

  • 10x Nick Translation Buffer

  • dNTP mix (dATP, dGTP, dCTP)

  • This compound or Cascade Blue dUTP

  • DNase I

  • DNA Polymerase I

  • Nuclease-free water

  • EDTA (0.5 M)

Procedure:

  • Reaction Setup: Combine the following reagents in a microcentrifuge tube on ice:

    • DNA template: 1 µg

    • 10x Nick Translation Buffer: 5 µL

    • dNTP mix (0.5 mM each of dATP, dGTP, dCTP): 5 µL

    • This compound or Cascade Blue dUTP (0.2 mM): 5 µL

    • DNase I (diluted to an optimal concentration): 1 µL

    • DNA Polymerase I (10 U/µL): 5 µL

    • Nuclease-free water: to 50 µL

    Note: The optimal concentration of DNase I needs to be determined empirically to generate nicks at an appropriate density.

  • Incubation: Incubate the reaction at 15°C for 1-2 hours.

  • Stopping the Reaction: Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Purification: Purify the labeled probe using a spin column or ethanol precipitation to remove unincorporated nucleotides.

  • Analysis: The size of the labeled fragments (typically 200-500 bp) can be checked on an agarose gel.

Conclusion

Both this compound and Cascade Blue dUTP are effective reagents for the fluorescent labeling of DNA. The choice between them will largely depend on the specific requirements of the experiment.

  • This compound is an excellent choice when a large Stokes shift and high quantum yield are paramount, particularly in applications where minimizing spectral overlap is critical. Its pH insensitivity is also a significant advantage.

  • Cascade Blue dUTP offers the benefit of a narrower emission spectrum, which can be advantageous for multiplexing applications. Its high molar extinction coefficient suggests the potential for bright signals.

For optimal results, it is recommended that researchers empirically test both labels in their specific application to determine which provides the best performance in terms of signal intensity, signal-to-noise ratio, and photostability. The provided protocols offer a solid starting point for incorporating these fluorescent dUTPs into DNA probes for a wide range of molecular biology techniques.

References

A Researcher's Guide to Fluorescent dUTPs: AMCA-6-dUTP vs. Cy3/Cy5 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of molecular biology research, the precise labeling and detection of DNA are paramount for a multitude of applications, from gene expression analysis to diagnostics. The incorporation of fluorescently labeled deoxyuridine triphosphates (dUTPs) is a cornerstone technique for generating labeled DNA probes for use in polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), DNA sequencing, and more. This guide provides a comprehensive comparison of three commonly used fluorescently labeled dUTPs: AMCA-6-dUTP, Cy3-dUTP, and Cy5-dUTP, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their experimental needs.

Introduction to Fluorescently Labeled dUTPs

Fluorescently labeled dUTPs are analogs of the natural deoxythymidine triphosphate (dTTP) that have a fluorophore attached, typically to the C5 position of the uracil base via a linker arm. This modification allows for their enzymatic incorporation into newly synthesized DNA strands by DNA polymerases. The choice of the fluorescent label is critical and depends on the specific application, the available excitation and emission filters on imaging systems, and the need for multiplexing with other fluorophores.

  • This compound: This molecule incorporates the blue-fluorescent dye Aminomethylcoumarin (AMCA). It is characterized by its excitation in the ultraviolet range and emission in the blue part of the visible spectrum.[1]

  • Cy3-dUTP: This dUTP is labeled with Cyanine3 (Cy3), a bright and photostable orange-fluorescent dye.[2] It is widely used for a variety of labeling applications.

  • Cy5-dUTP: Labeled with Cyanine5 (Cy5), this dUTP emits in the far-red region of the spectrum.[2] Its long-wavelength emission is beneficial for reducing background fluorescence from biological samples.

Performance Comparison: Spectroscopic and Enzymatic Properties

The selection of a fluorescent dUTP is often guided by its photophysical properties and its efficiency of incorporation by DNA polymerases. While direct, head-to-head comparative studies across all three dyes under identical conditions are limited, this section summarizes the available quantitative data.

Table 1: Spectroscopic Properties of this compound, Cy3-dUTP, and Cy5-dUTP

PropertyThis compoundCy3-dUTPCy5-dUTP
Excitation Maximum (λex) ~350 nm[1]~550 nm~649 nm
Emission Maximum (λem) ~450 nm[1]~570 nm~670 nm
Molar Extinction Coefficient (ε) 19,000 L·mol⁻¹·cm⁻¹150,000 L·mol⁻¹·cm⁻¹250,000 L·mol⁻¹·cm⁻¹
Fluorophore Color BlueOrange-RedFar-Red

Note: Data for Cy3-dUTP and Cy5-dUTP are from various commercial sources and may exhibit slight variations.

Table 2: Enzymatic Incorporation and Performance Characteristics

CharacteristicThis compoundCy3-dUTPCy5-dUTP
Enzymatic Incorporation Substrate for Taq polymerase and DNA Polymerase IEfficient substrate for various DNA polymerases including Taq, Klenow fragment, and reverse transcriptases.Efficient substrate for various DNA polymerases including Taq, Klenow fragment, and reverse transcriptases.
Recommended Labeled dUTP:dTTP Ratio (PCR) 20-30%30-50%30-50%
Recommended Labeled dUTP:dTTP Ratio (Nick Translation) 30-50%30-50%30-50%
Photostability Generally considered to have lower photostability compared to modern dyes.More photostable than many traditional dyes, but can be susceptible to photobleaching under intense illumination.Generally less photostable than Cy3 and susceptible to ozone-mediated degradation.

Key Applications and Experimental Considerations

The choice between this compound, Cy3-dUTP, and Cy5-dUTP is heavily influenced by the intended application.

  • Multicolor Imaging: The distinct spectral properties of these dyes make them suitable for multiplexing experiments. AMCA (blue), Cy3 (green/orange), and Cy5 (red) can be used simultaneously to detect different targets in the same sample, provided the imaging system has the appropriate filter sets.

  • Signal-to-Noise Ratio: Cy5, with its far-red emission, is often favored for applications where autofluorescence from the biological sample is a concern, as this background is typically lower in the red part of the spectrum.

  • Photostability in Imaging: For experiments requiring long exposure times or intense illumination, such as time-lapse microscopy, the photostability of the dye is a critical factor. While Cy dyes are generally robust, alternatives may be considered for highly demanding applications.

Experimental Protocols

Detailed methodologies for common applications are provided below. Note that optimal conditions may vary depending on the specific template, enzyme, and experimental setup.

Polymerase Chain Reaction (PCR) Labeling

This protocol describes the incorporation of fluorescently labeled dUTPs during a standard PCR amplification.

PCR_Workflow cluster_prep Reaction Setup cluster_pcr Thermocycling cluster_analysis Analysis Reaction_Mix Prepare PCR Master Mix: - 10X PCR Buffer - dNTP mix (dATP, dCTP, dGTP) - Unlabeled dTTP - Labeled dUTP (AMCA, Cy3, or Cy5) - Forward & Reverse Primers - Taq DNA Polymerase Template_DNA Add Template DNA Reaction_Mix->Template_DNA Combine Initial_Denaturation Initial Denaturation (e.g., 95°C for 2-5 min) Template_DNA->Initial_Denaturation Place in thermocycler Cycling 25-35 Cycles: - Denaturation (95°C, 30s) - Annealing (55-65°C, 30s) - Extension (72°C, 1 min/kb) Initial_Denaturation->Cycling Final_Extension Final Extension (72°C for 5-10 min) Cycling->Final_Extension Purification Purify PCR Product (e.g., spin column) Final_Extension->Purification Optional but recommended Gel_Electrophoresis Agarose Gel Electrophoresis Purification->Gel_Electrophoresis Visualization Visualize under UV or Fluorescence Scanner Gel_Electrophoresis->Visualization

Caption: Workflow for PCR-based labeling of DNA with fluorescent dUTPs.

Protocol Details:

  • Reaction Setup: In a sterile PCR tube, combine the following components on ice:

    • 10X PCR Buffer: 5 µL

    • dNTP Mix (10 mM each of dATP, dCTP, dGTP): 1 µL

    • dTTP (10 mM): 0.5 - 0.7 µL

    • Labeled dUTP (1 mM): 0.3 - 0.5 µL (adjust ratio as needed)

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • Template DNA (1-10 ng): 1 µL

    • Taq DNA Polymerase (5 U/µL): 0.25 µL

    • Nuclease-free water: to a final volume of 50 µL

  • Thermocycling:

    • Initial Denaturation: 95°C for 3 minutes.

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm).

      • Extension: 72°C for 1 minute per kb of product.

    • Final Extension: 72°C for 5 minutes.

  • Analysis: Analyze the labeled PCR product by agarose gel electrophoresis and visualize using a gel documentation system with the appropriate filters for the chosen fluorophore.

Fluorescence In Situ Hybridization (FISH)

This protocol outlines the general steps for using a fluorescently labeled DNA probe in a FISH experiment.

FISH_Workflow cluster_prep Sample & Probe Preparation cluster_hybridization Hybridization cluster_detection Washing & Detection Sample_Prep Prepare and fix cells/tissue on a microscope slide Denaturation Denature sample and probe DNA (e.g., heat treatment) Sample_Prep->Denaturation Probe_Prep Prepare hybridization mix containing the labeled probe Probe_Prep->Denaturation Hybridize Hybridize probe to target DNA (e.g., overnight at 37°C) Denaturation->Hybridize Washing Wash to remove unbound probe Hybridize->Washing Counterstain Counterstain with DAPI Washing->Counterstain Mounting Mount with antifade medium Counterstain->Mounting Imaging Image with a fluorescence microscope Mounting->Imaging

Caption: General workflow for Fluorescence In Situ Hybridization (FISH).

Protocol Details:

  • Probe Preparation: Labeled DNA probes can be generated by PCR (as above) or Nick Translation.

  • Sample Preparation: Prepare metaphase chromosomes or interphase nuclei on microscope slides.

  • Denaturation: Denature the chromosomal DNA on the slide in 70% formamide/2x SSC at 70°C for 2 minutes, followed by dehydration in an ethanol series. Denature the probe in hybridization buffer at 75°C for 5 minutes.

  • Hybridization: Apply the denatured probe to the slide, cover with a coverslip, and incubate in a humidified chamber at 37°C overnight.

  • Washing: Wash the slides to remove unbound probe. A typical wash series includes washes with 50% formamide/2x SSC at 45°C, followed by washes in 2x SSC and PN buffer.

  • Detection: Counterstain the DNA with DAPI and mount the slide with an antifade mounting medium.

  • Imaging: Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filter sets for the probe's fluorophore and DAPI.

Nick Translation

This method is used to generate uniformly labeled DNA probes from a double-stranded DNA template.

Nick_Translation_Workflow cluster_reaction Reaction Setup cluster_incubation Incubation cluster_cleanup Probe Purification Reaction_Components Combine: - dsDNA template - 10X Nick Translation Buffer - dNTP mix (dATP, dCTP, dGTP) - Unlabeled dTTP - Labeled dUTP - DNA Polymerase I/DNase I mix Incubate Incubate at 15°C for 1-2 hours Reaction_Components->Incubate Stop_Reaction Stop reaction (add EDTA) Incubate->Stop_Reaction Purify Purify labeled probe (e.g., spin column) Stop_Reaction->Purify

Caption: Workflow for DNA probe labeling by Nick Translation.

Protocol Details:

  • Reaction Setup: In a microcentrifuge tube, combine:

    • dsDNA (e.g., plasmid, BAC): 1 µg

    • 10X Nick Translation Buffer: 5 µL

    • dNTP mix (0.5 mM each dATP, dCTP, dGTP): 5 µL

    • dTTP (0.5 mM): 2.5 µL

    • Labeled dUTP (1 mM): 2.5 µL

    • DNA Polymerase I/DNase I mix: 10 µL

    • Nuclease-free water: to a final volume of 50 µL

  • Incubation: Incubate the reaction at 15°C for 1 to 2 hours.

  • Termination and Purification: Stop the reaction by adding 5 µL of 0.5 M EDTA. Purify the labeled probe from unincorporated nucleotides using a spin column.

Logical Comparison of Labeled dUTPs

The selection of the appropriate fluorescent dUTP involves a trade-off between different performance characteristics. The following diagram illustrates the decision-making process.

Decision_Tree Start Experiment Goal Multicolor Multicolor Experiment? Start->Multicolor High_Autofluorescence High Sample Autofluorescence? Multicolor->High_Autofluorescence Yes Multicolor->High_Autofluorescence No AMCA This compound (Blue) Multicolor->AMCA Need Blue Channel Cy3 Cy3-dUTP (Green/Orange) Multicolor->Cy3 Need Green/Orange Channel Cy5 Cy5-dUTP (Red/Far-Red) Multicolor->Cy5 Need Red Channel Long_Imaging Long-Term Imaging or High Illumination? High_Autofluorescence->Long_Imaging Yes High_Autofluorescence->Long_Imaging No High_Autofluorescence->Cy3 No High_Autofluorescence->Cy5 Yes Consider_Photostability Consider Dye Photostability Long_Imaging->Consider_Photostability Consider_Photostability->Cy3 Consider_Photostability->Cy5

Caption: Decision-making guide for selecting a fluorescent dUTP.

Conclusion

The choice between this compound, Cy3-dUTP, and Cy5-dUTP is a critical step in the design of experiments that rely on fluorescent DNA probes. While Cy3 and Cy5 are well-characterized and versatile fluorophores with extensive track records in a wide range of applications, AMCA offers a valuable option for multicolor experiments requiring a blue-channel dye. Researchers should carefully consider the specific requirements of their application, including the available instrumentation, the potential for sample autofluorescence, and the need for photostability, to make an informed decision. The protocols and comparative data presented in this guide provide a solid foundation for the successful implementation of these powerful molecular tools in your research.

References

A Comparative Guide to the Labeling Efficiency of AMCA-6-dUTP and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in molecular biology techniques requiring fluorescently labeled nucleic acids, the choice of a fluorescent dUTP is a critical determinant of experimental success. This guide provides a detailed comparison of the labeling efficiency and performance of AMCA-6-dUTP against other commonly used fluorescently labeled deoxyuridine triphosphates, including Fluorescein-12-dUTP, Cy3-dUTP, Cy5-dUTP, and Texas Red™-5-dUTP. The information presented herein is a synthesis of manufacturer's specifications and available research data.

Data Presentation: A Comparative Overview

The selection of an appropriate fluorescent dUTP hinges on several factors, including its spectral properties, the efficiency of its incorporation by DNA polymerases, and its photostability. The following tables summarize the key characteristics of this compound and its alternatives.

Table 1: Spectral Properties of Fluorescently Labeled dUTPs

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield
AMCA 350[1][2]450[1][2]19,000[1]Not widely reported
Fluorescein (FITC) 49552070,000~0.92
Cy3 550570150,000~0.15
Cy5 649670250,000~0.20
Texas Red™ 595615~85,000~0.60

Table 2: Enzymatic Incorporation and Application Summary

Labeled dUTPRecommended ApplicationsCompatible Polymerases (Examples)Key Considerations
This compound FISH, MicroarraysTaq polymerase, DNA Polymerase IBlue fluorescence, useful for multicolor experiments.
Fluorescein-12-dUTP PCR, Nick Translation, FISH, MicroarraysTaq, Klenow Fragment, Reverse TranscriptasesBright green fluorescence, but susceptible to photobleaching. Can cause hybridization artifacts in CGH.
Cy3-dUTP PCR, Nick Translation, FISH, MicroarraysTaq, Klenow FragmentBright orange fluorescence, part of the widely used CyDye family.
Cy5-dUTP PCR, Nick Translation, FISH, MicroarraysTaq, Klenow FragmentFar-red fluorescence, minimizes background autofluorescence from biological samples.
Texas Red™-5-dUTP FISH, MicroarraysTaq, Klenow FragmentBright red fluorescence, generally more photostable than fluorescein. Reduces certain hybridization artifacts in CGH compared to FITC.

Experimental Protocols: General Methodologies

The following are generalized protocols for enzymatic DNA labeling. Optimal conditions, particularly the ratio of labeled to unlabeled dUTP and the choice of DNA polymerase, should be empirically determined for each specific application.

Nick Translation

This method utilizes DNase I to introduce nicks in the DNA backbone, followed by the incorporation of labeled dUTPs by DNA Polymerase I.

Protocol:

  • Combine the following in a microfuge tube:

    • 1 µg of DNA

    • 10X Nick Translation Buffer

    • dNTP mix (dATP, dCTP, dGTP, and a mix of dTTP and fluorescently labeled dUTP)

    • DNase I (concentration to be optimized)

    • DNA Polymerase I

    • Nuclease-free water to the final volume.

  • Incubate at 15°C for 1-2 hours.

  • Stop the reaction by adding EDTA.

  • Purify the labeled probe using a spin column or ethanol precipitation.

Random Primed DNA Labeling

This method employs random hexamer primers to initiate DNA synthesis by the Klenow fragment of DNA Polymerase I, incorporating labeled dUTPs in the process.

Protocol:

  • Denature 25-100 ng of DNA by heating at 95-100°C for 5-10 minutes, then immediately chill on ice.

  • Add the following to the denatured DNA:

    • 10X Random Priming Buffer

    • Random hexamer primers

    • dNTP mix (dATP, dCTP, dGTP, and a mix of dTTP and fluorescently labeled dUTP)

    • Klenow Fragment

    • Nuclease-free water to the final volume.

  • Incubate at 37°C for 1-4 hours.

  • Stop the reaction by adding EDTA.

  • Purify the labeled probe.

Polymerase Chain Reaction (PCR)

Labeled dUTPs can be directly incorporated during PCR amplification.

Protocol:

  • Set up a standard PCR reaction with the following modifications:

    • In the dNTP mix, substitute a portion of the dTTP with the fluorescently labeled dUTP. The optimal ratio needs to be determined empirically, but a starting point is often a 1:3 to 1:1 ratio of labeled to unlabeled dUTP.

  • Perform PCR using a thermostable DNA polymerase such as Taq polymerase.

  • Analyze the labeled PCR product by gel electrophoresis and purify if necessary.

Mandatory Visualizations

G cluster_prep Probe Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_application Downstream Application DNA Template DNA Reaction Enzymatic Incorporation DNA->Reaction dNTPs dNTP Mix (with labeled dUTP) dNTPs->Reaction Enzyme DNA Polymerase (e.g., Taq, Klenow) Enzyme->Reaction Purify Purification of Labeled Probe Reaction->Purify Application e.g., FISH, Microarray Purify->Application

Caption: General workflow for enzymatic DNA labeling.

G Start Start: Select Fluorescent dUTP Question1 Need Blue Fluorescence? Start->Question1 AMCA This compound Question1->AMCA Yes Question2 Need Green/Yellow Fluorescence? Question1->Question2 No End End AMCA->End Fluorescein Fluorescein-12-dUTP Question2->Fluorescein Green Cy3 Cy3-dUTP Question2->Cy3 Orange Question3 Need Red/Far-Red Fluorescence? Question2->Question3 No Consideration1 Consider Photostability and Quantum Yield Fluorescein->Consideration1 Cy3->End TexasRed Texas Red-5-dUTP Question3->TexasRed Red Cy5 Cy5-dUTP Question3->Cy5 Far-Red Question3->End No TexasRed->End Consideration2 Consider Background Autofluorescence Cy5->Consideration2 Consideration1->End Consideration2->End

Caption: Decision tree for selecting a fluorescent dUTP.

Discussion and Conclusion

The selection of an optimal fluorescently labeled dUTP is a multifaceted decision that requires careful consideration of the specific experimental context.

  • This compound serves as a valuable tool for multicolor fluorescence applications due to its distinct blue emission spectrum. However, its lower molar extinction coefficient compared to other dyes may result in a lower signal intensity.

  • Fluorescein-12-dUTP is a widely used and bright green fluorescent label. Its primary drawback is its susceptibility to photobleaching, which can be a limiting factor in applications requiring prolonged exposure to excitation light. Additionally, it has been reported to cause certain hybridization artifacts in comparative genomic hybridization (CGH) experiments.

  • Cy3-dUTP and Cy5-dUTP are members of the popular cyanine dye family and offer bright and relatively photostable fluorescence in the orange and far-red regions of the spectrum, respectively. The far-red emission of Cy5 is particularly advantageous as it minimizes interference from cellular autofluorescence.

  • Texas Red™-5-dUTP provides a bright red fluorescent signal and is generally considered to be more photostable than fluorescein. In CGH studies, the use of Texas Red has been shown to reduce some of the hybridization artifacts observed with FITC.

Enzymatic Incorporation Efficiency: The efficiency of enzymatic incorporation of these modified nucleotides is highly dependent on the DNA polymerase used. While many commercially available polymerases are capable of incorporating these dUTPs, the presence of the bulky fluorescent dye can sometimes hinder polymerase activity. Therefore, it is crucial to optimize the reaction conditions, including the ratio of labeled to unlabeled dUTP and the enzyme concentration, for each specific polymerase and application.

References

A Comparative Guide to the Photostability of AMCA-6-dUTP for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of fluorescently labeled nucleotides is a critical decision impacting experimental outcomes, particularly in applications requiring high sensitivity and prolonged imaging. Among the available options, AMCA-6-dUTP, a blue-emitting fluorescent nucleotide analog, is a common choice. This guide provides an objective comparison of the photostability of this compound against other commercially available fluorescently labeled dUTPs, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate reagent for your research needs.

Quantitative Comparison of Photophysical Properties

The selection of a fluorescent probe is often a trade-off between brightness and photostability. The following table summarizes the key photophysical properties of AMCA and other commonly used fluorophores that are available as dUTP conjugates. It is important to note that the photostability of a conjugated dye can be influenced by its local environment.

Fluorophore ClassSpecific DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Relative Photostability
CoumarinAMCA ~350~450~19,000~0.9Moderate
CyanineCy3~550~570~150,000~0.3High
CyanineCy5~649~670~250,000~0.2Very High
RhodamineTexas Red~589~615~85,000~0.9High
FluoresceinFITC~495~519~75,000~0.9Low

Photostability: A Deeper Dive

Photobleaching, the irreversible loss of fluorescence due to light-induced damage, is a critical consideration for quantitative and long-term imaging experiments. In general, red-shifted fluorophores like Cy5 and Texas Red exhibit greater photostability compared to blue-shifted dyes like AMCA and green-emitting dyes like FITC. This is attributed to the lower energy of the excitation light required, which reduces the likelihood of photochemical damage.

Experimental Protocol: Quantitative Photobleaching Analysis of Fluorescently Labeled DNA

This protocol outlines a method for the quantitative comparison of the photostability of different fluorescently labeled dUTPs incorporated into DNA.

Objective: To determine and compare the photobleaching rates (half-lives) of DNA probes labeled with this compound and other fluorescent dUTP analogs.

Materials:

  • Fluorescently labeled dUTPs (this compound, Cy3-dUTP, Cy5-dUTP, etc.)

  • Unlabeled dNTPs

  • DNA polymerase (e.g., Taq polymerase)

  • DNA template and primers for PCR

  • PCR purification kit

  • Microscope slides and coverslips (high-quality, low-fluorescence)

  • Mounting medium with and without antifade reagent

  • Fluorescence microscope with appropriate filter sets for each fluorophore, a stable light source (e.g., laser), and a sensitive camera (e.g., sCMOS or EMCCD)

  • Image analysis software (e.g., ImageJ/Fiji)

Methodology:

  • Preparation of Fluorescently Labeled DNA Probes:

    • Perform PCR to generate a DNA fragment of a defined length, incorporating the fluorescently labeled dUTP. A typical labeling reaction might include a 1:3 ratio of labeled to unlabeled dUTP.

    • Purify the labeled DNA probes using a PCR purification kit to remove unincorporated nucleotides.

    • Quantify the DNA concentration and labeling efficiency using a spectrophotometer.

  • Sample Preparation for Microscopy:

    • Immobilize the purified, fluorescently labeled DNA probes onto a microscope slide. This can be achieved through various surface chemistry methods (e.g., biotin-streptavidin interaction).

    • Mount the sample with a coverslip using a mounting medium. For comparison, prepare identical samples with and without an antifade reagent.

  • Image Acquisition:

    • Locate the immobilized DNA molecules using the fluorescence microscope.

    • Set the imaging parameters (laser power, exposure time, camera gain) to be identical for all samples being compared. The initial fluorescence intensity should be well above the background but not saturating the detector.

    • Acquire a time-lapse series of images of the same field of view. The frame rate should be chosen based on the expected photobleaching rate (faster for less stable dyes). Continue imaging until the fluorescence intensity has decayed to near background levels.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of individual fluorescent spots at each time point.

    • Correct for background fluorescence by subtracting the mean intensity of a region with no fluorescent molecules.

    • Normalize the background-corrected intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the decay curve to a single or double exponential decay function to determine the photobleaching half-life (t₁₂) for each fluorophore. The half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Expected Outcome: This protocol will yield quantitative data on the photobleaching half-lives of different fluorescently labeled DNA probes, allowing for a direct and objective comparison of their photostability under specific and controlled imaging conditions.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps.

ExperimentalWorkflow cluster_prep Probe Preparation cluster_sample Sample Mounting cluster_imaging Microscopy cluster_analysis Data Analysis pcr PCR with Fluorescent dUTP purify Purification of Labeled DNA pcr->purify quantify Quantification purify->quantify immobilize Immobilize DNA on Slide quantify->immobilize mount Mount with Coverslip immobilize->mount acquire Time-Lapse Image Acquisition mount->acquire measure Measure Fluorescence Intensity acquire->measure normalize Background Correction & Normalization measure->normalize plot Plot Intensity vs. Time normalize->plot fit Calculate Photobleaching Half-Life plot->fit

Caption: Experimental workflow for quantitative photobleaching analysis.

Logical Relationship of Photophysical Properties

The utility of a fluorescent probe is determined by a balance of its intrinsic properties. The following diagram illustrates the relationship between key photophysical parameters and their impact on experimental outcomes.

PhotophysicalProperties cluster_properties Intrinsic Properties cluster_performance Experimental Performance ext_coeff Molar Extinction Coefficient (ε) brightness Brightness ext_coeff->brightness quantum_yield Fluorescence Quantum Yield (Φ) quantum_yield->brightness photostability Photostability observation_time Observation Time photostability->observation_time brightness->observation_time influences signal-to-noise

Caption: Relationship between key photophysical properties of a fluorophore.

A Comparative Guide to the Quantum Yield of AMCA-6-dUTP and Other Fluorescent Dyes for DNA Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in molecular biology and drug development, the selection of an appropriate fluorescent label is paramount for the success of applications such as PCR, fluorescence in situ hybridization (FISH), and DNA sequencing. The quantum yield (QY) of a fluorophore is a critical performance metric, as it directly relates to the brightness of the fluorescent signal. This guide provides a detailed comparison of the quantum yield of AMCA-6-dUTP with other commonly used fluorescently labeled deoxyuridine triphosphates (dUTPs), supported by experimental data and protocols.

Data Presentation: Quantum Yield Comparison of Fluorescent dUTP Analogs

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)Brightness (Φ × ε)
AMCA 3484350.91 *17,40015,834
Fluorescein 4955180.925[2]71,000[3]65,675
Rhodamine B 5555800.70[4]106,000[4]74,200
Cy3 5505700.15150,00022,500
Cy5 6516700.27250,00067,500
Alexa Fluor 488 4945170.9271,00065,320
Alexa Fluor 546 5545700.79112,00088,480
Alexa Fluor 555 5565730.10155,00015,500
Alexa Fluor 647 6516720.33239,00078,870

*Note: The quantum yield provided for AMCA is for the free carboxylic acid derivative. The quantum yield of this compound may differ upon conjugation.

Performance Comparison

This compound , with its high quantum yield in the blue region of the spectrum, is a valuable tool, particularly in multiplexing experiments where spectral separation from green and red-emitting dyes is crucial. Its brightness, a product of its quantum yield and molar extinction coefficient, is respectable, though lower than some of the more common green and red dyes.

Compared to fluorescein , a widely used green fluorescent dye, AMCA has a slightly lower quantum yield. However, fluorescein's fluorescence is known to be pH-sensitive, which can be a drawback in certain applications.

Rhodamine derivatives and Cy dyes are popular choices for their high molar extinction coefficients, which contribute to their overall brightness. While the quantum yield of Cy3 is relatively low, its high extinction coefficient makes it a bright probe. Cy5 offers a good balance of a reasonable quantum yield and a very high extinction coefficient, making it a very bright far-red dye.

The Alexa Fluor family of dyes is renowned for its photostability and pH insensitivity. Alexa Fluor 488 is an excellent alternative to fluorescein, with a high quantum yield and greater photostability. Alexa Fluor 546 and Alexa Fluor 647 are exceptionally bright dyes in the orange and far-red regions, respectively, owing to their high quantum yields and large extinction coefficients.

Experimental Protocols: Relative Quantum Yield Determination

The quantum yield of a fluorescent molecule is typically determined relative to a well-characterized standard with a known quantum yield.

Objective: To determine the relative fluorescence quantum yield of a fluorescently labeled dUTP (the "sample") using a reference standard.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Fluorescent standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters, fluorescein in 0.1 M NaOH for green emitters, or rhodamine 6G in ethanol for orange/red emitters).

  • Sample of the fluorescently labeled dUTP.

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of both the reference standard and the sample in the chosen solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the standard and the sample. The emission range should cover the entire fluorescence band of the dye.

  • Data Analysis:

    • Integrate the area under the emission curve for each recorded spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • Determine the slope of the linear regression for both plots.

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_S) is calculated using the following equation:

    Φ_S = Φ_R × (Slope_S / Slope_R) × (n_S² / n_R²)

    Where:

    • Φ_R is the quantum yield of the reference standard.

    • Slope_S is the slope of the integrated fluorescence intensity vs. absorbance plot for the sample.

    • Slope_R is the slope of the integrated fluorescence intensity vs. absorbance plot for the reference standard.

    • n_S is the refractive index of the sample's solvent.

    • n_R is the refractive index of the reference standard's solvent. (If the same solvent is used for both, this term becomes 1).

Visualization of Experimental Workflow

G prep_solutions Prepare Stock Solutions (Sample & Standard) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_solutions->prep_dilutions measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_dilutions->measure_abs measure_fluor Measure Fluorescence Emission (Spectrofluorometer) prep_dilutions->measure_fluor plot_data Plot Integrated Intensity vs. Absorbance measure_abs->plot_data integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor integrate_fluor->plot_data calc_slope Calculate Slopes (Sample & Standard) plot_data->calc_slope calc_qy Calculate Quantum Yield (Φ) calc_slope->calc_qy

Caption: Workflow for Relative Quantum Yield Determination.

References

AMCA-6-dUTP Labeling: A Cost-Effectiveness Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, selecting the optimal labeling method for nucleic acids is a critical decision that balances cost, efficiency, and signal quality. This guide provides a comprehensive comparison of AMCA-6-dUTP with two other common labeling alternatives: Biotin-11-dUTP and Cy3-dUTP. We will delve into the cost-effectiveness, performance data, and detailed experimental protocols to assist you in making an informed choice for your specific research needs.

Performance and Cost: A Comparative Analysis

The choice between different dUTP labeling methods often comes down to a trade-off between the initial cost of the reagents and the desired performance characteristics, such as signal intensity and signal-to-noise ratio. Below is a summary of the key quantitative data for this compound, Biotin-11-dUTP, and Cy3-dUTP.

FeatureThis compoundBiotin-11-dUTPCy3-dUTP
Detection Method Direct FluorescenceIndirect (requires secondary detection)Direct Fluorescence
Excitation Wavelength (nm) ~350N/A~550
Emission Wavelength (nm) ~450N/A~570
Relative Cost per nmol
$
$
Signal Amplification NoYes (e.g., with streptavidin-HRP)No
Signal-to-Noise Ratio ModerateHigh (with amplification)High
Photostability ModerateN/AHigh

Note: Relative cost is an approximation and can vary significantly between suppliers. "

","", "","
",and"", and "",and"
" represent low, medium, and high cost, respectively.

In-Depth Look at Labeling Alternatives

This compound (Aminomethylcoumarin-6-dUTP) is a blue fluorescent label. Its primary advantage is direct detection, eliminating the need for secondary detection steps and thus saving time. However, its fluorescence is in the UV/blue range, which can sometimes lead to higher background fluorescence from endogenous cellular components.

Biotin-11-dUTP represents an indirect labeling method. Biotin is incorporated into the DNA, which is then detected using a streptavidin conjugate, often an enzyme like horseradish peroxidase (HRP) that generates a colored or chemiluminescent signal, or a fluorophore. This multi-step process allows for significant signal amplification, potentially leading to higher sensitivity. The initial cost of biotin-dUTP is generally lower than fluorescently labeled dUTPs.

Cy3-dUTP is a bright, orange-red fluorescent label. Like this compound, it allows for direct detection. Cy3 is known for its high quantum yield and photostability, making it a popular choice for applications requiring high signal intensity and resistance to photobleaching, such as in fluorescence in situ hybridization (FISH) and microarrays. However, it is typically the most expensive of the three options.

Experimental Protocols: A Step-by-Step Guide

To provide a practical comparison, here are detailed methodologies for three common DNA labeling techniques using the discussed dUTPs: Nick Translation, PCR Labeling, and Terminal deoxynucleotidyl Transferase (TdT) dUTP Nick End Labeling (TUNEL) for apoptosis detection.

Nick Translation Labeling

This method introduces nicks into the DNA, which are then repaired by DNA Polymerase I using a mix of nucleotides that includes the labeled dUTP.

Experimental Workflow for Nick Translation

G cluster_prep Reaction Setup cluster_incubation Incubation cluster_termination Termination & Purification DNA DNA Template (1 µg) Incubate Incubate at 15°C for 1-2 hours DNA->Incubate Buffer 10x Nick Translation Buffer Buffer->Incubate dNTPs dNTP Mix (without dTTP) dNTPs->Incubate Labeled_dUTP Labeled dUTP (AMCA/Biotin/Cy3) Labeled_dUTP->Incubate DNaseI DNase I (diluted) DNaseI->Incubate PolI DNA Polymerase I PolI->Incubate Stop Stop reaction with EDTA Incubate->Stop Purify Purify labeled probe (e.g., spin column) Stop->Purify

Caption: Workflow for DNA labeling by Nick Translation.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 1 µg of DNA template

    • 5 µL of 10x Nick Translation Buffer

    • 5 µL of dNTP mix (containing dATP, dCTP, dGTP, but no dTTP)

    • 1 µL of labeled dUTP (e.g., 1 mM this compound, Biotin-11-dUTP, or Cy3-dUTP)

    • 1 µL of diluted DNase I

    • 1 µL of DNA Polymerase I

    • Add nuclease-free water to a final volume of 50 µL.

  • Incubation: Incubate the reaction at 15°C for 1 to 2 hours.

  • Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Purification: Purify the labeled DNA probe using a spin column or ethanol precipitation to remove unincorporated nucleotides.

PCR Labeling

Incorporation of labeled dUTPs can be achieved during the Polymerase Chain Reaction (PCR) amplification of a specific DNA sequence.

Experimental Workflow for PCR Labeling

G cluster_prep PCR Mix Setup cluster_pcr PCR Amplification cluster_purification Purification Template DNA Template PCR_cycle Perform PCR cycles (Denaturation, Annealing, Extension) Template->PCR_cycle Primers Forward & Reverse Primers Primers->PCR_cycle Buffer 10x PCR Buffer Buffer->PCR_cycle dNTP_mix dNTP Mix (with reduced dTTP) dNTP_mix->PCR_cycle Labeled_dUTP Labeled dUTP (AMCA/Biotin/Cy3) Labeled_dUTP->PCR_cycle Taq Taq DNA Polymerase Taq->PCR_cycle Purify Purify PCR product PCR_cycle->Purify

Caption: Workflow for generating labeled DNA probes via PCR.

Protocol:

  • PCR Mix Setup: Prepare a PCR reaction mix with a reduced concentration of dTTP and add the labeled dUTP. A typical ratio is 3:1 of dTTP to labeled dUTP.

  • PCR Amplification: Perform PCR with your desired cycling conditions.

  • Purification: Purify the labeled PCR product to remove primers, unincorporated dNTPs, and the enzyme.

TUNEL Assay for Apoptosis Detection

The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis. Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

Signaling Pathway Leading to DNA Fragmentation in Apoptosis

G Apoptotic_Signal Apoptotic Signal (e.g., DNA damage) Caspase_Activation Caspase Activation Apoptotic_Signal->Caspase_Activation CAD_Activation CAD Activation Caspase_Activation->CAD_Activation Cleavage of ICAD DNA_Fragmentation DNA Fragmentation CAD_Activation->DNA_Fragmentation TUNEL_Detection TUNEL Assay Detection DNA_Fragmentation->TUNEL_Detection

Caption: Simplified pathway of apoptosis leading to DNA fragmentation.

Protocol:

  • Fixation and Permeabilization: Fix cells or tissue sections with 4% paraformaldehyde, followed by permeabilization with Triton X-100 or Proteinase K.

  • Labeling Reaction: Incubate the samples with a reaction mixture containing TdT enzyme and the labeled dUTP (e.g., this compound, Biotin-11-dUTP, or a fluorescent dUTP like Cy3-dUTP).

  • Detection:

    • For This compound and Cy3-dUTP , wash the samples and directly visualize the fluorescence under a microscope.

    • For Biotin-11-dUTP , incubate with a streptavidin-fluorophore or streptavidin-enzyme conjugate, followed by washing and signal detection.

  • Counterstaining and Analysis: Counterstain the nuclei with a DNA dye like DAPI and analyze the results using fluorescence microscopy.

Application Workflows

Labeled DNA probes are integral to various molecular biology techniques. Below are diagrams illustrating their use in microarray analysis and the DNA damage response pathway.

Gene Expression Analysis Workflow using Microarrays

G RNA_Isolation RNA Isolation from Samples cDNA_Synthesis Reverse Transcription to cDNA RNA_Isolation->cDNA_Synthesis Labeling Labeling of cDNA with Fluorescent dUTPs (e.g., Cy3, Cy5) cDNA_Synthesis->Labeling Hybridization Hybridization to Microarray Labeling->Hybridization Scanning Microarray Scanning Hybridization->Scanning Data_Analysis Data Analysis Scanning->Data_Analysis

Caption: A typical workflow for gene expression analysis using microarrays.

DNA Damage Response Pathway

G DNA_Damage DNA Damage Sensor_Proteins Sensor Proteins (e.g., ATM, ATR) DNA_Damage->Sensor_Proteins Transducer_Kinases Transducer Kinases (e.g., Chk1, Chk2) Sensor_Proteins->Transducer_Kinases Effector_Proteins Effector Proteins Transducer_Kinases->Effector_Proteins Cell_Cycle_Arrest Cell Cycle Arrest Effector_Proteins->Cell_Cycle_Arrest DNA_Repair DNA Repair Effector_Proteins->DNA_Repair Apoptosis Apoptosis Effector_Proteins->Apoptosis

Caption: Overview of the DNA damage response signaling pathway.

Conclusion

The selection of a DNA labeling method is a multifaceted decision.

  • This compound offers a cost-effective solution for direct blue fluorescence detection, suitable for applications where UV excitation is not a concern and high signal amplification is not required.

  • Biotin-11-dUTP provides an economical initial investment with the significant advantage of signal amplification, making it ideal for detecting low-abundance targets.

  • Cy3-dUTP stands out for its bright and photostable fluorescence, making it a robust choice for high-performance applications like FISH and microarrays, albeit at a higher cost.

By carefully considering the specific requirements of your experiments, including budget, sensitivity needs, and instrumentation, you can select the most cost-effective and appropriate labeling strategy to achieve reliable and high-quality results.

AMCA-6-dUTP in Dual-Labeling Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology and cellular analysis, the precise visualization of multiple targets within a single sample is paramount. Dual-labeling experiments, which utilize two distinct fluorescent probes, are a cornerstone of techniques such as fluorescence in situ hybridization (FISH) and the TUNEL assay for apoptosis detection. The selection of appropriate fluorophores is critical for the success of these experiments, with factors such as spectral properties, brightness, photostability, and enzymatic incorporation efficiency playing a pivotal role. This guide provides an objective comparison of AMCA-6-dUTP, a blue-fluorescent nucleotide analog, with its common alternatives for dual-labeling applications.

Overview of Blue Fluorescent Probes for DNA Labeling

AMCA (Aminomethylcoumarin Acetate) is one of the brightest and most widely used blue fluorophores. Its derivative, this compound, is designed for the enzymatic labeling of DNA and cDNA. It can be incorporated into DNA by various enzymes, including DNA polymerases and terminal deoxynucleotidyl transferase (TdT), making it suitable for applications like PCR, nick translation, and TUNEL assays.[1][2][3] In dual-labeling experiments, a blue fluorophore like this compound is often paired with a green, yellow, or red fluorophore to allow for simultaneous detection of two different targets.

The primary alternatives to this compound for blue fluorescent DNA labeling include dUTP conjugates of Alexa Fluor 350 and DyLight 350, as well as nuclear counterstains like DAPI and Hoechst 33342. Each of these alternatives presents a unique set of advantages and disadvantages that researchers must consider based on their specific experimental needs.

Quantitative Comparison of this compound and Alternatives

For a direct comparison of the performance of these blue fluorescent probes, their key spectroscopic and physical properties are summarized in the table below. Brightness is a function of both the molar extinction coefficient (a measure of how strongly the molecule absorbs light at a given wavelength) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).

PropertyThis compoundAlexa Fluor 350-dUTPDyLight 350-dUTPDAPIHoechst 33342
Excitation Max (nm) 350[1][2]346353358 (DNA-bound)350 (DNA-bound)
Emission Max (nm) 450442432461 (DNA-bound)461 (DNA-bound)
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) 19,000 at 350 nm~19,000 at 346 nm15,000 at 353 nm34,000 at 340 nm (DNA-bound)42,000 at 340 nm (DNA-bound)
Quantum Yield (Φ) Data not readily availableData not readily available for dUTPData not readily available~0.4 (DNA-bound)~0.4 (DNA-bound)
Photostability GoodGenerally higher than AMCAGoodMore stable than HoechstLess stable than DAPI
Cell Permeability Not cell-permeableNot cell-permeableNot cell-permeablePoorly cell-permeable (used on fixed cells)Cell-permeable (for live or fixed cells)
Primary Application Enzymatic DNA labeling (FISH, TUNEL)Enzymatic DNA labeling (FISH, TUNEL)Enzymatic DNA labeling (FISH, TUNEL)Nuclear counterstain (fixed cells)Nuclear counterstain (live & fixed cells)

Experimental Protocols and Performance

The choice of a blue fluorescent probe is highly dependent on the specific experimental application. Below are detailed methodologies for common dual-labeling experiments, highlighting the use of this compound and its alternatives.

Dual-Labeling TUNEL Assay for Apoptosis Detection

The TUNEL (TdT-mediated dUTP Nick End Labeling) assay is a widely used method to detect DNA fragmentation, a hallmark of apoptosis. In a dual-labeling experiment, TUNEL can be combined with immunofluorescence to simultaneously detect apoptotic cells and a specific protein of interest.

Experimental Workflow: Dual-Labeling TUNEL with AMCA and a Secondary Fluorophore

TUNEL_Dual_Labeling cluster_sample_prep Sample Preparation cluster_tunel TUNEL Staining cluster_if Immunofluorescence cluster_imaging Imaging Fixation Fixation (e.g., 4% Paraformaldehyde) Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization TdT_Labeling TdT Labeling with Biotin-dUTP Permeabilization->TdT_Labeling Streptavidin_AMCA Streptavidin-AMCA (Blue Fluorescence) TdT_Labeling->Streptavidin_AMCA Primary_Ab Primary Antibody (Target Protein) Streptavidin_AMCA->Primary_Ab Secondary_Ab Secondary Antibody (e.g., Alexa Fluor 488, Green) Primary_Ab->Secondary_Ab Microscopy Fluorescence Microscopy (Detect Blue & Green Signals) Secondary_Ab->Microscopy

Caption: Workflow for a dual-labeling TUNEL assay.

Protocol: Indirect TUNEL with AMCA and Immunofluorescence

This protocol describes an indirect method where biotin-dUTP is incorporated by TdT, followed by detection with a streptavidin-AMCA conjugate. This is then followed by immunofluorescent staining for a second target.

  • Sample Preparation: Fix cells or tissue sections with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • TUNEL Reaction:

    • Incubate the sample with TdT and biotin-16-dUTP in TdT reaction buffer for 1 hour at 37°C in a humidified chamber. This allows the incorporation of biotinylated nucleotides into the 3'-OH ends of fragmented DNA.

    • Wash the sample three times with PBS.

  • AMCA Detection:

    • Incubate the sample with a streptavidin-AMCA conjugate (or anti-digoxigenin-AMCA if DIG-dUTP is used) diluted in a blocking buffer for 30 minutes at room temperature. This will label the apoptotic cells with a blue fluorescent signal.

    • Wash the sample three times with PBS.

  • Immunofluorescence Staining:

    • Incubate with a primary antibody against the protein of interest overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a secondary antibody conjugated to a spectrally distinct fluorophore (e.g., Alexa Fluor 488, green) for 1 hour at room temperature.

    • Wash three times with PBS.

  • Mounting and Imaging: Mount the sample with an anti-fade mounting medium and visualize using a fluorescence microscope with appropriate filter sets for blue and green fluorescence.

Performance Considerations:

  • This compound: Direct incorporation of this compound by TdT can be used for a more streamlined protocol. However, the signal intensity may be lower compared to indirect methods that offer signal amplification. The enzymatic incorporation efficiency can be influenced by the size of the fluorophore and the linker arm.

  • Alexa Fluor 350-dUTP: This alternative is known for its higher photostability compared to AMCA, which is advantageous for prolonged imaging sessions.

  • Click-iT™ TUNEL Assays: These assays utilize an alkyne-modified dUTP (EdUTP) that is incorporated by TdT. The detection is achieved through a highly specific "click" reaction with a small azide-containing fluorophore. This method is often more efficient and provides a better signal-to-noise ratio than traditional methods.

Dual-Labeling Fluorescence In Situ Hybridization (FISH)

FISH is a powerful technique for visualizing specific DNA or RNA sequences in cells and tissues. Dual-labeling FISH allows for the simultaneous detection of two different nucleic acid targets.

Experimental Workflow: Dual-Labeling FISH

FISH_Dual_Labeling cluster_probe_prep Probe Preparation cluster_sample_prep Sample Preparation cluster_hybridization Hybridization cluster_imaging Washing & Imaging Labeling_1 Label Probe 1 (e.g., this compound, Blue) Denaturation_Probe Denature Probes Labeling_1->Denaturation_Probe Labeling_2 Label Probe 2 (e.g., Fluorescein-dUTP, Green) Labeling_2->Denaturation_Probe Fixation Fixation & Permeabilization Denaturation_Sample Denature Sample DNA Fixation->Denaturation_Sample Hybridize Hybridize Probes to Sample Denaturation_Sample->Hybridize Denaturation_Probe->Hybridize Washing Post-Hybridization Washes Hybridize->Washing Counterstain Counterstain Nuclei (e.g., DAPI) Washing->Counterstain Imaging Fluorescence Microscopy Counterstain->Imaging

Caption: Workflow for a dual-labeling FISH experiment.

Protocol: DNA Probe Labeling by Nick Translation

Nick translation is a common method for labeling DNA probes for FISH.

  • Reaction Setup: Combine the DNA probe, a mixture of unlabeled dATP, dCTP, dGTP, and a defined ratio of unlabeled dTTP to this compound in a reaction buffer containing DNase I and DNA Polymerase I. A recommended ratio for Nick Translation is 30-50% this compound to 70-50% dTTP.

  • Incubation: Incubate the reaction at 15°C for 1-2 hours. DNase I introduces nicks in the DNA, and DNA Polymerase I synthesizes new DNA strands from these nicks, incorporating the fluorescently labeled dUTP.

  • Reaction Termination: Stop the reaction by adding EDTA.

  • Probe Purification: Purify the labeled probe from unincorporated nucleotides using a spin column or ethanol precipitation.

Performance Considerations:

  • Labeling Efficiency: The efficiency of enzymatic incorporation of modified dUTPs can vary depending on the polymerase used and the nature of the modification. For optimal results, it is often necessary to titrate the ratio of labeled to unlabeled dUTP. Random primed labeling is another efficient method for probe generation.

  • Signal-to-Noise Ratio: The signal-to-noise ratio in FISH is influenced by the brightness and photostability of the fluorophore, the labeling density of the probe, and the stringency of the post-hybridization washes. Alexa Fluor dyes are often reported to provide a better signal-to-noise ratio than traditional dyes due to their enhanced brightness and photostability.

  • Autofluorescence: Tissues can exhibit significant autofluorescence in the blue and green spectral regions, which can interfere with the detection of AMCA and other blue/green fluorophores. Careful selection of filters and the use of autofluorescence quenching reagents may be necessary.

Conclusion

This compound is a valuable tool for dual-labeling experiments, offering bright blue fluorescence for the detection of DNA in techniques like TUNEL and FISH. Its performance is comparable to other blue fluorescent dUTP conjugates in terms of spectral properties. However, for applications requiring high photostability or for imaging in tissues with high autofluorescence, alternatives such as Alexa Fluor 350-dUTP may be preferable. For ultimate sensitivity and ease of use, click chemistry-based methods like the Click-iT™ TUNEL assays represent a significant advancement in the field. The choice of the optimal blue fluorescent probe will ultimately depend on the specific requirements of the experiment, including the sample type, the imaging system, and the need for photostability and signal amplification. Careful consideration of the quantitative data and experimental protocols presented in this guide will aid researchers in making an informed decision for their dual-labeling studies.

References

Validation of AMCA-6-dUTP Labeling by Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AMCA-6-dUTP with other common fluorescently labeled deoxyuridine triphosphates (dUTPs). The information herein is intended to assist researchers in making informed decisions for their specific applications, such as in situ hybridization (ISH), TUNEL assays, and other nucleic acid labeling techniques. This document outlines the spectroscopic properties of AMCA and its alternatives, presents detailed experimental protocols for labeling validation, and includes a visual workflow to guide the experimental process.

Comparative Spectroscopic Analysis of Fluorescent dUTPs

The selection of a fluorescent label is critical for the sensitivity and success of nucleic acid detection assays. The following tables summarize the key spectroscopic properties of AMCA in comparison to other widely used fluorophores conjugated to dUTP.

Table 1: Spectral Properties of Common Fluorophores Used for dUTP Labeling

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)
AMCA 34643417,4000.91
FITC (Fluorescein) 494518~75,000~0.92
Cy3 550570~150,000~0.15
Cy5 649670~250,000~0.20
Alexa Fluor 488 495519~71,0000.92[1]
Alexa Fluor 568 578603~91,3000.69

Note: The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield. While AMCA has a very high quantum yield, its lower molar extinction coefficient results in moderate brightness compared to dyes like Cy3 and Cy5.

Table 2: Photostability Comparison of Fluorophore Classes

Fluorophore ClassGeneral PhotostabilityComments
Coumarins (e.g., AMCA) ModerateGenerally more photostable than fluorescein but less so than cyanine dyes under prolonged exposure.
Fluoresceins (e.g., FITC) Low to ModerateProne to photobleaching, especially at high illumination intensities.[2][3][4]
Cyanines (e.g., Cy3, Cy5) Moderate to HighGenerally offer good photostability, making them suitable for imaging applications requiring longer exposure times.
Alexa Fluor Dyes HighKnown for their superior photostability compared to conventional dyes.[5]

Experimental Protocol: Validation of this compound Labeling by Spectroscopy

This protocol outlines the steps for enzymatic labeling of a DNA probe with this compound and the subsequent spectroscopic validation to determine the degree of labeling.

Enzymatic Labeling of DNA with this compound

This protocol is a general guideline for nick translation. Optimal conditions may vary depending on the specific DNA template and enzyme used.

Materials:

  • DNA template (e.g., plasmid, PCR product)

  • This compound

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • DNase I

  • DNA Polymerase I

  • 10X Nick Translation Buffer

  • Nuclease-free water

  • Stop buffer (e.g., 0.5 M EDTA)

  • Purification column or ethanol precipitation reagents

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following on ice:

    • 1 µg DNA template

    • 10X Nick Translation Buffer

    • dNTP mix (final concentration of each dNTP, excluding dTTP, should be optimized)

    • A specific ratio of dTTP to this compound (e.g., 1:3 or 1:4)

    • DNase I (concentration to be optimized for desired nicking)

    • DNA Polymerase I

    • Nuclease-free water to the final volume.

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase (typically 15°C for nick translation) for 1-2 hours.

  • Stop the Reaction: Add stop buffer to terminate the reaction.

  • Purification of the Labeled Probe: Purify the this compound labeled DNA from unincorporated nucleotides using a suitable purification column or by ethanol precipitation. This step is crucial to remove any free this compound that would interfere with spectroscopic measurements.

  • Resuspend the Labeled DNA: Resuspend the purified labeled DNA in a suitable buffer (e.g., TE buffer).

Spectroscopic Validation: Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the number of dye molecules incorporated per 1000 bases of DNA. It is a critical parameter for ensuring the quality and consistency of labeled probes.

Procedure:

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified labeled DNA solution at two wavelengths:

    • 260 nm (A₂₆₀), the absorbance maximum for DNA.

    • 346 nm (A₃₄₆), the absorbance maximum for AMCA.

  • Calculate the Concentration of AMCA:

    • Use the Beer-Lambert law: Concentration (M) = Absorbance / (ε × path length)

    • [AMCA] = A₃₄₆ / 17,400 M⁻¹cm⁻¹ (assuming a 1 cm path length)

  • Correct the Absorbance at 260 nm: The AMCA dye also absorbs light at 260 nm. This contribution must be subtracted from the total A₂₆₀ reading. The correction factor (CF₂₆₀) for AMCA is approximately 0.29.

    • Corrected A₂₆₀ = A₂₆₀ - (A₃₄₆ × 0.29)

  • Calculate the Concentration of DNA:

    • For double-stranded DNA, an A₂₆₀ of 1.0 corresponds to a concentration of approximately 50 µg/mL.

    • [DNA] (µg/mL) = Corrected A₂₆₀ × 50

    • Convert the DNA concentration to moles of base pairs. The average molecular weight of a base pair is ~650 g/mol .

  • Calculate the Degree of Labeling (DOL):

    • DOL = (moles of AMCA / moles of DNA base) × 1000

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for validating this compound labeling and a conceptual representation of the labeling process.

experimental_workflow cluster_labeling DNA Labeling cluster_validation Spectroscopic Validation cluster_output Result start Start with DNA Template and this compound mix Prepare Reaction Mix: - DNA - dNTPs/AMCA-6-dUTP - Enzymes - Buffer start->mix incubate Enzymatic Incorporation (e.g., Nick Translation) mix->incubate stop Stop Reaction incubate->stop purify Purify Labeled DNA stop->purify measure Measure Absorbance (A260 & A346) purify->measure calculate Calculate Concentrations (DNA and AMCA) measure->calculate dol Determine Degree of Labeling (DOL) calculate->dol end Validated AMCA-labeled DNA Probe dol->end

Caption: Experimental workflow for this compound labeling and validation.

signaling_pathway DNA DNA Template Labeled_DNA AMCA-Labeled DNA DNA->Labeled_DNA incorporation Enzyme DNA Polymerase Enzyme->Labeled_DNA catalysis dUTP This compound dUTP->Labeled_DNA provides label

Caption: Conceptual diagram of enzymatic incorporation of this compound into DNA.

References

Navigating the Blue Spectrum: A Guide to AMCA-6-dUTP Alternatives for Fluorescent DNA Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and reliable methods for blue fluorescent DNA labeling, the choice of fluorescently labeled deoxyuridine triphosphates (dUTPs) is critical. While AMCA-6-dUTP has been a traditional choice, a new generation of blue fluorescent dyes offers significant improvements in brightness, photostability, and performance in various applications. This guide provides an objective comparison of the leading alternatives to this compound, supported by experimental data and detailed protocols to aid in your selection process.

This guide will delve into the key performance characteristics of prominent blue fluorescent dUTPs, including those from the Alexa Fluor, DyLight, and CF dye families. We will examine their spectral properties, quantum yield, photostability, and enzymatic incorporation efficiency to provide a comprehensive overview for applications such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay and Fluorescence In Situ Hybridization (FISH).

Performance Comparison of Blue Fluorescent dUTPs

The selection of an appropriate fluorescent dUTP is often a trade-off between brightness, photostability, and cost. The following table summarizes the key quantitative data for popular alternatives to this compound. It is important to note that performance can vary depending on the specific experimental conditions, including the enzyme used for incorporation and the imaging setup.

FeatureThis compound (Reference)Alexa Fluor™ 350-dUTPDyLight™ 350-dUTPCF®350-dUTP
Excitation Max (nm) ~350~346~353~347
Emission Max (nm) ~450~442~432~440
Quantum Yield Moderate0.24[1]HighHigh
Relative Photostability LowModerate[2]High[3]High
Key Advantages Established referenceHigh brightness and good water solubility[4]Reported to be brighter than Alexa Fluor 350[5]High brightness and photostability
Considerations Prone to photobleachingModerate photostabilityCan be more expensive

Key Applications and Experimental Protocols

Blue fluorescent dUTPs are indispensable tools in a variety of molecular biology techniques. Below are detailed protocols for two common applications, the TUNEL assay for detecting DNA fragmentation in apoptotic cells and FISH for visualizing specific DNA sequences in situ.

TUNEL Assay for Apoptosis Detection

The TUNEL assay identifies apoptotic cells by labeling the 3'-hydroxyl ends of fragmented DNA. The choice of fluorescent dUTP can significantly impact the sensitivity and clarity of the results.

Experimental Protocol: TUNEL Assay using a Blue Fluorescent dUTP

  • Sample Preparation:

    • Fix cells or tissue sections with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the samples by incubating with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.

    • Wash twice with deionized water.

  • TdT Labeling Reaction:

    • (Optional) Equilibrate the samples in TdT Reaction Buffer for 10 minutes at 37°C.

    • Prepare the TdT reaction mixture containing TdT enzyme and the blue fluorescent dUTP (e.g., Alexa Fluor™ 350-dUTP, DyLight™ 350-dUTP, or CF®350-dUTP) according to the manufacturer's instructions.

    • Remove the equilibration buffer and add the TdT reaction mixture to the samples.

    • Incubate for 60 minutes at 37°C in a humidified chamber.

  • Stopping the Reaction and Counterstaining:

    • Stop the reaction by washing the samples three times with PBS.

    • (Optional) Counterstain the nuclei with a suitable DNA stain like DAPI or Hoechst.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the samples with an anti-fade mounting medium.

    • Visualize the blue fluorescence using a fluorescence microscope with the appropriate filter set.

TUNEL_Workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_detection Detection & Analysis Fixation Fixation (e.g., 4% PFA) Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Equilibration Equilibration (Optional) Permeabilization->Equilibration TdT_Reaction TdT-mediated dUTP Incorporation Equilibration->TdT_Reaction Washing Washing TdT_Reaction->Washing Counterstaining Counterstaining (e.g., DAPI) Washing->Counterstaining Imaging Fluorescence Microscopy Counterstaining->Imaging

A simplified workflow of the TUNEL assay.
Fluorescence In Situ Hybridization (FISH)

FISH allows for the localization of specific DNA sequences on chromosomes or in intact cells. The brightness and photostability of the fluorescent probe are paramount for achieving a high signal-to-noise ratio.

Experimental Protocol: FISH using a Blue Fluorescent dUTP-labeled Probe

  • Probe Labeling:

    • Label your DNA probe with the desired blue fluorescent dUTP using methods such as nick translation, random priming, or PCR. The optimal ratio of labeled to unlabeled dUTP should be determined empirically.

  • Sample Preparation:

    • Prepare chromosome spreads or fix cells on slides.

    • Treat slides with RNase A to remove endogenous RNA.

    • Dehydrate the samples through an ethanol series (70%, 85%, 100%).

  • Denaturation and Hybridization:

    • Denature the probe and the target DNA on the slide separately. Probe denaturation is typically done by heating to 70-80°C for 5-10 minutes. Slide denaturation is often performed in a 70% formamide/2x SSC solution at 70-75°C for 2-5 minutes.

    • Apply the denatured probe to the denatured slide, cover with a coverslip, and seal.

    • Hybridize overnight at 37°C in a humidified chamber.

  • Post-Hybridization Washes:

    • Wash the slides in a series of increasingly stringent buffers to remove the unbound probe. A typical wash series might include:

      • 50% formamide/2x SSC at 45°C.

      • 2x SSC at 45°C.

      • PN buffer (0.1 M NaH2PO4, 0.1 M Na2HPO4, 0.1% Nonidet P-40, pH 8.0) at room temperature.

  • Counterstaining and Imaging:

    • Counterstain the nuclei with a contrasting DNA stain such as Propidium Iodide (red) or DAPI (blue, if a different blue emission is desired and spectrally separable).

    • Mount with an anti-fade mounting medium.

    • Image using a fluorescence microscope with appropriate filters.

Choosing the Right Alternative: A Decision Guide

The optimal choice of a blue fluorescent dUTP depends on the specific requirements of your experiment. The following decision tree can help guide your selection process.

Decision_Tree cluster_choices Recommended dUTP start What is the primary experimental requirement? q1 Highest Brightness? start->q1 Brightness q2 Maximum Photostability? start->q2 Photostability q3 Cost-Effectiveness? start->q3 Budget Alexa350 Alexa Fluor™ 350-dUTP DyLight350 DyLight™ 350-dUTP CF350 CF®350-dUTP q1->Alexa350 Yes q1->DyLight350 Also a strong candidate q2->DyLight350 High photostability q2->CF350 Excellent photostability q3->Alexa350 Often a good balance q3->DyLight350 Competitive pricing

A decision tree to aid in selecting a blue fluorescent dUTP.

Enzymatic Incorporation Considerations

The efficiency of incorporating modified dUTPs can be influenced by the DNA polymerase used. While Taq polymerase can incorporate a variety of modified nucleotides, some high-fidelity polymerases may exhibit lower efficiency. It has been shown that Family B polymerases, such as Vent (exo-), can be more efficient at incorporating modified dUTPs compared to Family A polymerases like Taq. Therefore, for applications requiring high levels of incorporation, such as probe synthesis for FISH, optimizing the polymerase and the ratio of labeled to unlabeled dUTP is recommended.

Conclusion

The landscape of blue fluorescent dyes for DNA labeling has evolved beyond this compound, offering researchers a selection of brighter and more photostable alternatives. Alexa Fluor™ 350-dUTP, DyLight™ 350-dUTP, and CF®350-dUTP each present a unique set of advantages. By carefully considering the specific demands of your application, from the high sensitivity required for TUNEL assays to the robust signal needed for FISH, you can select the optimal blue fluorescent dUTP to generate high-quality, reproducible data. This guide provides a starting point for navigating these choices, and further optimization of protocols for your specific experimental system is always encouraged.

References

A Comparative Guide to AMCA-6-dUTP Labeling: Reproducibility and Performance in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible labeling of nucleic acids is paramount for a multitude of applications, from the detection of apoptosis to the mapping of genes. This guide provides an objective comparison of AMCA-6-dUTP with other common fluorescently labeled deoxyuridine triphosphates (dUTPs), supported by experimental data and detailed protocols to aid in the selection of the most appropriate labeling strategy.

This compound (Aminomethylcoumarin-6-2'-deoxyuridine-5'-triphosphate) is a blue fluorescent nucleotide analog frequently employed in enzymatic DNA labeling techniques. Its utility is particularly noted in applications requiring multicolor analysis due to its minimal spectral overlap with green and red fluorophores.[1] This guide will delve into the performance and reproducibility of this compound, primarily within the context of the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, a widely used method for detecting DNA fragmentation, a hallmark of apoptosis.

Comparative Analysis of Fluorescent dUTP Analogs

The choice of a fluorescent label can significantly impact the sensitivity, specificity, and reproducibility of an experiment. While this compound offers a distinct spectral profile, other fluorophores present their own advantages. The following tables summarize the key photophysical properties and performance characteristics of this compound and its common alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (L·mmol⁻¹·cm⁻¹)Quantum Yield (Φ)Key Characteristics
This compound 35045019.0Not explicitly stated for dUTP conjugate; coumarin derivatives typically range from 0.54-0.78.[2]High photostability, pH-independent fluorescence (pH 4-10), large Stokes shift.
Fluorescein-12-dUTP 49552070.0~0.92 (as free dye)Bright green fluorescence, widely used, susceptible to photobleaching and pH changes.
Cy3-dUTP ~550~570~150~0.24 (when conjugated to DNA)Bright, photostable orange fluorescence, suitable for multiplexing.
BrdU (indirect) N/ADependent on secondary antibody's fluorophoreN/AN/AIndirect detection via anti-BrdU antibody allows for signal amplification.

Performance in Labeling Applications:

Labeling MethodThis compoundFluorescein-12-dUTPCy3-dUTPBrdU
TUNEL Assay Direct detection of apoptosis with blue fluorescence.Direct, bright green signal for apoptotic cells.Direct, bright orange-red signal.Indirect detection, requires additional antibody incubation steps, but allows for signal amplification.
In Situ Hybridization (ISH) Suitable for multicolor FISH experiments due to minimal spectral overlap.Commonly used, but photobleaching can be a concern.High signal intensity and photostability make it a robust choice.Can be used for detection of replicating DNA.
PCR Labeling Substrate for Taq polymerase.Incorporated by various DNA polymerases.Efficiently incorporated by DNA polymerases.Incorporated into newly synthesized DNA.

Factors Influencing the Reproducibility of Labeling Results

The reproducibility of experiments utilizing fluorescently labeled nucleotides, particularly the TUNEL assay, is critically dependent on meticulous optimization of the experimental protocol. Key factors that can significantly impact the outcome include:

  • Fixation: The choice of fixative and the fixation time are crucial for preserving cellular morphology and retaining fragmented DNA. Insufficient fixation can lead to loss of apoptotic cells, while over-fixation can mask the DNA ends, preventing enzyme access.

  • Permeabilization: This step is essential to allow the Terminal deoxynucleotidyl Transferase (TdT) enzyme to access the nucleus and the fragmented DNA. The concentration of the permeabilizing agent (e.g., Triton X-100 or Proteinase K) and the incubation time must be carefully optimized for the specific cell or tissue type.

  • TdT Enzyme Concentration and Activity: The concentration of the TdT enzyme directly influences the efficiency of labeled dUTP incorporation. Each new lot of enzyme should be titrated to determine the optimal concentration. The enzymatic activity is also dependent on the buffer composition, including the concentration of divalent cations like Co²⁺ and Mg²⁺.

  • Labeled to Unlabeled dUTP Ratio: For enzymatic labeling methods like PCR and Nick Translation, the ratio of fluorescently labeled dUTP to its unlabeled counterpart is a critical parameter. An excess of labeled dUTP can inhibit the polymerase activity, while an insufficient amount will result in a weak signal. For this compound, a recommended starting ratio for PCR is 20-30% labeled to 70-80% unlabeled dTTP.

  • Photobleaching: All fluorophores are susceptible to photobleaching to some extent. It is essential to minimize the exposure of labeled samples to light and to use appropriate anti-fade mounting media. AMCA is reported to have high resistance to photobleaching.

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible results. Below are protocols for a key application of this compound and its alternatives.

Protocol: In Situ Detection of Apoptosis using the TUNEL Assay

This protocol provides a general framework for detecting DNA fragmentation in adherent cells using a direct fluorescent labeling method with this compound, Fluorescein-12-dUTP, or Cy3-dUTP.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS, pH 7.4)

  • Permeabilization Solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Equilibration Buffer

  • TdT Reaction Buffer

  • Terminal deoxynucleotidyl Transferase (TdT)

  • Fluorescently labeled dUTP (e.g., this compound, Fluorescein-12-dUTP, or Cy3-dUTP)

  • Stop/Wash Buffer

  • Nuclease-free water

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Anti-fade mounting medium

Procedure:

  • Sample Preparation:

    • Wash cells twice with ice-cold PBS.

    • Fix the cells with Fixation Solution for 15-30 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Solution for 2-5 minutes on ice.

    • Wash the cells twice with PBS.

  • Equilibration:

    • Incubate the cells with Equilibration Buffer for 5-10 minutes at room temperature.

  • Labeling Reaction:

    • Prepare the TdT reaction mix by combining TdT Reaction Buffer, TdT enzyme, and the fluorescently labeled dUTP according to the manufacturer's instructions.

    • Remove the Equilibration Buffer and add the TdT reaction mix to the cells.

    • Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Stopping the Reaction:

    • Add Stop/Wash Buffer to the cells and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining and Mounting:

    • Incubate the cells with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualization:

    • Visualize the fluorescence using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and the nuclear counterstain.

Controls are essential for the validation of TUNEL assay results:

  • Positive Control: Treat a sample with DNase I prior to the labeling step to induce DNA breaks in all cells.

  • Negative Control: Omit the TdT enzyme from the reaction mixture to control for non-specific incorporation of the labeled dUTP.

Visualizing the Workflow and Underlying Principles

To better understand the experimental process and the biological mechanism it targets, the following diagrams have been generated using Graphviz.

TUNEL_Assay_Workflow cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_detection Detection start Start with Adherent Cells fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization equilibration Equilibration with Buffer permeabilization->equilibration tdt_reaction TdT-mediated incorporation of fluorescent dUTP (e.g., this compound) equilibration->tdt_reaction stop_reaction Stop Reaction & Wash tdt_reaction->stop_reaction counterstain Nuclear Counterstain (e.g., DAPI) stop_reaction->counterstain mount Mount with Anti-fade Medium counterstain->mount visualize Fluorescence Microscopy mount->visualize

Caption: Experimental workflow for the TUNEL assay.

TUNEL_Principle cluster_apoptosis Apoptotic Cell cluster_tunel TUNEL Reaction apoptotic_stimulus Apoptotic Stimulus caspase_activation Caspase Activation apoptotic_stimulus->caspase_activation dnase_activation Endonuclease Activation caspase_activation->dnase_activation dna_fragmentation DNA Fragmentation (3'-OH ends exposed) dnase_activation->dna_fragmentation tdt_enzyme TdT Enzyme dna_fragmentation->tdt_enzyme Binds to 3'-OH ends labeled_dna Labeled DNA (Fluorescent Signal) tdt_enzyme->labeled_dna Incorporates fluorescent_dutp Fluorescent dUTP (e.g., this compound) fluorescent_dutp->tdt_enzyme Substrate

Caption: Principle of the TUNEL assay for detecting apoptosis.

Conclusion

The reproducibility of labeling results with this compound, as with any fluorescent nucleotide, is intrinsically linked to careful optimization of the experimental protocol. While this compound offers the distinct advantage of a blue fluorescence emission, making it an excellent choice for multicolor imaging, its performance relative to other fluorophores depends on the specific application and experimental conditions. For applications demanding the highest photostability and a unique spectral window, this compound is a strong candidate. However, for routine single-color apoptosis detection where high brightness is the primary concern, fluorescein- or Cy3-based reagents may also be suitable. By understanding the factors that influence reproducibility and by meticulously following optimized protocols, researchers can confidently employ this compound and its alternatives to generate reliable and high-quality data.

References

Safety Operating Guide

Navigating the Disposal of AM-CA-6-dUTP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of AMCA-6-dUTP (Aminomethylcoumarin-6-2'-deoxyuridine-5'-triphosphate), a fluorescently labeled nucleotide analog. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.

Immediate Safety and Handling Protocols

Required Personal Protective Equipment (PPE):

PPE ComponentSpecificationPurpose
Gloves Nitrile or other chemically resistant materialTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.

In the event of accidental exposure, it is crucial to take immediate action. For skin contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to an area with fresh air.

Step-by-Step Disposal Procedure

The disposal of this compound and materials contaminated with it must be managed as chemical waste. Do not dispose of this material down the drain or in regular trash.

  • Segregation of Waste: All solutions containing this compound, as well as contaminated consumables such as pipette tips, microfuge tubes, and gloves, must be collected in a designated and clearly labeled hazardous waste container.

  • Waste Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and a detailed description of the contents, including "this compound" and any other chemicals present in the solution.

  • Storage of Waste: The sealed hazardous waste container should be stored in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by authorized waste management personnel.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. Always follow your institution's specific guidelines and local regulations for hazardous waste disposal.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 This compound Disposal Workflow A Identify this compound Waste (Solutions, Contaminated Materials) B Segregate into Labeled Hazardous Waste Container A->B Collect C Store Container in Designated Secure Area B->C Seal & Store D Contact Environmental Health & Safety (EHS) for Pickup C->D Schedule E Proper Disposal by Authorized Personnel D->E Handover

This compound Disposal Workflow Diagram

This procedural guidance is based on general laboratory safety principles for handling chemical waste. It is imperative for all laboratory personnel to be trained on these procedures and to consult their institution's specific safety protocols. By adhering to these guidelines, you contribute to a safer research environment and ensure regulatory compliance.

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